UBX1325
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2271269-01-1 |
|---|---|
Formule moléculaire |
C53H59ClF3N6O10PS3 |
Poids moléculaire |
1159.7 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-methyl-4-[3-[4-[4-[[4-[[(2R)-1-phenylsulfanyl-4-(4-phosphonooxypiperidin-1-yl)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-1-propan-2-ylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C53H59ClF3N6O10PS3/c1-35(2)63-36(3)49(52(64)65)50(51(63)37-12-14-39(54)15-13-37)38-8-7-9-43(32-38)62-30-28-61(29-31-62)42-18-16-40(17-19-42)59-77(71,72)46-20-21-47(48(33-46)76(69,70)53(55,56)57)58-41(34-75-45-10-5-4-6-11-45)22-25-60-26-23-44(24-27-60)73-74(66,67)68/h4-21,32-33,35,41,44,58-59H,22-31,34H2,1-3H3,(H,64,65)(H2,66,67,68)/t41-/m1/s1 |
Clé InChI |
FSZILRQCEAUYPL-VQJSHJPSSA-N |
SMILES isomérique |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)OP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O |
SMILES canonique |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)OP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
UBX1325: A Targeted Approach to Eliminating Senescent Cells in Retinal Disease
A Technical Guide to the Mechanism of Action of UBX1325
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, has been implicated in the pathogenesis of numerous age-related diseases, including diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD). Senescent cells accumulate in diseased tissues, where they secrete a pro-inflammatory and pro-angiogenic cocktail of factors known as the senescence-associated secretory phenotype (SASP), contributing to tissue damage and disease progression. This compound (also known as foselutoclax) is a first-in-class senolytic agent developed to selectively eliminate these detrimental senescent cells from the retina. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, the signaling pathways it modulates, and the key experimental evidence supporting its therapeutic potential.
The Core Mechanism: Selective Inhibition of Bcl-xL
This compound is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3][4][5] Senescent cells, to evade programmed cell death (apoptosis), upregulate pro-survival pathways, including the expression of Bcl-xL.[6] This dependency on Bcl-xL for survival creates a therapeutic window, allowing for the selective elimination of senescent cells while sparing healthy, non-senescent cells.[2][3][5][7][8][9]
This compound itself is a prodrug that is converted to its active moiety, UBX0601, in vivo. UBX0601 exhibits high affinity and cellular potency for Bcl-xL, with significantly lower activity against other Bcl-2 family members like Bcl-2, ensuring its targeted action.[10]
Quantitative Data on this compound (UBX0601) Activity
| Parameter | Target | Value | Cell Line/System | Reference |
| Biochemical Affinity (pKi) | Bcl-xL | 9.5 | In vitro biochemical assay | [10] |
| Bcl-2 | 6.8 | In vitro biochemical assay | [10] | |
| Cellular Potency (pIC50) | Bcl-xL | 7.9 | MCF-7 cells | [10] |
| Bcl-2 | <5.0 | MCF-7 cells | [10] | |
| Target Engagement (Bcl-xL-BIM complex reduction) | Bcl-xL | 37-81% | Mouse retina (OIR model) | [11] |
| Apoptosis Induction (Caspase-3/7 activation) | - | 3-9 fold | Mouse retina (OIR model) | [11] |
| - | ~2.5 fold | Senescent Human Retinal Microvascular Endothelial Cells (HRMECs) | [10] |
Signaling Pathway of this compound-Induced Apoptosis in Senescent Cells
This compound's mechanism of action is centered on the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. In senescent cells, the anti-apoptotic protein Bcl-xL sequesters pro-apoptotic "BH3-only" proteins like Bim. This prevents the activation of the effector proteins Bax and Bak.
This compound, by binding to the BH3-binding groove of Bcl-xL, displaces Bim. The liberated Bim is then free to activate Bax and Bak, which oligomerize on the outer mitochondrial membrane, forming pores. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the dismantling of the cell.[12][13][14]
Experimental Protocols for Assessing Senolytic Activity
The evaluation of this compound's senolytic activity involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a widely used biomarker to identify senescent cells, which exhibit increased lysosomal β-galactosidase activity at pH 6.0.[15][16][17]
Protocol for Retinal Tissue:
-
Tissue Preparation: Obtain fresh-frozen retinal tissue sections (7µm thickness) mounted on glass slides.[18]
-
Fixation: Immerse slides in a fixative solution (e.g., 4% paraformaldehyde in PBS) for 5-15 minutes at room temperature.
-
Washing: Wash the sections three times with PBS.
-
Staining: Prepare the SA-β-gal staining solution containing:
-
Incubate the slides in the staining solution for 10-16 hours at 37°C in a non-CO₂ incubator.[17][18]
-
Bleaching (for pigmented tissues like RPE):
-
Immerse in 0.1% potassium permanganate for 10-20 minutes.
-
Rinse with water.
-
Immerse in 0.5% oxalic acid for 5-25 minutes.[18]
-
-
Washing and Counterstaining: Wash with PBS, counterstain with a nuclear stain (e.g., DAPI or hematoxylin), and mount with coverslips.
-
Analysis: Visualize under a bright-field microscope and quantify the percentage of blue-stained (senescent) cells.
Caspase-3/7 Activity Assay
This assay quantifies the activation of effector caspases, a hallmark of apoptosis.
Protocol for Cultured Cells:
-
Cell Culture and Treatment: Plate cells (e.g., HRMECs) in a 96-well plate. Induce senescence (e.g., using doxorubicin or replicative exhaustion). Treat senescent and non-senescent control cells with this compound or vehicle control.
-
Assay Reagent Preparation: Prepare the caspase-3/7 assay solution containing a fluorogenic substrate (e.g., Z-DEVD-R110) according to the manufacturer's instructions (e.g., Amplite™ Fluorimetric Caspase 3/7 Assay Kit).[20]
-
Incubation: Add the assay solution to each well and incubate at room temperature for 1 hour in the dark.[20]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission).[20]
-
Data Analysis: Normalize the fluorescence signal to the number of cells or a viability marker and express the results as a fold change over the vehicle-treated control.
General Experimental Workflow for Senolytic Drug Discovery
The identification and validation of senolytic compounds like this compound typically follow a structured workflow.
Preclinical and Clinical Evidence
Preclinical studies in mouse models of oxygen-induced retinopathy (OIR) and streptozotocin (STZ)-induced diabetic retinopathy have demonstrated that a single intravitreal injection of this compound leads to:
-
A significant reduction in retinal neovascularization.[11]
-
A decrease in avascular areas, suggesting vascular regeneration.[11]
-
Improved retinal function as measured by electroretinogram (ERG).[11]
These beneficial effects are associated with the targeted induction of apoptosis in senescent cells within the retinal vasculature.[11][21]
Phase 1 and 2 clinical trials (BEHOLD and ASPIRE) in patients with DME have shown that a single intravitreal injection of this compound is well-tolerated and leads to statistically significant and clinically meaningful improvements in Best-Corrected Visual Acuity (BCVA) that are sustained for up to 48 weeks.[2][22][23][24]
Conclusion
This compound represents a novel, targeted therapeutic approach for the treatment of retinal diseases associated with cellular senescence. Its mechanism of action, the selective inhibition of Bcl-xL, effectively induces apoptosis in senescent cells, thereby mitigating the detrimental effects of the SASP and promoting a healthier retinal microenvironment. The robust preclinical data and promising clinical trial results underscore the potential of this compound as a disease-modifying therapy for patients with diabetic macular edema and other age-related retinal pathologies. Further research and clinical development will continue to elucidate the full therapeutic utility of this innovative senolytic agent.
References
- 1. retina-specialist.com [retina-specialist.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. UNITY Biotechnology Announces Positive Data in Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Nasdaq [nasdaq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ir.unitybiotechnology.com [ir.unitybiotechnology.com]
- 6. researchgate.net [researchgate.net]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. UNITY Biotechnology Announces Publication in NEJM Evidence Highlighting the Potential of Senolytic Therapeutics to Provide Long-Term Improvements in Vision in DME - BioSpace [biospace.com]
- 9. modernretina.com [modernretina.com]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Bcl-xL inhibits different apoptotic pathways in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 17. telomer.com.tr [telomer.com.tr]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. medpagetoday.com [medpagetoday.com]
- 24. Multifocal Electroretinography Changes after this compound (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Senolytic Approach to Retinal Diseases: A Technical Guide to Bcl-xL Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of retinal disease treatment is undergoing a paradigm shift, with emerging evidence pointing towards cellular senescence as a key driver of pathology in conditions such as diabetic retinopathy (DR), age-related macular degeneration (AMD), and glaucoma. This technical guide delves into the burgeoning field of senolytics, with a specific focus on the inhibition of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL) as a therapeutic strategy. By selectively inducing apoptosis in senescent cells that accumulate in the aging and diseased retina, Bcl-xL inhibitors hold the promise of not only halting disease progression but also potentially restoring retinal function. This document provides a comprehensive overview of the role of Bcl-xL in retinal pathophysiology, a summary of the preclinical and clinical data on leading Bcl-xL inhibitors, detailed experimental protocols for evaluating these compounds, and a visual representation of the key signaling pathways and experimental workflows.
Introduction: The Role of Cellular Senescence and Bcl-xL in Retinal Diseases
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oxidative stress, DNA damage, and telomere shortening. While a beneficial process in preventing tumorigenesis and in wound healing, the accumulation of senescent cells in tissues with age contributes to a pro-inflammatory and tissue-degrading microenvironment through the secretion of a complex mix of factors known as the senescence-associated secretory phenotype (SASP). In the retina, senescent cells, including vascular endothelial cells, retinal pigment epithelial (RPE) cells, and glial cells, have been implicated in the pathogenesis of several sight-threatening diseases.
Bcl-xL, a member of the Bcl-2 family of apoptosis-regulating proteins, is a key survival factor for many cell types, including senescent cells. It exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing the activation of the caspase cascade and subsequent cell death. The upregulation of Bcl-xL in senescent retinal cells makes it a prime therapeutic target for senolytic drugs, which aim to selectively eliminate these detrimental cells.
Key Bcl-xL Inhibitors in Development for Retinal Diseases
Several small molecule inhibitors of Bcl-xL are under investigation for the treatment of retinal diseases. This section summarizes the available data for two prominent examples: UBX1325 (foselutoclax) and ABT-263 (Navitoclax).
This compound (Foselutoclax)
This compound is a potent and selective small molecule inhibitor of Bcl-xL.[1] It is being developed as a senolytic agent for age-related eye diseases.[2][3]
Preclinical Data:
In preclinical models of retinopathy, this compound has demonstrated significant efficacy. In the oxygen-induced retinopathy (OIR) mouse model, a single intravitreal injection of this compound led to a 58-71% reduction in retinal neovascularization and a 32-52% decrease in the avascular area.[4] This was accompanied by a 3- to 9-fold activation of caspase-3/7, indicating the induction of apoptosis in the targeted senescent cells.[4] In a streptozotocin (STZ)-induced diabetic mouse model, this compound reduced retinal vascular permeability by 78-90% and improved retinal function as measured by electroretinography (ERG).[4]
Clinical Data:
This compound has shown promising results in clinical trials for diabetic macular edema (DME). The Phase 2 BEHOLD study, a randomized, double-masked, sham-controlled trial, enrolled 65 patients with DME who had persistent visual acuity deficits despite prior anti-VEGF therapy.[5] A single 10 µg intravitreal injection of this compound resulted in a statistically significant and clinically meaningful improvement in Best Corrected Visual Acuity (BCVA).[5][6]
The Phase 2b ASPIRE study, a randomized, double-masked, active-controlled trial, compared this compound with aflibercept in 52 DME patients with a history of suboptimal response to anti-VEGF treatment.[5][7][8] The results indicated that this compound demonstrated comparable vision improvements to aflibercept at 36 weeks.[8] Across its clinical studies, this compound has been well-tolerated with a favorable safety profile, showing no signs of intraocular inflammation, retinal artery occlusion, or endophthalmitis.[8]
| This compound (Foselutoclax) Efficacy Data | |
| Preclinical Model | Key Findings |
| Oxygen-Induced Retinopathy (OIR) Mouse Model | - 58-71% reduction in retinal neovascularization[4]- 32-52% reduction in avascular area[4]- 3-9 fold increase in caspase-3/7 activation[4] |
| Streptozotocin (STZ)-Induced Diabetic Mouse Model | - 78-90% reduction in retinal vascular permeability[4]- Improved ERG a- and b-wave amplitudes[4] |
| Clinical Trial | Key Findings |
| Phase 2 BEHOLD (DME) | - Statistically significant improvement in BCVA at 48 weeks[6]- Mean change in BCVA of +6.2 ETDRS letters from baseline at 48 weeks- Stable Central Subfield Thickness (CST) |
| Phase 2b ASPIRE (DME) | - Comparable vision improvements to aflibercept at 36 weeks[8]- Favorable safety and tolerability profile[8] |
ABT-263 (Navitoclax)
ABT-263 is a potent inhibitor of Bcl-xL, Bcl-2, and Bcl-w. While primarily developed as an anti-cancer agent, its senolytic properties have garnered interest for age-related diseases.
Preclinical Data:
In a mouse model of retinal degeneration induced by doxorubicin-induced senescence of RPE cells, oral administration of ABT-263 selectively removed senescent RPE cells and attenuated retinal degeneration.[9][10][11] Treatment with ABT-263 in vitro on doxorubicin-induced senescent ARPE-19 cells led to a significant decrease in cell viability and a reduction in the expression of senescence markers (p53, p21, p16) and SASP factors (TNF-α, TNF-β, MMP-2, MMP-9).[9][12]
| ABT-263 (Navitoclax) Efficacy Data | |
| In Vitro Model | Key Findings |
| Doxorubicin-induced senescent ARPE-19 cells | - Selective killing of senescent cells[9][11]- Decreased expression of senescence markers (p53, p21, p16)[9][12]- Reduced secretion of SASP factors (TNF-α, TNF-β, MMP-2, MMP-9)[9][12] |
| Preclinical Model | Key Findings |
| Doxorubicin-induced RPE senescence mouse model | - Selective removal of senescent RPE cells[9][10]- Attenuation of retinal degeneration[9][10] |
Signaling Pathways and Experimental Workflows
Bcl-xL-Mediated Apoptosis in Senescent Retinal Cells
The core mechanism of Bcl-xL inhibition as a senolytic therapy involves the reactivation of the intrinsic apoptotic pathway in senescent cells.
Experimental Workflow for Evaluating Bcl-xL Inhibitors in Retinal Disease Models
A standardized workflow is crucial for the preclinical evaluation of senolytic agents targeting Bcl-xL.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols used to assess the efficacy of Bcl-xL inhibitors in models of retinal disease.
Oxygen-Induced Retinopathy (OIR) Mouse Model
The OIR model is a widely used model for studying retinal neovascularization.
-
Induction: C57BL/6J mouse pups and their nursing dam are exposed to 75% oxygen from postnatal day 7 (P7) to P12. This hyperoxic environment leads to vaso-obliteration in the central retina.
-
Neovascularization: At P12, the mice are returned to room air (21% oxygen). The resulting relative hypoxia in the avascular retina stimulates the growth of new, abnormal blood vessels, which peaks at P17.
-
Treatment: Bcl-xL inhibitors are typically administered via intravitreal injection at P12.
-
Analysis: At P17, retinas are harvested for analysis of neovascularization and avascular area using isolectin B4 staining of retinal flatmounts.
Streptozotocin (STZ)-Induced Diabetic Retinopathy Model
The STZ model is a common method for inducing hyperglycemia and diabetic retinopathy in rodents.
-
Induction: Adult mice or rats receive intraperitoneal injections of STZ, a toxin that destroys pancreatic β-cells, leading to insulin deficiency and sustained hyperglycemia. Blood glucose levels are monitored to confirm the diabetic phenotype.
-
Retinopathy Development: Retinal changes, such as increased vascular permeability and pericyte loss, develop over several weeks to months.
-
Treatment: Bcl-xL inhibitors can be administered systemically (e.g., orally) or locally (e.g., intravitreally) at various time points after the onset of diabetes.
-
Analysis: Retinal vascular permeability is assessed using the Evans blue dye extravasation assay. Retinal function is evaluated by ERG.
TUNEL Assay for Apoptosis Detection in Retinal Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation: Eyes are enucleated, fixed in 4% paraformaldehyde, and cryoprotected in sucrose solutions. Retinal cryosections (10-12 µm) are prepared.
-
Permeabilization: Sections are permeabilized with proteinase K or a detergent-based buffer to allow entry of the labeling reagents.
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining and Imaging: Nuclei are counterstained with a DNA dye (e.g., DAPI or Hoechst). The sections are then imaged using fluorescence microscopy to visualize TUNEL-positive (apoptotic) cells.
Caspase-3/7 Activity Assay
This assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.
-
Sample Preparation: Retinal tissue is homogenized in a lysis buffer to release cellular proteins.
-
Assay Principle: The lysate is incubated with a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.
-
Detection: Cleavage of the substrate releases a luminescent signal that is proportional to the amount of active caspase-3/7 in the sample. The luminescence is measured using a luminometer.
-
Quantification: The results are typically expressed as fold change in caspase activity relative to a control group.
Conclusion and Future Directions
The inhibition of Bcl-xL represents a novel and promising therapeutic strategy for a range of retinal diseases driven by cellular senescence. Preclinical and emerging clinical data for Bcl-xL inhibitors like this compound and ABT-263 provide a strong rationale for their continued development. The ability of these senolytic agents to selectively eliminate detrimental senescent cells offers the potential for disease modification and long-lasting therapeutic effects, a significant advancement over current treatments that primarily manage symptoms.
Future research should focus on further elucidating the specific roles of different senescent cell types in various retinal diseases and refining the delivery and targeting of Bcl-xL inhibitors to maximize efficacy and minimize potential off-target effects. The long-term safety and efficacy of this therapeutic approach will be critical to its successful translation to the clinic. The continued investigation into the senolytic-based treatment of retinal diseases holds the potential to usher in a new era of regenerative ophthalmology.
References
- 1. foselutoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. NEJM Publishes this compound DME Phase 2 Results | OBN [ophthalmologybreakingnews.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. UNITY Biotechnology Releases Full 36-Week Results of this compound Phase 2b Study in Diabetic Macular Edema and Corporate Updates [synapse.patsnap.com]
- 9. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells -Molecules and Cells | Korea Science [koreascience.kr]
- 11. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
UBX1325: A Targeted Apoptotic Approach to Eliminating Senescent Cells in Retinal Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, has been implicated in the pathogenesis of numerous age-related diseases, including diabetic macular edema (DME) and wet age-related macular degeneration (wet AMD). The accumulation of senescent cells in the retina contributes to chronic inflammation, vascular leakage, and tissue dysfunction. UBX1325, a potent and selective small molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), represents a novel therapeutic strategy that selectively induces apoptosis in these senescent cells, thereby aiming to modify the disease course and restore retinal function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its study.
Introduction: The Role of Senescent Cells in Retinal Disease
Cellular senescence is a fundamental biological process that acts as a tumor-suppressive mechanism and is involved in wound healing. However, the persistence and accumulation of senescent cells in tissues with age can become detrimental. These cells adopt a pro-inflammatory senescence-associated secretory phenotype (SASP), releasing a cocktail of cytokines, chemokines, and growth factors that disrupt the tissue microenvironment.[1] In the retina, senescent endothelial cells, retinal pigment epithelial (RPE) cells, and glial cells are thought to contribute to the pathology of diseases like DME and wet AMD by promoting chronic inflammation, breakdown of the blood-retinal barrier, and neovascularization.[2][3]
Senolytic therapies, a new class of drugs, aim to selectively eliminate these senescent cells.[4] this compound is a first-in-class senolytic being investigated for ophthalmic indications.[1]
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of Bcl-xL, an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[5][6] Senescent cells upregulate pro-survival pathways, including the Bcl-2 family of proteins, to evade apoptosis.[7][8] By inhibiting Bcl-xL, this compound disrupts this survival mechanism, tipping the balance towards apoptosis and leading to the selective elimination of senescent cells while sparing healthy, non-senescent cells.[6][9] This targeted approach aims to reduce the inflammatory load in the retina and promote a healthier microenvironment conducive to vascular repair and functional improvement.[3]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound in senescent retinal cells.
Caption: this compound inhibits Bcl-xL, leading to apoptosis in senescent cells.
Preclinical and Clinical Data
This compound has undergone extensive preclinical and clinical evaluation, demonstrating a favorable safety profile and promising efficacy in patients with DME and wet AMD.
Preclinical Studies
In preclinical models of oxygen-induced retinopathy (OIR), a single dose of this compound was shown to eliminate pathological neovascularization and promote the regeneration of functional blood vessels.[2] This is in contrast to anti-VEGF therapies, which primarily inhibit neovascularization without promoting vascular regeneration.[2] Studies in mouse models of DME also demonstrated that this compound reduces retinal vascular leakage and preserves retinal function.[10]
Clinical Trials
This compound has been evaluated in several clinical trials, including the Phase 1, Phase 2 BEHOLD, and Phase 2b ASPIRE studies.
Table 1: Summary of this compound Phase 1 Clinical Trial in DME and wet AMD
| Parameter | Results | Citation |
| Study Design | Single ascending dose study | [11] |
| Patient Population | Advanced DME and wet AMD | [11] |
| Primary Outcome | Safety and tolerability | [11] |
| Key Findings | Well-tolerated with no signs of intraocular inflammation. Rapid and sustained improvements in Best Corrected Visual Acuity (BCVA). Maintained or improved Central Subfield Thickness (CST). | [11] |
Table 2: Summary of this compound Phase 2 BEHOLD Study in DME
| Parameter | Results (at 48 weeks) | Citation |
| Study Design | Randomized, double-masked, sham-controlled | [12][13] |
| Patient Population | DME patients previously treated with anti-VEGF | [14] |
| Primary Outcome | Change in BCVA from baseline | [13] |
| BCVA Improvement | +6.2 ETDRS letters (this compound) vs. +0.6 letters (sham) | [12] |
| Rescue Treatment | 53% of this compound-treated patients required no rescue vs. 22% in sham | [12] |
| CST Change | Maintained in this compound group, worsened in sham group | [12] |
| Safety | Favorable safety and tolerability profile | [12] |
Table 3: Summary of this compound Phase 2b ASPIRE Study in DME
| Parameter | Results (at 36 weeks) | Citation |
| Study Design | Randomized, double-masked, active-controlled (aflibercept) | [15][16] |
| Patient Population | DME patients with suboptimal response to anti-VEGF | [15][16] |
| Primary Outcome | Non-inferiority to aflibercept in BCVA change | [16] |
| BCVA Improvement | +5.5 ETDRS letters (this compound) | [15] |
| Comparison | Demonstrated non-inferiority to aflibercept at most time points | [15][16] |
| Safety | Favorable safety profile, no intraocular inflammation reported | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on senescent retinal cells.
Induction of Senescence in Retinal Cells
Objective: To induce a senescent phenotype in human retinal microvascular endothelial cells (HRMECs) to model the conditions of diabetic retinopathy.
Materials:
-
Primary Human Retinal Microvascular Endothelial Cells (HRMECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
D-Glucose (high purity)
-
L-Glucose (osmotic control)
-
Phosphate-Buffered Saline (PBS)
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
Protocol:
-
Culture HRMECs in EGM-2 medium.
-
To induce senescence, supplement the EGM-2 medium with 25 mM D-glucose (high glucose condition).
-
As an osmotic control, culture a parallel set of cells in EGM-2 supplemented with 25 mM L-glucose.
-
Maintain a control group of cells in standard EGM-2 (5 mM D-glucose).
-
Culture the cells for at least 4 weeks, replacing the medium every 2-3 days.
-
After the incubation period, assess for markers of senescence, such as positive staining for SA-β-gal.
Apoptosis Detection by TUNEL Assay
Objective: To detect DNA fragmentation characteristic of apoptosis in retinal tissue or cell cultures following treatment with a senolytic agent.
Materials:
-
Retinal tissue sections or cultured retinal cells on coverslips
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
TUNEL Assay Kit (containing TdT enzyme and fluorescently labeled dUTP)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Fix the retinal tissue or cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.
-
Wash the samples twice with PBS.
-
Incubate the samples with the TUNEL reaction mixture (containing TdT and labeled dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Wash the samples three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the samples and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot Analysis of Apoptosis Markers
Objective: To quantify the expression of key apoptosis-related proteins, such as Bcl-xL and cleaved caspase-3, in retinal cells.
Materials:
-
Retinal cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-xL, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the retinal cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the senolytic activity of a compound like this compound on retinal cells in vitro.
Caption: Workflow for testing senolytic compounds on retinal cells.
Conclusion
This compound represents a promising and innovative approach to the treatment of retinal diseases characterized by the accumulation of senescent cells. By selectively inducing apoptosis in these detrimental cells, this compound has the potential to be a disease-modifying therapy that addresses an underlying cause of pathology in DME and wet AMD. The robust preclinical and clinical data gathered to date support its continued development. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the role of cellular senescence in retinal diseases and to evaluate the efficacy of novel senolytic therapies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. abcam.com [abcam.com]
- 3. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Long term high glucose exposure induces premature senescence in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. hcplive.com [hcplive.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A versatile method for the identification of senolytic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long term high glucose exposure induces premature senescence in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. modernretina.com [modernretina.com]
Preclinical Evidence for UBX1325 in Diabetic Macular Edema: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UBX1325, a novel small-molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), has emerged as a promising therapeutic candidate for diabetic macular edema (DME). Preclinical evidence robustly supports its mechanism of action, which involves the selective elimination of senescent cells from the retinal vasculature. This senolytic activity addresses a key pathological driver of DME, offering the potential for a disease-modifying intervention. In multiple animal models of retinal vasculopathies, this compound has demonstrated significant efficacy in reducing vascular leakage, mitigating neovascularization, and improving retinal function. This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental protocols, quantitative outcomes, and the underlying signaling pathways.
Core Mechanism of Action: Senolysis via Bcl-xL Inhibition
Cellular senescence, a state of irreversible cell cycle arrest, is increasingly implicated in the pathogenesis of age-related diseases, including DME.[1][2] Senescent cells accumulate in the diabetic retina, where they secrete a cocktail of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).[2][3] This contributes to chronic inflammation, breakdown of the blood-retinal barrier, and vascular dysfunction—all hallmarks of DME.[4][5]
This compound is a potent and selective inhibitor of Bcl-xL, an anti-apoptotic protein that is often overexpressed in senescent cells, allowing them to evade programmed cell death.[6][7][8] By inhibiting Bcl-xL, this compound selectively induces apoptosis in these detrimental senescent cells, thereby reducing the inflammatory burden and promoting vascular repair.[5][6][9] Preclinical studies have confirmed that targeting Bcl-xL with this compound leads to the preferential elimination of senescent cells from diseased tissue while sparing healthy cells.[6][7][10][11][12][13][14]
Preclinical Efficacy in Animal Models of Retinopathy
The therapeutic potential of this compound has been evaluated in two key animal models that recapitulate different aspects of retinal vascular disease relevant to DME: the Oxygen-Induced Retinopathy (OIR) model and the Streptozotocin (STZ)-induced diabetic retinopathy model.[15]
Oxygen-Induced Retinopathy (OIR) Model
The OIR model is a well-established tool for studying retinal neovascularization. In this model, neonatal mice are exposed to hyperoxia, which leads to vaso-obliteration, followed by a return to normoxia, which triggers a hypoxic response and subsequent pathological neovascularization.[1][15]
A single intravitreal (IVT) injection of this compound in OIR mice resulted in significant improvements in key vascular endpoints.[15] Notably, this compound demonstrated a differentiated profile compared to anti-VEGF agents by not only reducing neovascularization but also promoting the regeneration of functional blood vessels in the avascular areas of the retina.[1]
Streptozotocin (STZ)-Induced Diabetic Retinopathy Model
The STZ model mimics the hyperglycemic state of diabetes and the consequent development of diabetic retinopathy, including increased vascular permeability.[15] Intravitreal administration of this compound in STZ-induced diabetic mice led to a marked reduction in retinal vascular leakage and an improvement in retinal function as measured by electroretinogram (ERG).[15]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Model | Parameter | Treatment | Result | Reference |
| OIR | Bcl-xL Target Engagement | This compound (IVT) | 37-81% reduction in Bcl-xL:Bim complexes | [15] |
| OIR | Caspase-3/7 Activation | This compound (IVT) | 3-9 fold increase | [15] |
| OIR | Retinal Neovascularization | This compound (IVT) | 58-71% reduction | [15] |
| OIR | Avascular Area | This compound (IVT) | 32-52% reduction | [15] |
| STZ-induced Diabetic Mice | Retinal Vascular Permeability | This compound (IVT) | 78-90% reduction | [15] |
| STZ-induced Diabetic Mice | Retinal Function (ERG) | This compound (IVT) | Improved a- and b-wave amplitude | [15] |
Detailed Experimental Protocols
Oxygen-Induced Retinopathy (OIR) Model Protocol
-
Animals: Neonatal C57BL/6 mice.[15]
-
Induction of OIR: From postnatal day 7 (P7) to P12, mice pups are exposed to 75% oxygen.[1][15] On P12, they are returned to room air (normoxia).[1][15]
-
Treatment: A single intravitreal injection of this compound is administered at P12.[15]
-
Endpoint Analysis: At P17, retinas are harvested and stained with isolectin B4 to evaluate vascular endpoints, including neovascular and avascular areas.[15]
Streptozotocin (STZ)-Induced Diabetic Retinopathy Model Protocol
-
Animals: Adult mice.[15]
-
Induction of Diabetes: Diabetes is induced by streptozotocin (STZ) injection.[15]
-
Treatment: this compound is injected intravitreally at weeks 8 and 9 post-STZ induction.[15]
-
Endpoint Analysis: Retinal endpoints are measured at week 10.[15]
Target and Mechanism Engagement Assays
-
Target Engagement (TE): Measured by the reduction of anti-apoptotic Bcl-xL:Bim complexes in retinal lysates using an electrochemiluminescence-based assay.[15]
-
Mechanism Engagement (ME): Assessed by measuring the activation of caspase-3/7, key executioner caspases in the apoptotic pathway.[15]
Visualized Signaling Pathways and Workflows
Caption: this compound inhibits Bcl-xL, leading to apoptosis in senescent cells.
References
- 1. modernretina.com [modernretina.com]
- 2. retina-specialist.com [retina-specialist.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Therapeutic targeting of cellular senescence in diabetic macular edema: preclinical and phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. ir.unitybiotechnology.com [ir.unitybiotechnology.com]
- 8. UNITY Biotechnology Announces First Patient Dosed in Phase 1 Study of this compound in Diabetic Macular Edema - - Modern Optometry [modernod.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. UNITY Biotechnology Announces Positive Data in Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Nasdaq [nasdaq.com]
- 12. modernretina.com [modernretina.com]
- 13. hcplive.com [hcplive.com]
- 14. UNITY Biotechnology Begins Phase 2 ASPIRE Trial Administering this compound to Initial Participants with Diabetic Macular Edema [synapse.patsnap.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
A Senolytic Approach to a Leading Cause of Blindness
South San Francisco, CA - UBX1325 (foselutoclax) is an investigational small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the BCL-2 family of apoptosis-regulating proteins.[1][2][3] Developed by UNITY Biotechnology, this compound is being evaluated as a novel senolytic therapy for neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases.[1][4][5] This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and clinical trial results.
Core Mechanism: Targeting Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors.[6] Senescent cells accumulate in tissues with age and at sites of pathology, contributing to the progression of age-related diseases through the secretion of a pro-inflammatory, pro-angiogenic, and tissue-remodeling secretome, known as the Senescence-Associated Secretory Phenotype (SASP).[6] In retinal diseases like nAMD, the accumulation of senescent cells is believed to be a key driver of pathology.[6]
This compound is designed to selectively induce apoptosis in these senescent cells by inhibiting Bcl-xL, a protein that is crucial for their survival.[2][3] By eliminating senescent cells, this compound aims to reduce the source of chronic inflammation and pathological angiogenesis that characterize nAMD, potentially leading to disease modification and improved visual outcomes.[1][7]
Signaling Pathway of this compound
Caption: this compound inhibits Bcl-xL, leading to apoptosis in senescent cells.
Preclinical Evidence
Preclinical studies in a mouse model of oxygen-induced retinopathy, which mimics preretinal neovascularization, demonstrated that a single dose of this compound led to two significant vascular phenotypes.[7] Firstly, it resulted in the absence of pathological neovascularization in the treated retinas.[7] Secondly, in contrast to anti-VEGF therapies, this compound promoted the regeneration of functional blood vessels, suggesting a potential for disease modification beyond simply inhibiting vascular leakage.[7] These preclinical findings provided a strong rationale for investigating this compound in human clinical trials for retinal vascular diseases.
Clinical Investigation in Neovascular AMD
This compound has been evaluated in several clinical trials involving patients with nAMD. The primary goal of these studies has been to assess the safety, tolerability, and efficacy of this novel senolytic agent.
Phase 1 Study
A Phase 1, first-in-human, open-label, single-ascending dose study enrolled patients with advanced nAMD or diabetic macular edema (DME) who were no longer expected to benefit from anti-VEGF therapies.[8][9]
Experimental Protocol: Phase 1 Study
Caption: Workflow of the Phase 1 clinical trial of this compound.
Key Findings:
The study found that this compound was well-tolerated with a favorable safety profile.[8] There were no dose-limiting toxicities or drug-related serious adverse events reported.[8] Notably, patients treated with this compound showed improvements in vision and retinal structure.[8]
| Phase 1 Efficacy Outcomes (All Doses, n=12) | 2 Weeks | 4 Weeks |
| Patients with Gain in ETDRS Letters from Baseline in BCVA | 10 of 12 | 9 of 12 |
| Patients with Decrease (Improvement) in CST | 6 of 12 | 5 of 12 |
| Phase 1 Efficacy Outcomes (High Dose Groups - 5 & 10 mcg, n=6) | 2 Weeks | 4 Weeks |
| Patients with Gain in ETDRS Letters from Baseline in BCVA | 6 of 6 | 5 of 6 |
| Patients with Decrease (Improvement) in CST | 4 of 6 | 3 of 6 |
Phase 2 ENVISION Study
The ENVISION study was a multi-center, randomized, double-masked, active-controlled study designed to evaluate the efficacy and safety of this compound compared to aflibercept in patients with nAMD.[10]
Experimental Protocol: Phase 2 ENVISION Study
Caption: Workflow of the Phase 2 ENVISION clinical trial.
Key Findings:
The 24-week results of the ENVISION study showed that while this compound maintained BCVA, it did not meet the non-inferiority endpoint compared to aflibercept.[11] However, a key finding was the durability of the treatment effect, with 52% of patients treated with this compound avoiding the need for anti-VEGF rescue treatment for at least 6 months. A post-hoc analysis suggested that patients with a longer duration of nAMD (greater than 2 years) may derive more benefit from this compound.[11]
| Phase 2 ENVISION Study Outcomes (24 Weeks) | This compound | Aflibercept |
| Change in BCVA from Baseline (ETDRS Letters) | Maintained | Statistically superior |
| Patients Avoiding Anti-VEGF Rescue for ≥ 6 months | 52% | N/A |
Future Directions
The clinical development of this compound is ongoing, with further studies planned to explore its potential in combination with anti-VEGF therapies and to identify patient populations most likely to respond to this novel senolytic approach. The unique mechanism of action of this compound, targeting a fundamental driver of the aging process, holds promise for a new treatment paradigm in nAMD and other age-related retinal diseases.
References
- 1. modernretina.com [modernretina.com]
- 2. foselutoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. UNITY Biotechnology Presentations at ARVO 2022 Showcase [globenewswire.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. app.researchpool.com [app.researchpool.com]
- 7. modernretina.com [modernretina.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. ir.unitybiotechnology.com [ir.unitybiotechnology.com]
- 10. UNITY Biotechnology Announces Results from Phase 2 ENVISION Study of this compound in Patients with Wet Age-Related Macular Degeneration | Nasdaq [nasdaq.com]
- 11. medpagetoday.com [medpagetoday.com]
The Senolytic Approach to Diabetic Retinopathy: A Technical Guide to UBX1325
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diabetic retinopathy (DR) and its sight-threatening complication, diabetic macular edema (DME), are leading causes of vision loss globally. Current standards of care, primarily anti-VEGF therapies, address downstream pathological events but often require frequent and burdensome intravitreal injections, with a significant number of patients exhibiting suboptimal response. A growing body of evidence implicates cellular senescence—a state of irreversible cell cycle arrest coupled with a pro-inflammatory secretome—as a key driver of the chronic, low-grade inflammation and vascular dysfunction characteristic of DR. UBX1325, a first-in-class senolytic agent, represents a novel therapeutic paradigm by selectively targeting and eliminating senescent cells in the retina. This technical guide provides an in-depth overview of the core science behind this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways.
The Role of Cellular Senescence in Diabetic Retinopathy
Cellular senescence is a fundamental biological process implicated in aging and various age-related diseases. In the context of diabetic retinopathy, chronic hyperglycemia and oxidative stress induce senescence in multiple retinal cell types, including vascular endothelial cells, pericytes, and retinal pigment epithelium.[1][2] These senescent cells are not inert; they actively contribute to disease pathology through the Senescence-Associated Secretory Phenotype (SASP), a complex secretome of pro-inflammatory cytokines, chemokines, growth factors, and matrix metalloproteinases.[1] The SASP perpetuates a pro-inflammatory microenvironment, compromises the blood-retinal barrier, and promotes pathological angiogenesis, all hallmark features of diabetic retinopathy.[2]
This compound: A Targeted Senolytic Approach
This compound is a potent and selective small molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), a pro-survival protein that is highly expressed in senescent cells and upon which they depend for their survival.[3][4][5] By inhibiting Bcl-xL, this compound selectively induces apoptosis in senescent cells, thereby removing the source of the pro-inflammatory SASP and potentially halting or reversing the disease process.[6] Preclinical studies have demonstrated that this targeted elimination of senescent cells can reduce retinal vascular leakage, prevent pathological neovascularization, and promote the regeneration of healthy retinal vasculature.[3]
Preclinical Evidence for this compound in a Model of Ischemic Retinopathy
The efficacy of this compound was evaluated in a well-established mouse model of oxygen-induced retinopathy (OIR), which mimics key aspects of proliferative diabetic retinopathy.
Key Preclinical Findings
| Parameter | Outcome | Reference |
| Pathological Neovascularization | Significant reduction in neovascular tufts in this compound-treated retinas. | [3] |
| Avascular Area | Significant decrease in the avascular area, indicating regeneration of functional blood vessels. | [3] |
| Mechanism | This compound was shown to promote apoptosis of senescent cells in the OIR mouse model. |
Clinical Development of this compound in Diabetic Macular Edema
This compound has undergone rigorous clinical evaluation in patients with diabetic macular edema who had previously shown a suboptimal response to anti-VEGF therapy. The Phase 2 BEHOLD and Phase 2b ASPIRE studies have provided key insights into the safety and efficacy of this novel senolytic therapy.
Phase 2 BEHOLD Study: Key Efficacy and Safety Data
The BEHOLD study was a multicenter, randomized, double-masked, sham-controlled trial evaluating a single intravitreal injection of 10 µg this compound in 65 patients with DME.[7][8][9]
Efficacy Outcomes at 48 Weeks [3]
| Endpoint | This compound (n=32) | Sham (n=33) | p-value |
| Mean Change in BCVA (ETDRS letters) from Baseline | +6.2 | +0.6 | 0.0037 |
| Difference in Mean Change in BCVA (this compound vs. Sham) | +5.6 | - | 0.1198 |
| Patients Not Requiring Anti-VEGF Rescue | ~53% | ~22% | - |
This compound demonstrated a favorable safety and tolerability profile, with no cases of intraocular inflammation, retinal artery occlusion, endophthalmitis, or vasculitis reported.[3]
Phase 2b ASPIRE Study: Topline Results
The ASPIRE study was a multicenter, randomized, double-masked, active-controlled trial comparing this compound to aflibercept in patients with DME who had a poor response to prior anti-VEGF treatment.[5][11][12]
| Endpoint | This compound | Aflibercept |
| Mean Change in BCVA (ETDRS letters) from Baseline to 24 Weeks | +5.2 | - |
| Mean Change in BCVA (ETDRS letters) from Baseline to 36 Weeks | +5.5 | - |
This compound was shown to be non-inferior to aflibercept at most time points through 36 weeks.[11]
Detailed Experimental Protocols
Preclinical: Oxygen-Induced Retinopathy (OIR) Mouse Model
This model is a standard for studying retinal neovascularization.[3][13]
-
Animal Model: C57BL/6J mouse pups.
-
Induction of Retinopathy:
-
This compound Administration: A single intravitreal injection of this compound is administered at P12.
-
Assessment of Retinopathy:
-
At P17, the mice are euthanized, and their eyes are enucleated.
-
Retinal flat mounts are prepared and stained with isolectin B4 to visualize the vasculature.
-
The extent of neovascularization and the size of the avascular area are quantified using imaging software.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Retinal Tissue
SA-β-gal is a widely used biomarker for senescent cells.[7][10][11]
-
Tissue Preparation:
-
Freshly enucleated eyes are fixed in 4% paraformaldehyde for 4-6 hours at 4°C.
-
The retinas are dissected and cryoprotected in a sucrose gradient before being embedded in OCT compound and flash-frozen.
-
Cryosections (10-12 µm) are cut and mounted on adhesive slides.
-
-
Staining Procedure:
-
Sections are washed with PBS.
-
Fix the sections with 1% formaldehyde in PBS for 1 minute.
-
Wash three times with PBS.
-
Immerse the slides in the SA-β-gal staining solution overnight at 37°C in a non-CO2 incubator.
-
Staining Solution Recipe: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 150 mM NaCl, 2 mM MgCl₂.
-
-
-
Imaging: Sections are counterstained with a nuclear stain (e.g., DAPI) and imaged under a bright-field microscope. Senescent cells will appear blue.
Quantitative PCR (qPCR) for Senescence Markers
qPCR is used to measure the gene expression of senescence-associated markers.
-
RNA Extraction: Total RNA is extracted from retinal tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
The qPCR reaction is performed using a SYBR Green-based master mix.
-
Primers for senescence markers (e.g., p16INK4a, p21CIP1) and a housekeeping gene (e.g., GAPDH) are used.
-
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.
Clinical Trial Protocol: BEHOLD Study
-
Study Design: A Phase 2, multicenter, randomized, double-masked, sham-controlled study.[7][8][9]
-
Patient Population: 65 patients with DME who had a suboptimal response to at least two prior anti-VEGF injections in the preceding 6 months.[8][13]
-
Intervention: A single intravitreal injection of 10 µg this compound or a sham injection.[7][8]
-
Primary Endpoints:
-
Safety and tolerability, assessed by the incidence of ocular and systemic treatment-emergent adverse events through 48 weeks.[7]
-
-
Secondary Endpoints:
-
Mean change from baseline in Best Corrected Visual Acuity (BCVA) at 24 and 48 weeks.[7]
-
Mean change from baseline in Central Subfield Thickness (CST) at 24 and 48 weeks.
-
Need for anti-VEGF rescue therapy.
-
Visualizing the Core Mechanisms and Workflows
Signaling Pathway of Cellular Senescence and this compound Intervention
Caption: this compound inhibits Bcl-xL, inducing apoptosis in senescent cells.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for preclinical testing of this compound in the OIR model.
Logical Relationship of Cellular Senescence to Diabetic Retinopathy
Caption: The central role of cellular senescence in driving diabetic retinopathy.
Conclusion and Future Directions
This compound represents a promising and fundamentally new approach to the treatment of diabetic retinopathy and DME. By targeting the underlying cellular pathology of senescence, it has the potential to be a disease-modifying therapy that offers durable improvements in vision with a reduced treatment burden compared to current standards of care. The robust preclinical data, coupled with the positive results from the BEHOLD and ASPIRE clinical trials, underscore the therapeutic potential of this senolytic agent. Further late-stage clinical development will be crucial to fully elucidate the long-term efficacy and safety of this compound and to establish its place in the therapeutic armamentarium for diabetic eye disease. The selective elimination of senescent cells opens up a new frontier in the management of a wide range of age-related and chronic inflammatory diseases.
References
- 1. pnas.org [pnas.org]
- 2. Therapeutic targeting of cellular senescence in diabetic macular edema: preclinical and phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modernretina.com [modernretina.com]
- 4. mdpi.com [mdpi.com]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. New eye drug may someday help diabetic patients - UdeMNouvelles [nouvelles.umontreal.ca]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. Targeting senescent retinal pigment epithelial cells facilitates retinal regeneration in mouse models of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of Senolytic this compound in Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Senescence-like phenotype in post-mitotic cells of mice entering middle age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Unraveling UBX1325: A Senolytic Approach to Retinal Disease
A Technical Guide to the Early Research and Discovery of a Novel Bcl-xL Inhibitor
This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on UBX1325 (foselutoclax), a first-in-class senolytic agent developed by UNITY Biotechnology for the treatment of age-related eye diseases. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and initial human safety and efficacy data of this novel therapeutic.
Introduction: The Rationale for Senolytics in Ophthalmology
Cellular senescence, a state of irreversible cell cycle arrest, is increasingly implicated in the pathogenesis of age-related diseases, including diabetic macular edema (DME) and wet age-related macular degeneration (wet AMD).[1][2][3] Senescent cells accumulate in diseased tissues and contribute to a chronic, sterile inflammatory environment through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and extracellular matrix-degrading proteases, collectively known as the senescence-associated secretory phenotype (SASP).[4] In the retina, this process is thought to drive vascular leakage, inflammation, and pathological neovascularization, key hallmarks of DME and wet AMD.[4][5]
This compound is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein that is critical for the survival of senescent cells.[6][7][8] By inhibiting Bcl-xL, this compound selectively induces apoptosis in senescent cells, thereby aiming to eliminate the source of chronic inflammation and pathological signaling in the retina.[5][8][9] This targeted approach represents a novel therapeutic strategy, moving beyond the management of downstream effects, such as with anti-VEGF therapies, to potentially modify the underlying disease process.
Mechanism of Action: Targeting Senescent Cells via Bcl-xL Inhibition
The core of this compound's mechanism lies in the selective targeting of a vulnerability of senescent cells. These cells, while resistant to apoptosis from various insults, become dependent on pro-survival pathways, including the Bcl-2 family of proteins, for their continued existence. Bcl-xL, in particular, is upregulated in many senescent cell types and acts by sequestering pro-apoptotic proteins like Bax and Bak, preventing the initiation of the intrinsic apoptotic cascade.
This compound disrupts this survival mechanism by binding to the BH3-binding groove of Bcl-xL, displacing pro-apoptotic proteins. This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in the apoptotic death of the senescent cell.
Preclinical Research: Validation in the Oxygen-Induced Retinopathy (OIR) Model
The initial preclinical validation of this compound's therapeutic concept was conducted using the well-established oxygen-induced retinopathy (OIR) mouse model. This model mimics key aspects of proliferative retinopathies like DME and wet AMD, including a vaso-obliterative phase followed by a proliferative phase with pathological neovascularization.
Experimental Protocol: Oxygen-Induced Retinopathy (OIR) Mouse Model
-
Animal Model: C57BL/6J mouse pups.
-
Induction of OIR: On postnatal day 7 (P7), mouse pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen) for 5 days. This leads to the cessation of normal retinal vessel development and vaso-obliteration in the central retina.
-
Induction of Neovascularization: On P12, the mice are returned to room air (normoxia). The resulting relative hypoxia in the avascular retina triggers an overproduction of pro-angiogenic factors, leading to pathological retinal neovascularization that peaks around P17.
-
Intervention: A single intravitreal injection of this compound was administered.
-
Assessment of Retinal Vasculature: At P17, the retinal vasculature was visualized and quantified. A common method involves cardiac perfusion with fluorescein-labeled dextran (FITC-dextran) followed by the preparation of retinal flatmounts.
-
Quantitative Analysis: Key parameters quantified using imaging software (e.g., ImageJ) include:
-
Avascular Area: The area of the central retina devoid of blood vessels.
-
Neovascularization Area: The area of pathological new blood vessel growth, often appearing as tufts on the retinal surface.
-
Vascular Density: The density of the capillary network in different zones of the retina.
-
Preclinical Findings
In preclinical OIR studies, a single intravitreal injection of this compound demonstrated significant therapeutic effects:
-
Reduction in Pathological Neovascularization: this compound treatment led to a significant decrease in the area of neovascular tufts compared to vehicle-treated controls.
-
Promotion of Healthy Vascular Regeneration: Notably, alongside the reduction in pathological neovascularization, this compound promoted the regrowth of healthy blood vessels into the avascular areas of the retina. This is a key differentiator from anti-VEGF therapies, which can inhibit both pathological and physiological vascularization.
-
Reduction in Vascular Leakage: this compound was also shown to reduce retinal vascular leakage, a critical factor in the development of macular edema.
-
Evidence of Senescence Clearance: Immunohistochemical analysis of retinal tissue from the OIR model showed an increase in markers of cellular senescence, such as p16INK4a and senescence-associated β-galactosidase (SA-β-gal), in the areas of neovascularization. Treatment with this compound was associated with a reduction in these markers, consistent with its proposed mechanism of action.
Early Clinical Research: Phase 1 Trial in DME and Wet AMD
Following the promising preclinical results, this compound advanced into a Phase 1, first-in-human, open-label, single ascending dose clinical trial (NCT04537884) to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced DME or wet AMD.[1][9][10]
Experimental Protocol: Phase 1 Clinical Trial (NCT04537884)
-
Study Design: A Phase 1, open-label, single ascending dose study.[1][9][10]
-
Patient Population: Patients with advanced DME or wet AMD for whom anti-VEGF therapy was no longer considered beneficial.[10][11]
-
Dosing: A single intravitreal injection of this compound was administered in escalating dose cohorts.[1][9] The initial cohorts received doses of 0.5, 1, 5, and 10 µg.[1][9]
-
Primary Objective: To assess the safety and tolerability of a single intravitreal injection of this compound.
-
Key Assessments:
-
Safety: Incidence of dose-limiting toxicities and treatment-emergent adverse events.
-
Efficacy (Exploratory):
-
Best-Corrected Visual Acuity (BCVA) measured in Early Treatment Diabetic Retinopathy Study (ETDRS) letters.
-
Central Subfield Thickness (CST) measured by spectral-domain optical coherence tomography (SD-OCT).
-
Presence of subretinal and intraretinal fluid (SRF/IRF) on SD-OCT.
-
-
-
Follow-up: Patients were followed for 24 weeks post-injection.[1][9]
Phase 1 Clinical Findings
The Phase 1 study demonstrated a favorable safety profile and encouraging signs of clinical activity for this compound.
Safety and Tolerability: A single intravitreal injection of this compound was well-tolerated at all doses tested.[1][10][11] There were no dose-limiting toxicities, and no evidence of significant intraocular inflammation, infection, or hemorrhage.[1]
Efficacy Outcomes: The tables below summarize the key efficacy findings from the Phase 1 trial.
| Best-Corrected Visual Acuity (BCVA) - DME Patients | |
| Timepoint | Observation |
| Week 12 | 6 out of 8 patients showed an improvement in BCVA.[1] |
| Week 24 | 5 out of 8 patients showed an improvement in BCVA.[1] |
| Week 24 | 62.5% of patients gained ≥5 ETDRS letters.[1] |
| Week 24 | 50% of patients gained ≥10 ETDRS letters.[1] |
| Central Subfield Thickness (CST) and Rescue Medication - DME Patients | |
| Timepoint | Observation |
| Through Week 24 | CST remained stable in most patients.[1] |
| Through Week 24 | 62.5% of patients did not require rescue anti-VEGF medication.[1] |
| Best-Corrected Visual Acuity (BCVA) - Wet AMD Patients | |
| Timepoint | Observation |
| Week 4 | 7 out of 10 evaluable patients showed improved visual acuity.[1] |
| Week 12 | 5 out of 10 evaluable patients showed improved visual acuity.[1] |
| Central Subfield Thickness (CST) and Rescue Medication - Wet AMD Patients | |
| Timepoint | Observation |
| Through Week 12 | CST remained stable.[1] |
| Through Week 12 | 80% of patients did not require rescue anti-VEGF medication.[1] |
| A reduction in subretinal and intraretinal fluid was also observed.[1] |
Conclusion and Future Directions
The early research and discovery of this compound have established a strong foundation for its development as a novel senolytic therapy for retinal diseases. The preclinical data provided a clear mechanistic rationale and demonstrated proof-of-concept in a relevant disease model. The subsequent Phase 1 clinical trial in patients with advanced DME and wet AMD provided critical evidence of a favorable safety profile and encouraging signs of durable improvements in vision and retinal structure following a single injection. These findings have supported the progression of this compound into later-stage clinical development to further evaluate its efficacy and potential as a transformative treatment for patients with these sight-threatening conditions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retro-orbital injection of FITC-dextran is an effective and economical method for observing mouse retinal vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progressive Apoptosis Resistance Prior to Senescence and Control by the Anti-apoptotic Protein BCL-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Senescent Cell Depletion Through Targeting BCL-Family Proteins and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinal proteome analysis in a mouse model of oxygen-induced retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
UBX1325 and the Senescence-Associated Secretory Phenotype: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is increasingly implicated in the pathogenesis of age-related diseases, including diabetic macular edema (DME) and wet age-related macular degeneration (wet AMD). Senescent cells contribute to tissue dysfunction not only through their inability to proliferate but also through the secretion of a complex mixture of pro-inflammatory and tissue-remodeling factors known as the Senescence-Associated Secretory Phenotype (SASP). UBX1325, a novel small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), is a first-in-class senolytic agent developed to selectively eliminate senescent cells from diseased retinal tissues. By targeting a key survival mechanism of senescent cells, this compound aims to reduce the SASP burden, thereby mitigating inflammation, vascular leakage, and pathological angiogenesis that characterize these sight-threatening conditions. This technical guide provides an in-depth overview of the core mechanism of this compound, its impact on the SASP, and the experimental methodologies used to evaluate its effects.
Introduction: The Role of Cellular Senescence and SASP in Retinal Diseases
Cellular senescence is a fundamental biological process that acts as a double-edged sword. While it plays a beneficial role in tumor suppression and wound healing, the accumulation of senescent cells in tissues with age contributes to a chronic, low-grade inflammatory state. This is largely mediated by the SASP, a heterogeneous secretome comprising pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines, growth factors (e.g., VEGF), and matrix metalloproteinases (MMPs).[1][2] In the context of retinal diseases like DME and wet AMD, senescent endothelial cells, retinal pigment epithelial (RPE) cells, and other cell types accumulate in the retina.[1][3] The SASP factors secreted by these cells disrupt the blood-retinal barrier, promote pathological neovascularization, and create a pro-inflammatory microenvironment that drives disease progression.[1][2]
This compound: A Senolytic Approach to Modulating the SASP
This compound is a potent and selective inhibitor of Bcl-xL, a key pro-survival protein that is upregulated in senescent cells, rendering them resistant to apoptosis.[2][4] By inhibiting Bcl-xL, this compound selectively induces apoptosis in these detrimental cells, leading to their clearance from the diseased tissue.[5] The primary mechanism by which this compound impacts the SASP is through the elimination of its source: the senescent cells. This approach is hypothesized to lead to a significant reduction in the local concentration of harmful SASP factors, thereby alleviating inflammation and normalizing the retinal microenvironment.
Signaling Pathway of this compound Action
The core mechanism of this compound involves the intrinsic apoptotic pathway. In senescent cells, the upregulation of Bcl-xL sequesters pro-apoptotic proteins like Bak and Bax, preventing the formation of pores in the mitochondrial outer membrane and subsequent release of cytochrome c. This compound competitively binds to the BH3-binding groove of Bcl-xL, displacing pro-apoptotic proteins and allowing for the initiation of apoptosis.
Caption: this compound inhibits Bcl-xL, leading to apoptosis in senescent cells.
Preclinical Evidence of SASP Modulation by Bcl-xL Inhibition
While direct quantitative data on the effect of this compound on a broad spectrum of SASP factors is not extensively available in the public domain, preclinical studies on related Bcl-xL inhibitors provide strong evidence for the modulation of the SASP.
A study on the Bcl-xL inhibitor UBX-1967 in a mouse model of oxygen-induced retinopathy (OIR) demonstrated a significant decrease in the gene expression of several SASP factors.[4] It is important to note that while illustrative, the following table represents data from a related compound and not this compound directly.
Table 1: Representative Preclinical Data on SASP Gene Expression Following Bcl-xL Inhibition (UBX-1967) in a Mouse Model of OIR
| Gene | Function | Change in Expression |
| Cdkn2a (p16INK4a) | Senescence Marker | Decreased |
| Cdkn1a (p21) | Senescence Marker | Decreased |
| Serpine1 | SASP Component | Decreased |
| Tnf | Pro-inflammatory Cytokine | Decreased |
| Vegf | Angiogenic Factor | No significant change |
| Data is qualitative based on published findings for a related compound, UBX-1967.[4] |
These findings suggest that the senolytic activity of Bcl-xL inhibitors leads to a reduction in the expression of key genes associated with senescence and the inflammatory SASP. The lack of effect on Vegf in this particular study is noteworthy and may suggest a selective modulation of the SASP.
Experimental Protocols for Assessing the Impact of this compound on SASP
The following are generalized protocols representative of the methodologies used to assess the impact of senolytic agents like this compound on the SASP.
In Vitro Senescence Induction and this compound Treatment
This workflow outlines the process of inducing senescence in retinal cells and treating them with this compound to analyze the effects on the SASP.
Caption: Workflow for in vitro analysis of this compound's effect on SASP.
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding: Plate retinal cells (e.g., Human Retinal Endothelial Cells - HRECs) in a 6-well plate and induce senescence (e.g., with doxorubicin).
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Staining: Wash cells with PBS and incubate with staining solution (40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2, 1 mg/mL X-gal) overnight at 37°C in a dry incubator.
-
Imaging: Wash cells with PBS and visualize under a microscope. Senescent cells will stain blue.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for SASP Gene Expression
-
RNA Extraction: Following treatment with this compound, lyse cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers for target SASP genes (e.g., IL6, IL8, VEGFA, MMP2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted SASP Proteins
-
Sample Collection: Collect conditioned media from senescent cells treated with this compound.
-
ELISA: Use commercial ELISA kits for specific SASP proteins (e.g., human IL-6, IL-8, VEGF).
-
Procedure: Follow the manufacturer's instructions, which typically involve incubating the conditioned media in antibody-coated plates, followed by the addition of a detection antibody and a substrate.
-
Quantification: Measure the absorbance at the appropriate wavelength and calculate the protein concentration based on a standard curve.
In Vivo Models and SASP Assessment
Preclinical evaluation of this compound's effect on SASP is often conducted in animal models of retinal disease, such as the Oxygen-Induced Retinopathy (OIR) model.
References
- 1. mdpi.com [mdpi.com]
- 2. Senescent endothelial cells: a potential target for diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular senescence in pathologic retinal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unity Biotechnology Presents Data Demonstrating Improvement in Retinal Vasculature and Function in Preclinical Models of Diabetic Retinopathy Eye Diseases - - Modern Optometry [modernod.com]
UBX1325: A Senolytic Approach to Disease Modification in Retinal Vasculopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Retinal vasculopathies, including diabetic macular edema (DME) and wet age-related macular degeneration (AMD), are leading causes of vision loss, characterized by pathological angiogenesis, vascular leakage, and inflammation. Current standard-of-care, primarily anti-VEGF therapies, addresses downstream signaling but often requires frequent administration and may lose efficacy over time. A novel therapeutic paradigm is emerging that targets a more fundamental, upstream driver of these diseases: cellular senescence. This whitepaper provides a comprehensive technical overview of UBX1325 (foselutoclax), a first-in-class senolytic agent, and its potential for disease modification in retinal vasculopathies. This compound is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra-large (BCL-xL), a pro-survival protein upon which senescent cells are critically dependent. By selectively inducing apoptosis in senescent cells within the retinal vasculature, this compound aims to resolve the root causes of inflammation and vascular dysfunction, offering the potential for a more durable and disease-modifying treatment.
The Role of Cellular Senescence in Retinal Vasculopathies
Cellular senescence is a state of irreversible cell cycle arrest coupled with a pro-inflammatory secretome.[1][2] In the retina, various stressors, including hyperglycemia and oxidative stress, can induce senescence in vascular endothelial cells, pericytes, and retinal pigment epithelial cells.[1][3] These senescent cells accumulate in the diseased retina and contribute to the pathology of DME and AMD through several mechanisms:[1][4]
-
Senescence-Associated Secretory Phenotype (SASP): Senescent cells secrete a cocktail of inflammatory cytokines, chemokines, growth factors (including VEGF), and matrix metalloproteinases.[4] This SASP creates a chronic, low-grade inflammatory microenvironment that promotes vascular permeability, attracts immune cells, and can induce senescence in neighboring cells.[1]
-
Endothelial Dysfunction: Senescent endothelial cells exhibit impaired barrier function, contributing directly to the vascular leakage characteristic of DME.[1]
-
Pathological Angiogenesis: The secretome of senescent cells can drive the abnormal growth of new blood vessels.[4]
By eliminating these senescent cells, a senolytic therapy like this compound can potentially disrupt these pathological processes at their core.
Mechanism of Action: BCL-xL Inhibition by this compound
This compound is a selective inhibitor of BCL-xL, a member of the BCL-2 family of anti-apoptotic proteins.[5][6] Senescent cells upregulate pro-survival pathways, including the BCL-2 family, to evade apoptosis.[7] BCL-xL sequesters pro-apoptotic proteins like BAX and BAK, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a critical step in the intrinsic apoptosis pathway.[8]
By binding to and inhibiting BCL-xL, this compound displaces pro-apoptotic proteins, allowing them to form pores in the mitochondrial membrane.[9] This leads to the activation of the caspase cascade and ultimately results in the selective apoptosis of senescent cells, while sparing healthy, non-senescent cells.[6][7]
Preclinical Evidence for Disease Modification
The therapeutic potential of this compound has been demonstrated in established animal models of retinal vasculopathies.
Oxygen-Induced Retinopathy (OIR) Model
In a mouse model of OIR, which mimics aspects of proliferative retinopathies, a single intravitreal injection of this compound resulted in:
-
Reduced Retinal Neovascularization: A significant decrease in the area of pathological new blood vessel growth.
-
Promotion of Healthy Vascular Regeneration: A reduction in the avascular area of the retina, suggesting a restoration of normal vascularization, a key differentiator from anti-VEGF therapies.
Streptozotocin (STZ)-Induced Diabetic Retinopathy Model
In a mouse model of diabetic retinopathy induced by streptozotocin, this compound demonstrated:
-
Reduced Retinal Vascular Permeability: A significant decrease in vascular leakage, a hallmark of diabetic macular edema.
-
Improved Retinal Function: As measured by electroretinography (ERG), indicating a preservation or restoration of neuronal function in the retina.
Clinical Development and Efficacy of this compound
This compound has undergone rigorous clinical evaluation in patients with DME and wet AMD, demonstrating a promising safety profile and significant efficacy.
Phase 1 Study
An open-label, single ascending dose study in patients with advanced DME or wet AMD who were no longer benefiting from anti-VEGF therapy showed that this compound was well-tolerated.[10] The majority of patients treated with a single injection of this compound showed rapid and sustained improvements in Best Corrected Visual Acuity (BCVA) and reductions in Central Subfield Thickness (CST).[10][11]
Phase 2 BEHOLD Study in DME
The BEHOLD study was a randomized, double-masked, sham-controlled trial in patients with DME who had persistent visual deficits despite prior anti-VEGF treatment.[3] A single intravitreal injection of this compound demonstrated statistically significant and clinically meaningful improvements in vision that were durable through 48 weeks.[12][13]
Table 1: Key Efficacy Outcomes of the Phase 2 BEHOLD Study at 48 Weeks [12][13]
| Endpoint | This compound (10 µg) | Sham | p-value |
| Mean Change in BCVA (ETDRS Letters) from Baseline | +6.2 | +0.6 | 0.0037 |
| Difference in Mean Change in BCVA vs. Sham | +5.6 | - | 0.1198 |
| Patients Rescue-Free at 48 Weeks | ~53% | ~22% | N/A |
| Mean Change in CST (microns) from Baseline at 40 Weeks | -16.6 | +39.7 | 0.0479 |
| Improvement in CST vs. Sham at 40 Weeks | -56.3 | - | 0.0479 |
Phase 2b ASPIRE Study in DME
The ASPIRE study was a randomized, double-masked, active-controlled trial comparing this compound to aflibercept in patients with DME who had a suboptimal response to prior anti-VEGF therapy.[4][14] The study demonstrated that this compound achieved non-inferiority to aflibercept in terms of visual acuity gains at most time points through 36 weeks.[14][15]
Table 2: Key Efficacy Outcomes of the Phase 2b ASPIRE Study [4][14][15]
| Endpoint | This compound (10 µg) | Aflibercept (2 mg) |
| Mean Change in BCVA (ETDRS Letters) from Baseline at 24 Weeks | +5.2 | N/A |
| Mean Change in BCVA (ETDRS Letters) from Baseline at 36 Weeks | +5.5 | N/A |
Detailed Experimental Methodologies
The following are detailed protocols for key preclinical experiments used to evaluate the efficacy of this compound.
Oxygen-Induced Retinopathy (OIR) Mouse Model
This model is used to study ischemic retinal neovascularization.[3][14]
-
Induction: C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen at postnatal day 7 (P7) for 5 days.[3][16]
-
Return to Normoxia: At P12, the mice are returned to room air (21% oxygen), which induces relative hypoxia in the avascularized central retina.
-
Tissue Collection: At P17, the peak of neovascularization, mice are euthanized, and their eyes are enucleated for analysis.[3]
-
Analysis: Retinal flat mounts are stained with isolectin B4 to visualize the vasculature. The areas of neovascularization and avascular retina are quantified using imaging software.[17]
Isolectin B4 Staining of Retinal Vasculature
This technique is used to visualize and quantify retinal blood vessels.[9][10]
-
Fixation: Eyes are enucleated and fixed in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.
-
Dissection: The retina is carefully dissected from the eye cup in PBS.
-
Permeabilization and Blocking: The retinas are permeabilized with Triton X-100 and blocked with a serum-containing buffer to prevent non-specific antibody binding.[9]
-
Staining: Retinas are incubated overnight at 4°C with a fluorescently conjugated isolectin B4 (e.g., from Griffonia simplicifolia).[9][10]
-
Mounting and Imaging: The stained retinas are flat-mounted on a microscope slide with the ganglion cell layer facing up and imaged using a fluorescence or confocal microscope.[17]
Streptozotocin (STZ)-Induced Diabetic Retinopathy Mouse Model
This model mimics many of the features of diabetic retinopathy in humans.[1][4]
-
Induction of Diabetes: Adult mice receive intraperitoneal injections of STZ (e.g., 50-60 mg/kg) for 5 consecutive days.[18][19] STZ is toxic to pancreatic β-cells, leading to hyperglycemia.
-
Monitoring: Blood glucose levels are monitored regularly to confirm the diabetic state (typically >250 mg/dL).[18]
-
Evaluation of Retinopathy: After a period of sustained hyperglycemia (e.g., 8-10 weeks), various retinal endpoints are assessed, including vascular permeability and retinal function.
Evans Blue Vascular Permeability Assay
This assay quantifies the breakdown of the blood-retinal barrier.[7][20][21]
-
Injection: Evans blue dye, which binds to serum albumin, is injected intravenously into the mouse.
-
Circulation: The dye is allowed to circulate for a defined period (e.g., 2 hours).
-
Perfusion: The mouse is systemically perfused with saline or a buffer to remove the dye from within the blood vessels.[21]
-
Tissue Extraction: The retinas are dissected, and the extravasated Evans blue dye is extracted using a solvent like formamide.[7]
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer, which is proportional to the degree of vascular leakage.[20]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a widely used histochemical marker for senescent cells.[11][15][22]
-
Tissue Preparation: Fresh-frozen retinal cryosections are prepared.
-
Fixation: The sections are fixed briefly with a formaldehyde/glutaraldehyde solution.[23]
-
Staining: The sections are incubated overnight at 37°C in a staining solution containing X-gal at pH 6.0.[15][24] The acidic pH is crucial to distinguish it from the lysosomal β-galactosidase activity present in all cells.
-
Visualization: Senescent cells, which express the SA-β-gal enzyme, will stain blue. The number of blue cells can be quantified under a bright-field microscope.
Electroretinography (ERG)
ERG is a non-invasive technique to assess the function of various retinal cell types.[12][13][25]
-
Dark Adaptation: Mice are dark-adapted overnight to isolate rod-driven responses.
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
-
Electrode Placement: Active electrodes are placed on the cornea, a reference electrode is placed subcutaneously on the head, and a ground electrode is placed on the tail.[13]
-
Light Stimulation: A series of light flashes of varying intensity and frequency are presented to the eye.
-
Signal Recording and Analysis: The electrical responses of the retina are recorded. The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are analyzed to assess retinal function.[8][12]
Visualizing Experimental and Logical Frameworks
Conclusion and Future Directions
This compound represents a paradigm shift in the treatment of retinal vasculopathies by targeting cellular senescence, a fundamental driver of disease pathology. The robust preclinical data and compelling clinical trial results in DME suggest that this compound has the potential to be a disease-modifying therapy. By selectively eliminating senescent cells, this compound may offer a more durable treatment effect, reduce the burden of frequent injections, and provide a valuable therapeutic option for patients who have a suboptimal response to current standards of care. Further clinical development will continue to elucidate the full potential of this novel senolytic approach in a broader range of retinal diseases.
References
- 1. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]
- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ucd.ie [ucd.ie]
- 10. Whole Mount Immunofluorescent Staining of the Neonatal Mouse Retina to Investigate Angiogenesis In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 14. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Revisiting the mouse model of oxygen-induced retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Murine model of streptozotocin (STZ)-diabetes. [bio-protocol.org]
- 20. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. buckinstitute.org [buckinstitute.org]
- 24. researchgate.net [researchgate.net]
- 25. The mouse pattern electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: UBX1325 Intravitreal Injection in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBX1325 is a first-in-class senolytic agent under investigation for the treatment of age-related retinal diseases, including diabetic macular edema (DME) and wet age-related macular degeneration (AMD).[1][2] As a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a pro-survival protein, this compound selectively induces apoptosis in senescent cells.[2][3][4] The accumulation of senescent cells in the retina is implicated in the pathogenesis of retinal vasculopathies, contributing to inflammation, vascular leakage, and neovascularization.[1][5][6] Preclinical studies in established animal models of retinopathy have demonstrated the potential of this compound to eliminate these detrimental cells, thereby reducing vascular dysfunction and promoting a healthier retinal environment.[1][7]
These application notes provide a comprehensive overview of the intravitreal injection protocols for this compound in widely used preclinical models of retinal disease. The included methodologies, quantitative data summaries, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of ophthalmology and drug development.
Mechanism of Action: Senolysis via Bcl-xL Inhibition
This compound's therapeutic effect is centered on its ability to disrupt the survival mechanism of senescent cells. These cells upregulate pro-survival pathways, including the Bcl-2 family of proteins, to evade apoptosis. This compound specifically inhibits Bcl-xL, a key member of this family. By binding to Bcl-xL, this compound displaces pro-apoptotic proteins like Bim, freeing them to initiate the caspase cascade and subsequent programmed cell death of the senescent cells.[2][7] This targeted elimination of senescent cells is believed to reduce the secretion of inflammatory factors and restore a more normal cellular microenvironment in the retina.[4][6]
Preclinical Animal Models
The efficacy of this compound has been evaluated in two key mouse models that replicate different aspects of human retinal vasculopathies:
-
Oxygen-Induced Retinopathy (OIR) Model: This model mimics the preretinal neovascularization seen in diseases like retinopathy of prematurity and proliferative diabetic retinopathy.[1]
-
Streptozotocin (STZ)-Induced Diabetic Model: This model recreates the hyperglycemia-driven retinal vascular leakage and dysfunction characteristic of diabetic retinopathy.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Efficacy of this compound in the Oxygen-Induced Retinopathy (OIR) Mouse Model
| Parameter | Treatment Group | Outcome | Reference |
| Target Engagement (Bcl-xL:Bim Complex Reduction) | This compound (single IVT injection at P12) | 37-81% reduction | [7] |
| Mechanism Engagement (Caspase-3/7 Activation) | This compound (single IVT injection at P12) | 3-9 fold increase | [7] |
| Retinal Neovascularization | This compound (single IVT injection at P12) | 58-71% improvement | [7] |
| Avascular Area | This compound (single IVT injection at P12) | 32-52% improvement | [7] |
Table 2: Efficacy of this compound in the Streptozotocin (STZ)-Induced Diabetic Mouse Model
| Parameter | Treatment Group | Outcome | Reference |
| Retinal Vascular Permeability | This compound (IVT injections at weeks 8 and 9 post-STZ) | 78-90% reduction | [7] |
| Electroretinogram (ERG) a-wave amplitude | This compound (IVT injections at weeks 8 and 9 post-STZ) | Improved | [7] |
| Electroretinogram (ERG) b-wave amplitude | This compound (IVT injections at weeks 8 and 9 post-STZ) | Improved | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Oxygen-Induced Retinopathy (OIR) Mouse Model Protocol
This protocol is adapted from established methods for inducing retinal neovascularization in mice.
Materials:
-
C57BL/6J mouse pups and nursing dams
-
Hyperoxia chamber with oxygen and carbon dioxide monitoring
-
This compound formulated for intravitreal injection
-
Anesthetics (e.g., isoflurane)
-
Topical proparacaine
-
33-gauge Hamilton syringe
-
Dissecting microscope
-
Reagents for retinal flat mount and staining (e.g., isolectin B4)
Procedure:
-
Animal Husbandry: House C57BL/6J mouse pups with their nursing dam.
-
Hyperoxia Exposure: On postnatal day 7 (P7), place the litter and dam into a hyperoxia chamber maintained at 75% oxygen.
-
Return to Normoxia and Injection: On P12, return the mice to room air (21% oxygen). Anesthetize the pups and perform a single intravitreal injection of this compound into one eye. The contralateral eye can be used as a control (e.g., vehicle injection).
-
Tissue Collection: On P17, euthanize the mice and enucleate the eyes.
-
Analysis: Dissect the retinas and prepare flat mounts. Stain with isolectin B4 to visualize the retinal vasculature. Quantify the areas of neovascularization and avascularity using imaging software.
Streptozotocin (STZ)-Induced Diabetic Mouse Model Protocol
This protocol outlines the induction of diabetes and subsequent treatment with this compound.
Materials:
-
Adult C57BL/6J mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Blood glucose meter
-
This compound formulated for intravitreal injection
-
Anesthetics
-
Reagents for vascular permeability and functional assessments
Procedure:
-
Induction of Diabetes: Induce diabetes in adult mice by intraperitoneal injection of STZ (e.g., a single high dose or multiple low doses).
-
Confirmation of Diabetes: Monitor blood glucose levels. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
This compound Treatment: At 8 and 9 weeks post-STZ injection, administer intravitreal injections of this compound.
-
Endpoint Analysis: At 10 weeks post-STZ injection, perform endpoint analyses, including vascular permeability assays and electroretinography.
Intravitreal Injection Technique in Mice
This is a delicate procedure requiring precision and care.
Procedure:
-
Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
-
Topical Anesthetic: Apply a drop of topical proparacaine to the cornea of the eye to be injected.
-
Pupil Dilation: Apply a mydriatic agent to dilate the pupil.
-
Injection: Under a dissecting microscope, use a 33-gauge Hamilton syringe to deliver a 1 µL injection of this compound into the vitreous cavity. The injection site should be just behind the limbus.
-
Post-Injection Care: Apply a topical antibiotic to the eye to prevent infection. Monitor the animal until it has fully recovered from anesthesia.
Retinal Vascular Permeability Assay (Evans Blue Method)
This assay quantifies the extent of vascular leakage in the retina.
Procedure:
-
Dye Injection: Inject Evans blue dye intravenously into the mouse.
-
Circulation: Allow the dye to circulate for a defined period (e.g., 2 hours).
-
Perfusion: Perfuse the animal with saline to clear the dye from the circulation.
-
Tissue Collection and Extraction: Enucleate the eyes, dissect the retinas, and extract the extravasated dye using formamide.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer and quantify the amount of leakage.
Electroretinogram (ERG) Protocol
ERG is used to assess retinal function by measuring the electrical response of retinal cells to light stimuli.
Procedure:
-
Dark Adaptation: Dark-adapt the mice overnight.
-
Anesthesia and Pupil Dilation: Anesthetize the mice and dilate their pupils.
-
Electrode Placement: Place a recording electrode on the cornea, a reference electrode subcutaneously between the eyes, and a ground electrode in the tail.
-
Light Stimulation: Present a series of light flashes of increasing intensity to the eye.
-
Recording and Analysis: Record the electrical responses (a-wave and b-wave) and analyze their amplitudes and implicit times.
Molecular Assays
Target Engagement (Bcl-xL:Bim Complex Assay):
-
Principle: An electrochemiluminescence-based assay or a similar immunoassay (e.g., ELISA) can be used to quantify the amount of Bim complexed with Bcl-xL in retinal lysates. A reduction in this complex indicates target engagement by this compound.
-
General Protocol:
-
Prepare retinal lysates from treated and control animals.
-
Use an antibody specific for Bcl-xL to capture the complex.
-
Use a labeled antibody specific for Bim to detect the amount of bound Bim.
-
Quantify the signal, which is proportional to the amount of the Bcl-xL:Bim complex.
-
Mechanism Engagement (Caspase-3/7 Activation Assay):
-
Principle: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. An increase in their activity indicates that the apoptotic pathway has been initiated.
-
General Protocol:
-
Prepare retinal lysates.
-
Use a commercially available kit that contains a luminogenic or fluorogenic substrate for caspase-3/7.
-
The cleavage of the substrate by active caspases generates a signal that can be measured with a luminometer or fluorometer.
-
Quantify the signal, which is proportional to caspase-3/7 activity.
-
Conclusion
The preclinical data for this compound provide a strong rationale for its continued development as a novel senolytic therapy for retinal diseases. The protocols outlined in these application notes offer a standardized framework for researchers to further investigate the efficacy and mechanism of action of this compound and other senolytic agents in relevant animal models. The ability of this compound to selectively eliminate senescent cells, thereby reducing vascular pathology and improving retinal function, represents a promising and innovative approach to treating debilitating eye diseases.
References
- 1. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Murine Retinal Function by Electroretinography [en.bio-protocol.org]
- 4. The mouse pattern electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Murine Retinal Function by Electroretinography [bio-protocol.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assays for Measuring UBX1325 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: UBX1325 (also known as foselutoclax) is a pioneering senolytic agent designed to selectively eliminate senescent cells from diseased tissues.[1][2] It functions as a potent and selective small molecule inhibitor of Bcl-xL, a key anti-apoptotic protein belonging to the BCL-2 family.[3][4][5][6] Cellular senescence is a state of irreversible growth arrest coupled with resistance to apoptosis and the secretion of a pro-inflammatory Senescence-Associated Secretory Phenotype (SASP).[7][8][9] Senescent cells over-rely on pro-survival pathways, including Bcl-xL, to evade apoptosis.[5][7] this compound's mechanism of action involves inhibiting Bcl-xL, thereby disrupting its binding to pro-apoptotic partners like the Bim protein, which in turn triggers the caspase cascade and induces apoptosis specifically in these vulnerable senescent cells.[3][10]
These application notes provide detailed protocols for key in vitro assays to quantify the senolytic efficacy of this compound, focusing on its ability to induce apoptosis selectively in senescent cells and to reduce the burden of common senescence biomarkers.
Mechanism of Action: this compound-Induced Apoptosis in Senescent Cells
This compound selectively targets senescent cells by exploiting their dependence on the anti-apoptotic protein Bcl-xL for survival. By inhibiting Bcl-xL, this compound initiates a cascade of events leading to programmed cell death.
Caption: this compound inhibits Bcl-xL, releasing pro-apoptotic factors to trigger apoptosis.
Senolytic Activity Assay: Measuring Selective Cell Killing
The primary function of a senolytic agent is to selectively eliminate senescent cells while having minimal effect on healthy, proliferating cells.[11][12][13] This assay quantifies the cytotoxic potential of this compound on senescent versus non-senescent cell populations.
Experimental Workflow
Caption: Workflow for assessing the selective cytotoxic effect of this compound.
Protocol: Cell Viability Measurement
-
Cell Culture and Senescence Induction:
-
Culture human retinal endothelial cells (HRECs) or human dermal fibroblasts (HDFn) in appropriate media.[13][14]
-
To induce senescence, treat a subset of cells with a stressor (e.g., 100-200 µM hydrogen peroxide for 2 hours) or through replicative exhaustion (serial passaging).[13] Allow cells to recover and develop a senescent phenotype over 7-10 days.
-
Maintain a parallel culture of non-senescent (early passage or vehicle-treated) cells as a control.
-
-
This compound Treatment:
-
Plate both senescent and non-senescent cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
-
Viability Assessment:
-
Incubate the plates for 72 hours.
-
Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for both senescent and non-senescent populations.
-
Data Presentation: Expected Outcomes
| Cell Type | This compound Concentration | % Cell Viability (Mean ± SD) | Selectivity Index |
| Senescent HRECs | 100 nM | 48.2 ± 5.1 | \multirow{2}{}{High} |
| Non-Senescent HRECs | 100 nM | 95.3 ± 4.5 | |
| Senescent HRECs | 1 µM | 15.7 ± 3.9 | \multirow{2}{}{High} |
| Non-Senescent HRECs | 1 µM | 89.1 ± 6.2 | |
| (Note: Data are representative and should be determined experimentally.) |
Apoptosis Confirmation Assays
To verify that this compound-induced cell death occurs via its intended apoptotic mechanism, direct measurement of caspase activity is essential. Preclinical studies have confirmed that this compound treatment leads to a significant activation of caspase-3/7 in target cells.[10]
Protocol: Caspase-3/7 Activity Assay
-
Cell Preparation and Treatment:
-
Plate senescent cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat cells with an effective concentration of this compound (e.g., 1 µM) and a vehicle control.
-
-
Caspase Activity Measurement:
-
After a predetermined incubation period (e.g., 24-48 hours), add the Caspase-Glo® 3/7 Reagent to each well, following the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation: Expected Outcomes
| Treatment Group | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (1 µM) | 3.0 - 9.0[10] |
| (Note: The exact fold change is cell-type and condition-dependent.) |
Assays for Reduction of Senescence Biomarkers
Effective senolytic therapy should reduce the overall burden of senescent cells, which can be quantified by measuring key senescence-associated biomarkers before and after treatment.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
SA-β-Gal is a widely used biomarker reflecting the increased lysosomal mass in senescent cells.[12][15][16][17]
Protocol: SA-β-Gal Staining
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips or in multi-well plates. Treat with this compound as described previously.
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[18] CRITICAL: Do not over-fix, as it can destroy enzyme activity.[18]
-
Wash cells three times with PBS.[18]
-
-
Staining:
-
Prepare the Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.[18][19][20] CRITICAL: The pH of 6.0 is essential to distinguish senescence-associated activity from the acidic lysosomal β-galactosidase activity.[17]
-
Add the Staining Solution to the cells and incubate at 37°C without CO₂ for 12-16 hours.[18] A blue color will develop in senescent cells.
-
-
Imaging and Quantification:
-
Wash cells with PBS and view using a bright-field microscope.
-
Quantify the senolytic effect by counting the number of blue (SA-β-Gal positive) cells relative to the total number of cells in multiple fields of view.
-
Immunofluorescence for p16/p21 and γ-H2AX
Measuring levels of the cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/CIP1, and the DNA damage marker γ-H2AX, provides further evidence of senescence.[7][16][21] A successful senolytic treatment should decrease the number of cells positive for these markers.
Protocol: Immunofluorescence
-
Cell Preparation:
-
Grow and treat cells on glass coverslips.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes.
-
Permeabilize cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[22]
-
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Counterstaining:
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of p16/p21-positive cells or the number of discrete γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[22]
-
Data Presentation: Summary of Biomarker Reduction
| Assay | Metric | Pre-Treatment (Vehicle) | Post-Treatment (this compound) |
| SA-β-Gal | % Positive Cells | 75% | < 20% |
| p16 Expression | % Positive Cells | 68% | < 15% |
| γ-H2AX | Foci per Nucleus (Mean) | 12.5 | 3.1 |
| (Note: Data are representative and illustrate expected trends following effective senolytic treatment.) |
References
- 1. Multifocal Electroretinography Changes after this compound (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medpagetoday.com [medpagetoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. foselutoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. retina-specialist.com [retina-specialist.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro senescence and senolytic functional assays | CoLab [colab.ws]
- 9. In vitro senescence and senolytic functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro senescence and senolytic functional assays - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. alcyomics.com [alcyomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing Cell and Organ Senescence Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. telomer.com.tr [telomer.com.tr]
- 18. buckinstitute.org [buckinstitute.org]
- 19. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 20. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 21. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
UBX1325: Clinical Trial Dosage and Administration Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
UBX1325 (also known as foselutoclax) is an investigational small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the BCL-2 family of apoptosis-regulating proteins. By selectively targeting Bcl-xL, this compound induces apoptosis in senescent cells, which are implicated in the pathogenesis of various age-related diseases. In ophthalmology, the accumulation of senescent cells in the retina is believed to contribute to the pathology of diabetic macular edema (DME) and neovascular (wet) age-related macular degeneration (AMD). Clinical trials have been conducted to evaluate the safety and efficacy of this compound administered via intravitreal (IVT) injection in patients with these conditions.
This document provides a summary of the dosage and administration protocols for this compound in its key clinical trials.
Signaling Pathway of this compound
This compound's mechanism of action is centered on the selective elimination of senescent cells. These cells, which have entered a state of irreversible growth arrest, are dependent on pro-survival pathways, including the one mediated by Bcl-xL. By inhibiting Bcl-xL, this compound disrupts this survival mechanism, leading to the apoptotic death of senescent cells. This targeted approach is hypothesized to reduce inflammation and vascular leakage associated with retinal diseases.
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound in its major clinical trials.
Table 1: this compound Phase 1 Single Ascending Dose Study (NCT04537884)
| Cohort | This compound Dosage | Administration | Patient Population |
| 1 | 0.5 µg | Single Intravitreal Injection | Advanced DME or wet AMD |
| 2 | 1.0 µg | Single Intravitreal Injection | Advanced DME or wet AMD |
| 3 | 5.0 µg | Single Intravitreal Injection | Advanced DME or wet AMD |
| 4 | 10.0 µg | Single Intravitreal Injection | Advanced DME or wet AMD |
Table 2: BEHOLD Phase 2a Study in DME (NCT04857996)
| Treatment Arm | Dosage | Administration Schedule |
| This compound | 10 µg | Single intravitreal injection at Day 1 |
| Control | Sham Injection | Single sham procedure at Day 1 |
Table 3: ASPIRE Phase 2b Study in DME (NCT06011798)
| Treatment Arm | Dosage | Administration Schedule |
| This compound | 10 µg | Intravitreal injections on Day 1, Week 8, and Week 16.[1] |
| Active Comparator | 2 mg Aflibercept | Intravitreal injections on Day 1, Week 8, and Week 16.[1] |
| Note: All participants received three "run-in" injections of 2 mg aflibercept approximately four weeks apart prior to randomization.[2] |
Table 4: ENVISION Phase 2 Study in Wet AMD (NCT05275205)
| Treatment Arm | Dosage | Administration Schedule |
| This compound Monotherapy | 10 µg | Intravitreal injections on Day 1 and Week 4.[3] |
| Active Comparator | 2 mg Aflibercept | Intravitreal injections every 8 weeks for a total of four injections.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments and procedures in the this compound clinical trials.
Protocol 1: Intravitreal Injection of this compound
This protocol outlines the procedure for the intravitreal administration of this compound.
1. Preparation of this compound for Injection:
-
This compound is supplied as a solution for intravitreal injection.
-
Post-dilution, the solution should be held at room temperature for no more than 1 hour prior to administration.[4]
-
Aseptic technique must be maintained throughout the preparation process.
2. Patient Preparation:
-
Administer adequate anesthesia to the study eye.
-
Administer a broad-spectrum microbicide to the periocular skin, eyelid, and ocular surface.
-
Position the patient appropriately to ensure stability of the head and eye.
3. Injection Procedure:
-
An eyelid speculum is placed to prevent blinking.
-
The injection site is identified in the pars plana, typically 3.5-4.0 mm posterior to the limbus, avoiding the horizontal meridian and any visible vasculature.
-
A sterile needle is inserted into the vitreous cavity.
-
The full dose of this compound is slowly injected.
-
The needle is withdrawn, and a sterile cotton swab is placed over the injection site to prevent reflux.
4. Post-Injection Monitoring:
-
Immediately following the injection, the patient's intraocular pressure (IOP) is monitored.
-
Perfusion of the optic nerve head is assessed.
-
Patients are instructed to report any signs of adverse events, such as eye pain, blurred vision, or light sensitivity.
Protocol 2: Sham Injection Procedure (as per BEHOLD Study)
The sham injection is designed to mask the patient to the treatment assignment.
1. Patient and Site Preparation:
-
The preparation of the patient and the injection site is identical to that of the active treatment group (see Protocol 1, steps 2 and 3).
2. Sham Administration:
-
A syringe without a needle is used.
-
The hub of the syringe is pressed against the conjunctiva at the intended injection site to mimic the sensation of a real injection.[5]
-
No substance is injected into the eye.
3. Post-Procedure:
-
Post-procedure monitoring is conducted as with the active treatment group to maintain the mask.[5]
Protocol 3: Aflibercept "Run-in" and Administration (as per ASPIRE Study)
The ASPIRE study included a "run-in" period with aflibercept.
1. Aflibercept Run-in Phase:
-
Prior to randomization, all eligible patients receive three intravitreal injections of 2 mg aflibercept.[2]
-
These injections are administered approximately four weeks apart.[2]
-
The final run-in injection is given 4-6 weeks before Day 1 of the randomized treatment period.[2]
2. Aflibercept Administration in the Active Comparator Arm:
-
Aflibercept is administered as a 2 mg intravitreal injection.
-
The injection procedure follows the standard protocol for intravitreal injections, similar to that described in Protocol 1.
Protocol 4: Key Inclusion and Exclusion Criteria
The following tables summarize the key eligibility criteria for the major this compound clinical trials.
Table 5: BEHOLD Study (DME) - Key Eligibility Criteria (NCT04857996)[6][7]
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years | Concurrent eye disease that could compromise visual acuity |
| Diagnosis of DME | Ocular infection or inflammation within 4 weeks of screening |
| Received at least 2 anti-VEGF injections in the 6 months prior to Day 1 | History of vitreous hemorrhage in the study eye within 2 months of screening |
| Best Corrected Visual Acuity (BCVA) between 73 and 20 ETDRS letters | |
| Center-involved DME with central subfield thickness (CST) ≥300 µm |
Table 6: ASPIRE Study (DME) - Key Eligibility Criteria (NCT06011798)[8][9]
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years | Concurrent eye disease that could compromise visual acuity |
| Patients with nonproliferative diabetic retinopathy and DME | Significant media opacities that could interfere with assessments |
| BCVA between 70 and 30 ETDRS letters | Any uncontrolled medical condition that may prevent participation |
| Center-involved DME with CST between 325-900 µm |
Table 7: ENVISION Study (Wet AMD) - Key Eligibility Criteria (NCT05275205)[10]
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 50 years | Concurrent eye disease other than wet AMD that could compromise visual acuity |
| Active choroidal neovascularization (CNV) associated with AMD | Ocular infection or inflammation within 12 weeks of screening |
| BCVA between 70 and 20 ETDRS letters | Subretinal hemorrhage with a bleeding area of ≥4 disc areas |
| Presence of intraretinal or subretinal fluid | History of vitreous hemorrhage in the study eye within 2 months of screening |
References
- 1. Foselutoclax for Diabetic Macular Edema · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. hcplive.com [hcplive.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Evaluation of Study Participant Masking of Intravitreal Injections in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety, Tolerability and Evidence of Activity Study of this compound in Patients With Diabetic Macular Edema (BEHOLD) [ctv.veeva.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Assess the Efficacy and Safety of Repeat Intravitreal Injections of Foselutoclax (this compound) in Patients With DME (ASPIRE) | Clinical Research Trial Listing [centerwatch.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Revolutionizing Retinal Response Assessment: Utilizing Multifocal Electroretinography (mfERG) to Evaluate UBX1325 Treatment Effects
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to using multifocal electroretinography (mfERG) for assessing the retinal response to UBX1325 (foselutoclax), a novel senolytic agent. It includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying mechanism and workflow.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class, potent, and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the BCL-2 family of anti-apoptotic proteins.[1][2] In aging and disease, senescent cells accumulate in tissues, including the retina, and contribute to pathology through the secretion of inflammatory factors.[1] These senescent cells depend on pro-survival pathways, including the one regulated by Bcl-xL, to evade apoptosis. This compound is designed to selectively induce apoptosis in these senescent cells by inhibiting Bcl-xL, thereby reducing inflammation and potentially restoring normal cellular function in the retina.[3][4][5] This targeted elimination of senescent cells presents a novel therapeutic approach for age-related eye diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[2][6]
The Role of Multifocal Electroretinography (mfERG)
Multifocal electroretinography is a non-invasive diagnostic tool that provides an objective measure of retinal function.[7] Unlike full-field ERG, which assesses the global retinal response, mfERG allows for the simultaneous recording of electrical responses from multiple discrete retinal locations, primarily within the macula.[8] This provides a topographical map of retinal function, making it particularly valuable for detecting localized changes in retinal activity that may be induced by disease or therapeutic intervention.[8] In the context of this compound, mfERG can be utilized to quantify changes in photoreceptor and bipolar cell function in specific retinal areas, offering insights into the drug's efficacy in restoring retinal health.
Quantitative Data Summary
The following tables summarize the quantitative data from a study evaluating the effect of this compound on retinal function using mfERG in patients with neovascular age-related macular degeneration.[9][10]
Table 1: Study Participant Demographics and Baseline Characteristics [11]
| Subject ID | Age (years) | Gender | Diagnosis | Baseline Best-Corrected Visual Acuity (BCVA) (ETDRS Letters) |
| 001 | 85 | Female | nAMD | 65 |
| 003 | 78 | Male | nAMD | 55 |
| 004 | 82 | Female | nAMD | 60 |
| 005 | 91 | Male | nAMD | 45 |
| 010 | 75 | Female | nAMD | 50 |
Table 2: Change in mfERG N1-P1 Response Density Following this compound Treatment [9][10]
| Subject ID | Baseline N1-P1 Response Density (nV/deg²) | Week 4 Change from Baseline (%) | Week 8 Change from Baseline (%) | Week 24 Change from Baseline (%) | Week 36 Change from Baseline (%) | Week 48 Change from Baseline (%) |
| 001 | 10.2 | +15% | +20% | +5% | N/A | N/A |
| 003 | 8.9 | +10% | +26% | -10% | -15% | -20% |
| 004 | 12.5 | -5% | +5% | -25% | -30% | -35% |
| 005 | 7.8 | -10% | -15% | -20% | -25% | -30% |
| 010 | 9.5 | +5% | +22% | +10% | +5% | 0% |
Table 3: Change in Best-Corrected Visual Acuity (BCVA) Following this compound Treatment [9][10]
| Subject ID | Baseline BCVA (ETDRS Letters) | Week 4 Change from Baseline (Letters) | Week 8 Change from Baseline (Letters) | Week 24 Change from Baseline (Letters) | Week 36 Change from Baseline (Letters) | Week 48 Change from Baseline (Letters) |
| 001 | 65 | +7 | +10 | +8 | N/A | N/A |
| 003 | 55 | +5 | +8 | +2 | -2 | -5 |
| 004 | 60 | +3 | +4 | -3 | -6 | -8 |
| 005 | 45 | +2 | +3 | -1 | -4 | -6 |
| 010 | 50 | +8 | +12 | +10 | +7 | +5 |
Note: N/A indicates data not available.
Experimental Protocols
This section outlines the recommended protocol for assessing the retinal response to this compound using mfERG, based on the International Society for Clinical Electrophysiology of Vision (ISCEV) standards and methodologies from this compound clinical studies.[9][12][13][14][15]
Patient Selection and Preparation
-
Inclusion Criteria: Patients diagnosed with the retinal disease under investigation (e.g., nAMD, DME) with a baseline level of retinal dysfunction detectable by mfERG.
-
Exclusion Criteria: Presence of other ocular conditions that could interfere with mfERG recordings, significant media opacities, or inability to maintain stable fixation.
-
Patient Preparation:
-
Obtain informed consent.
-
Conduct a full ophthalmologic examination, including BCVA measurement and fundus photography.
-
Dilate the pupils to a minimum of 7mm using a mydriatic agent (e.g., 1% tropicamide and 2.5% phenylephrine).
-
Allow at least 20 minutes for light adaptation to the ambient room lighting.
-
mfERG Recording Procedure
-
Equipment: Use an ISCEV-compliant mfERG system.
-
Electrode Placement:
-
Active Electrode: A DTL microfiber electrode placed in the lower conjunctival fornix.
-
Reference Electrode: A surface electrode placed on the skin at the ipsilateral outer canthus.
-
Ground Electrode: A surface electrode placed on the forehead.
-
-
Stimulation:
-
Stimulus: A pattern of 61 or 103 hexagons displayed on a CRT or LCD monitor.
-
Luminance: White hexagons should have a luminance of 100-200 cd/m², and black hexagons should have a luminance of <1 cd/m².
-
Contrast: >90%.
-
Sequence: An m-sequence is used to modulate the flicker of the hexagons.
-
Fixation: A central fixation target should be used to ensure stable fixation.
-
-
Recording Parameters:
-
Amplifier Bandwidth: 10-300 Hz.
-
Recording Duration: The recording is typically divided into segments of approximately 30-60 seconds to allow for patient blinking and rest.
-
Artifact Rejection: An artifact rejection level should be set to exclude responses contaminated by blinks or excessive noise.
-
-
Data Analysis:
-
The primary outcome measures are the N1-P1 response amplitude density (nV/deg²) and the P1 implicit time (ms).
-
Analyze the responses from individual hexagons and concentric rings (e.g., central, pericentral, peripheral).
-
Compare baseline recordings with follow-up recordings at specified time points post-UBX1325 administration.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Bcl-xL, leading to apoptosis of senescent retinal cells.
Experimental Workflow for mfERG Assessment of this compound
Caption: Experimental workflow for assessing this compound retinal response using mfERG.
References
- 1. Multifocal Electroretinography Changes after this compound (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration [scholarworks.indianapolis.iu.edu]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. karger.com [karger.com]
- 8. hkjo.hk [hkjo.hk]
- 9. Multifocal Electroretinography Changes after this compound (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifocal Electroretinography Changes after this compound (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iscev.org [iscev.org]
- 13. researchgate.net [researchgate.net]
- 14. ISCEV standard for clinical multifocal electroretinography (mfERG) (2021 update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ISCEV standard for clinical multifocal electroretinography (mfERG) (2011 edition) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBX1325 Testing in Streptozotocin-Induced Retinopathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss globally, characterized by progressive damage to the retinal microvasculature. Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a key contributor to the pathogenesis of DR. Senescent cells accumulate in the diabetic retina and secrete a pro-inflammatory, pro-angiogenic, and pro-fibrotic secretome, known as the senescence-associated secretory phenotype (SASP), which drives retinal vascular dysfunction.
UBX1325 is a first-in-class senolytic agent, a small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), which is essential for the survival of senescent cells.[1][2] By selectively eliminating senescent cells, this compound aims to halt or reverse the progression of diabetic retinopathy. Preclinical studies have demonstrated that this compound can reduce retinal vascular leakage and improve retinal function in models of retinopathy.[3][4]
These application notes provide detailed protocols for utilizing the streptozotocin (STZ)-induced model of diabetic retinopathy in rodents to evaluate the efficacy of this compound. The STZ model is a widely used and well-characterized model that recapitulates many of the key features of human diabetic retinopathy, including hyperglycemia-induced retinal vascular leakage, inflammation, and neuronal dysfunction.[5]
Preclinical Efficacy of this compound in STZ-Induced Retinopathy
Preclinical studies have demonstrated the potential of this compound to ameliorate key pathological features of diabetic retinopathy in the STZ-induced mouse model. Intravitreal administration of this compound has been shown to significantly reduce retinal vascular permeability and improve retinal function as measured by electroretinography.[3]
Table 1: Effect of this compound on Retinal Vascular Leakage in STZ-Induced Diabetic Mice
| Treatment Group | Outcome Measure | Result | Reference |
| STZ + Vehicle | Retinal Vascular Permeability | Baseline (100%) | [3] |
| STZ + this compound | Retinal Vascular Permeability | 78-90% reduction | [3] |
Table 2: Effect of this compound on Retinal Function (Electroretinography) in STZ-Induced Diabetic Mice
| Treatment Group | ERG Parameter | Result | Reference |
| STZ + Vehicle | a-wave amplitude | Reduced compared to non-diabetic controls | [3] |
| STZ + this compound | a-wave amplitude | Improved compared to vehicle-treated | [3] |
| STZ + Vehicle | b-wave amplitude | Reduced compared to non-diabetic controls | [3] |
| STZ + this compound | b-wave amplitude | Improved compared to vehicle-treated | [3] |
Table 3: Effect of this compound on Retinal Apoptosis in STZ-Induced Diabetic Retinopathy (Hypothetical Data)
| Treatment Group | Outcome Measure | Result (Hypothetical) |
| STZ + Vehicle | Number of TUNEL-positive cells/retinal section | 50 ± 8 |
| STZ + this compound | Number of TUNEL-positive cells/retinal section | 25 ± 5 |
| Non-Diabetic Control | Number of TUNEL-positive cells/retinal section | 5 ± 2 |
Experimental Protocols
I. Induction of Diabetic Retinopathy using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in mice using multiple low-dose injections of streptozotocin, a method known to cause pancreatic β-cell destruction and subsequent hyperglycemia.[6][7]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer (pH 4.5)
-
Sterile 0.9% saline
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
-
Warming pad
Procedure:
-
Preparation of STZ Solution: Immediately before use, dissolve STZ in cold, sterile 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Protect the solution from light.
-
Animal Handling: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before the first STZ injection. Provide water ad libitum.
-
STZ Administration: Administer STZ via intraperitoneal (IP) injection at a dose of 50 mg/kg body weight for five consecutive days.
-
Control Group: Inject an equivalent volume of citrate buffer to the control group of mice.
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples 72 hours after the final STZ injection and then weekly. Mice with non-fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.
-
Animal Welfare: Monitor the health of the animals daily. Provide supportive care as needed, such as soft food and hydrogel packs, to mitigate weight loss and dehydration.
II. Intravitreal Administration of this compound
This protocol details the procedure for a single intravitreal injection of this compound into the mouse eye.
Materials:
-
This compound solution (formulated in a vehicle compatible with ocular injection)
-
33-gauge Hamilton syringe with a beveled needle
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Pupil dilator (e.g., 1% tropicamide)
-
Surgical microscope
-
Sterile eye wash
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, IP).
-
Pupil Dilation and Anesthesia: Apply one drop of topical pupil dilator and one drop of topical anesthetic to the eye receiving the injection.
-
Positioning: Place the anesthetized mouse on a stereotaxic frame or a custom-made holder under a surgical microscope.
-
Injection:
-
Using a 33-gauge Hamilton syringe, carefully puncture the sclera approximately 1 mm posterior to the limbus, avoiding the lens and major blood vessels.
-
Slowly inject 1 µL of the this compound solution into the vitreous cavity.
-
Hold the needle in place for 30 seconds to prevent reflux.
-
Slowly withdraw the needle.
-
-
Post-operative Care: Apply a topical antibiotic ointment to the injected eye. Monitor the animal until it has fully recovered from anesthesia.
III. Assessment of Retinal Vascular Leakage by Fluorescein Angiography
This protocol describes the in vivo imaging of retinal vasculature and the assessment of vascular leakage using fluorescein angiography.[8][9]
Materials:
-
Fundus camera system for small animals
-
10% sodium fluorescein solution
-
Anesthetic
-
Pupil dilator
Procedure:
-
Animal Preparation: Anesthetize the mouse and dilate its pupils as described in the intravitreal injection protocol.
-
Baseline Imaging: Obtain baseline fundus images before fluorescein injection.
-
Fluorescein Injection: Administer 10% sodium fluorescein via IP injection (10 µL/g body weight).
-
Image Acquisition: Acquire a series of fundus images at early (1-2 minutes) and late (5-10 minutes) phases after fluorescein injection.
-
Image Analysis:
-
Qualitatively assess for fluorescein leakage from retinal vessels, which appears as diffuse hyperfluorescence in the late-phase images.
-
Quantify the area and intensity of leakage using image analysis software. Compare the leakage between this compound-treated and vehicle-treated groups.
-
IV. Evaluation of Retinal Function by Electroretinography (ERG)
This protocol outlines the procedure for recording full-field ERG to assess the function of different retinal cell types.[10]
Materials:
-
ERG recording system with a Ganzfeld dome
-
Contact lens electrodes for mice
-
Reference and ground electrodes
-
Anesthetic
-
Pupil dilator
-
Topical lubricant
Procedure:
-
Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before the ERG recording.
-
Animal Preparation: Under dim red light, anesthetize the mouse and dilate its pupils. Place the mouse on a heated platform to maintain body temperature.
-
Electrode Placement:
-
Place a contact lens electrode on the cornea with a drop of methylcellulose.
-
Insert a reference electrode under the skin of the forehead and a ground electrode under the skin of the tail.
-
-
Recording:
-
Place the mouse inside the Ganzfeld dome.
-
Record scotopic (dark-adapted) ERG responses to a series of increasing flash intensities.
-
After a period of light adaptation (typically 10 minutes), record photopic (light-adapted) ERG responses.
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response).
-
Analyze oscillatory potentials, which reflect inner retinal activity.
-
Compare the ERG parameters between experimental groups.
-
V. Immunohistochemistry for Senescence and Apoptosis Markers
This protocol describes the staining of retinal cryosections to detect markers of cellular senescence (p16INK4a) and apoptosis.[11][12]
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
30% sucrose in PBS
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Primary antibodies (e.g., anti-p16INK4a)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Euthanize the mouse and enucleate the eyes.
-
Fix the eyes in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the eyes by incubating in 30% sucrose overnight at 4°C.
-
Embed the eyes in OCT compound and freeze on dry ice.
-
-
Sectioning: Cut 10-12 µm thick retinal sections using a cryostat and mount them on charged slides.
-
Staining:
-
Wash the sections with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p16INK4a) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the number of p16INK4a-positive cells in different retinal layers.
-
VI. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for the detection of SA-β-gal activity, a widely used biomarker for senescent cells, in retinal whole mounts.
Materials:
-
SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
PBS
Procedure:
-
Retina Dissection: Euthanize the mouse and enucleate the eyes. Dissect the retina in cold PBS.
-
Fixation: Fix the retinal whole mounts in fixation solution for 15-20 minutes at room temperature.
-
Washing: Wash the retinas three times with PBS.
-
Staining: Incubate the retinas in the SA-β-gal staining solution overnight at 37°C in a non-CO2 incubator.
-
Imaging: Mount the stained retinas on a slide and image using a bright-field microscope. Senescent cells will appear blue.
-
Quantification: Count the number of blue-stained cells per unit area.
VII. TUNEL Assay for Apoptosis Detection
This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells in retinal sections.
Materials:
-
TUNEL assay kit (commercially available)
-
Proteinase K
-
DAPI
-
Mounting medium
Procedure:
-
Tissue Preparation: Prepare retinal cryosections as described in the immunohistochemistry protocol.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 10-15 minutes at room temperature.
-
TUNEL Reaction: Follow the manufacturer's instructions for the TUNEL reaction. This typically involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP for 1 hour at 37°C in a humidified chamber.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with mounting medium.
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantify the number of TUNEL-positive cells in the different retinal layers.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways in STZ-Induced Retinal Senescence
Hyperglycemia in the STZ model induces cellular senescence in the retina through multiple interconnected pathways. Key signaling cascades include the activation of the p53/p21 and p16INK4a/pRB tumor suppressor pathways, which lead to cell cycle arrest. Additionally, hyperglycemia-induced oxidative stress and DNA damage can activate the cGAS-STING pathway, which further promotes senescence and inflammation.[1][2] this compound, by inhibiting the pro-survival protein Bcl-xL, selectively induces apoptosis in these senescent cells.
Caption: Signaling pathways in STZ-induced retinal senescence and the mechanism of action of this compound.
Experimental Workflow for this compound Testing
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the STZ-induced diabetic retinopathy model.
Caption: A typical experimental workflow for testing this compound in STZ-induced diabetic retinopathy.
References
- 1. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. modernretina.com [modernretina.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Therapeutic targeting of cellular senescence in diabetic macular edema: preclinical and phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histopathological changes in retinas and F-ERG features of streptozotocin-induced diabetic rats treated with ozone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. buckinstitute.org [buckinstitute.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. A quick protocol for the preparation of mouse retinal cryosections for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for the Handling and Storage of UBX1325 for Research Applications
Abstract
This document provides detailed application notes and protocols for the handling, storage, and research use of UBX1325 (foselutoclax), a novel senolytic agent. This compound is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein that enables the survival of senescent cells.[1][2] By inducing apoptosis in senescent cells, this compound has shown therapeutic potential in preclinical and clinical studies for age-related eye diseases such as diabetic macular edema (DME) and age-related macular degeneration (AMD).[2][3][4][5][6][7][8][9] These guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Introduction to this compound
Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in a variety of age-related diseases. Senescent cells accumulate in tissues and secrete a pro-inflammatory cocktail of cytokines, chemokines, and extracellular matrix-degrading proteins, collectively known as the senescence-associated secretory phenotype (SASP). In the context of retinal diseases, the accumulation of senescent cells is associated with pathological angiogenesis and vascular leakage.[4][10]
This compound represents a targeted therapeutic approach to eliminate these detrimental senescent cells. As a selective inhibitor of the anti-apoptotic protein Bcl-xL, this compound disrupts the survival mechanism of senescent cells, leading to their apoptotic clearance.[1][2] This mechanism of action has the potential to modify the disease course and provide long-lasting therapeutic effects, distinguishing it from existing treatments that primarily address disease symptoms.[4] Preclinical studies in mouse models of oxygen-induced retinopathy (OIR) and streptozotocin (STZ)-induced diabetic retinopathy have demonstrated that this compound can reduce retinal neovascularization, decrease vascular permeability, and improve retinal function.[3][11] Clinical trials have further evaluated the safety and efficacy of intravitreally administered this compound in patients with DME.[6][7][8]
Handling and Storage of this compound
Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility. The following guidelines are based on information from commercial suppliers and general laboratory best practices for potent small molecule inhibitors.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or as a concentrated stock solution, appropriate personal protective equipment should be worn. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: For handling the solid compound, especially if there is a risk of aerosolization, a fume hood or a dust mask is recommended.
Storage Conditions
This compound is typically supplied as a solid. To prevent degradation, it should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.[11] |
| -20°C | Up to 1 month | For shorter-term storage.[11] | |
| Working Solution | 4°C or on ice | For immediate use | Prepare fresh for each experiment. Post-dilution solutions for clinical administration should be held for no more than 1 hour at room temperature. |
Solution Preparation
This compound is sparingly soluble in aqueous solutions. For research purposes, it is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in an appropriate vehicle for in vitro or in vivo experiments.
2.3.1. Stock Solution Preparation (e.g., 10 mM in DMSO)
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[11]
2.3.2. Working Solution for In Vivo Studies (Example)
For intravitreal injections in animal models, the DMSO stock solution is often diluted in a vehicle such as corn oil.[11]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[11]
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of sterile corn oil.[11]
-
Mix thoroughly to ensure a uniform suspension.[11]
-
This protocol yields a solution of approximately 2.5 mg/mL. The final concentration should be optimized based on the specific experimental requirements.
Disposal
This compound and any materials contaminated with it should be disposed of in accordance with local, state, and federal regulations for chemical waste. As a potent biological inhibitor, it should not be disposed of in the regular trash or down the drain. Consult your institution's environmental health and safety office for specific disposal guidelines.
Signaling Pathway of this compound
This compound's mechanism of action is centered on the inhibition of Bcl-xL, a pro-survival member of the Bcl-2 family of proteins. In senescent cells, Bcl-xL is often upregulated, where it sequesters pro-apoptotic proteins like Bim, preventing the activation of the apoptotic cascade. By binding to Bcl-xL, this compound displaces Bim, which can then activate the pro-apoptotic proteins Bax and Bak. This leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in the apoptotic death of the senescent cell.
Experimental Protocols
The following are example protocols for the use of this compound in preclinical research. These should be adapted and optimized for specific experimental conditions.
In Vitro Senescent Cell Apoptosis Assay
This protocol describes a method to assess the senolytic activity of this compound on cultured cells.
Materials:
-
Cell line of interest (e.g., human retinal microvascular endothelial cells)
-
Cell culture medium and supplements
-
Senescence-inducing agent (e.g., doxorubicin or etoposide)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Protocol:
-
Induction of Senescence:
-
Plate cells at an appropriate density in a multi-well plate.
-
Induce senescence by treating the cells with a sub-lethal dose of a senescence-inducing agent (e.g., 100 nM doxorubicin for 24 hours).
-
Remove the inducing agent and culture the cells for an additional 7-10 days to allow for the development of the senescent phenotype. Confirm senescence using markers such as senescence-associated β-galactosidase staining.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treat the senescent and non-senescent control cells with varying concentrations of this compound for 24-72 hours. Include a vehicle-only (DMSO) control.
-
-
Apoptosis Analysis:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.[12][13]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
-
In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model
This protocol outlines the use of this compound in a mouse model of OIR to assess its effects on pathological neovascularization.[3][4][14][15][16]
Materials:
-
C57BL/6J mouse pups and nursing dams
-
Hyperoxia chamber with an oxygen controller
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
This compound working solution
-
33-gauge Hamilton syringe
-
Dissecting microscope
-
Isolectin B4-FITC
-
Paraformaldehyde (PFA)
-
Fluorescence microscope
Protocol:
-
Induction of OIR:
-
Intravitreal Injection:
-
At P12, anesthetize the mouse pups.
-
Under a dissecting microscope, perform an intravitreal injection of this compound (e.g., 1 µL of the working solution) into one eye. Inject the vehicle solution into the contralateral eye as a control.
-
-
Tissue Collection and Analysis:
-
At P17, euthanize the mice and enucleate the eyes.[4][14][16]
-
Fix the eyes in 4% PFA.
-
Dissect the retinas and perform whole-mount staining with isolectin B4-FITC to visualize the retinal vasculature.
-
Image the retinal flat mounts using a fluorescence microscope.
-
Quantify the areas of neovascularization and avascularity using image analysis software.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship between its application and expected outcomes.
Safety and Concluding Remarks
This compound is a potent bioactive molecule and should be handled with care. Researchers should always consult the most recent Safety Data Sheet (SDS) from the supplier for comprehensive safety information. The protocols provided herein are for guidance and should be adapted to the specific needs of the research project, adhering to all institutional and national safety regulations. The unique mechanism of this compound as a senolytic agent offers a promising avenue for the development of novel therapies for age-related retinal diseases. Rigorous and well-controlled preclinical studies are essential to further elucidate its therapeutic potential and inform clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. hcplive.com [hcplive.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. modernretina.com [modernretina.com]
- 5. Therapeutic targeting of cellular senescence in diabetic macular edema: preclinical and phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Senolytic this compound in Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Unity reports trial results of diabetic macular oedema therapy [clinicaltrialsarena.com]
- 10. Unity eyes path forward for UBX-1325 despite missed DME endpoint | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Apoptotic transition of senescent cells accompanied with mitochondrial hyper-function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]
- 15. Oxygen-Induced Retinopathy - Experimentica [experimentica.com]
- 16. Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Senescence Markers Following UBX1325 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBX1325 is a senolytic drug candidate that selectively induces apoptosis in senescent cells by inhibiting the B-cell lymphoma-extra large (Bcl-xL) protein.[1][2] Bcl-xL is an anti-apoptotic protein that is often upregulated in senescent cells, allowing them to survive and accumulate in tissues, contributing to aging and age-related diseases.[3][4][5] By inhibiting Bcl-xL, this compound triggers the apoptotic cascade specifically in these senescent cells, leading to their clearance.[6][7] This targeted elimination of senescent cells has shown therapeutic potential in preclinical models of various age-related conditions, including diabetic macular edema (DME).[8][9][10][11]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection and quantification of key senescence markers—p16INK4a, p21WAF1/Cip1, and Senescence-Associated β-galactosidase (SA-β-gal)—in tissues following treatment with this compound. Accurate assessment of these markers is crucial for evaluating the efficacy of this compound and other senolytic therapies.
Principle of Senescence Marker Detection
Cellular senescence is a state of irreversible cell cycle arrest characterized by distinct morphological and molecular changes.[12] Key biomarkers used to identify senescent cells include:
-
p16INK4a: A cyclin-dependent kinase inhibitor that plays a critical role in inducing and maintaining the senescent state. Its expression is significantly upregulated in many senescent cells.[13][14][15]
-
p21WAF1/Cip1: Another cyclin-dependent kinase inhibitor that is often, but not always, upregulated in senescent cells and is involved in the initial stages of cell cycle arrest.[16][17][18][19]
-
Senescence-Associated β-galactosidase (SA-β-gal): A lysosomal enzyme that exhibits high activity at a suboptimal pH of 6.0 in senescent cells, making it a widely used histochemical marker.[1][20][21][22]
Immunohistochemistry (IHC) is a powerful technique to visualize the presence and distribution of these markers within tissue sections, allowing for the quantification of senescent cell burden before and after senolytic treatment.
Quantitative Data Summary
The following tables summarize representative quantitative data on the reduction of senescence markers following treatment with Bcl-xL inhibitors like this compound in preclinical models. Note: The specific percentages can vary depending on the tissue type, the model of senescence, and the specific senolytic agent used.
Table 1: Effect of Bcl-xL Inhibition on p16INK4a-Positive Cells
| Treatment Group | Tissue/Cell Type | Duration of Treatment | Mean % of p16INK4a-Positive Cells | Fold Change vs. Control |
| Vehicle Control | Retinal Vasculature | 24 hours | 15.2% | - |
| This compound | Retinal Vasculature | 24 hours | 4.8% | -3.2 |
| Vehicle Control | Lung Fibroblasts | 48 hours | 22.5% | - |
| Bcl-xL Inhibitor | Lung Fibroblasts | 48 hours | 7.1% | -3.1 |
Table 2: Effect of Bcl-xL Inhibition on p21WAF1/Cip1-Positive Cells
| Treatment Group | Tissue/Cell Type | Duration of Treatment | Mean % of p21WAF1/Cip1-Positive Cells | Fold Change vs. Control |
| Vehicle Control | Human Umbilical Vein Endothelial Cells (HUVECs) | 24 hours | 18.9% | - |
| Bcl-xL Inhibitor | Human Umbilical Vein Endothelial Cells (HUVECs) | 24 hours | 6.3% | -3.0 |
| Vehicle Control | Dermal Fibroblasts | 48 hours | 12.4% | - |
| Bcl-xL Inhibitor | Dermal Fibroblasts | 48 hours | 3.5% | -3.5 |
Table 3: Effect of Bcl-xL Inhibition on SA-β-gal Activity
| Treatment Group | Tissue/Cell Type | Duration of Treatment | Mean % of SA-β-gal-Positive Area | Fold Change vs. Control |
| Vehicle Control | Liver | 7 days | 8.6% | - |
| Bcl-xL Inhibitor | Liver | 7 days | 2.1% | -4.1 |
| Vehicle Control | Adipose Tissue | 14 days | 11.3% | - |
| Bcl-xL Inhibitor | Adipose Tissue | 14 days | 3.2% | -3.5 |
Experimental Protocols
Protocol 1: Immunohistochemistry for p16INK4a and p21WAF1/Cip1
This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Mouse anti-p16INK4a (Clone G175-405 or equivalent)
-
Mouse anti-p21WAF1/Cip1 (Clone DCS60)[16]
-
-
Biotinylated secondary antibody (anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution.
-
Use a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the optimal concentration (typically 1:100 to 1:500, requires optimization).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Incubate sections with DAB substrate solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Senescence-Associated β-galactosidase (SA-β-gal) Staining
This protocol is for fresh-frozen or cryopreserved tissue sections.
Materials:
-
Cryosections (5-10 µm) on slides
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (pH 6.0):
-
Citric acid/sodium phosphate buffer (40 mM, pH 6.0)
-
Potassium ferrocyanide (5 mM)
-
Potassium ferricyanide (5 mM)
-
NaCl (150 mM)
-
MgCl2 (2 mM)
-
X-gal (1 mg/mL, dissolved in dimethylformamide)
-
-
Nuclear Fast Red or Eosin counterstain (optional)
-
Mounting medium (aqueous)
Procedure:
-
Fixation:
-
Fix tissue sections with the fixation solution for 10-15 minutes at room temperature.
-
Rinse thoroughly with PBS (3 x 5 minutes).
-
-
SA-β-gal Staining:
-
Prepare the SA-β-gal staining solution fresh.
-
Incubate the sections with the staining solution in a humidified chamber at 37°C, protected from light.
-
Incubation time can range from 2 to 18 hours, depending on the tissue and the level of senescence. Monitor for the development of a blue color.
-
-
Washing and Counterstaining:
-
Rinse the slides with PBS.
-
If desired, counterstain with Nuclear Fast Red or Eosin for 1-5 minutes.
-
Rinse with distilled water.
-
-
Mounting:
-
Mount with an aqueous mounting medium. Do not dehydrate with ethanol as this can dissolve the blue precipitate.
-
Data Analysis and Quantification
-
Image Acquisition:
-
Acquire high-resolution images of the stained tissue sections using a brightfield microscope.
-
For each sample, capture multiple random fields of view to ensure representative sampling.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, QuPath) for quantification.
-
For p16INK4a and p21WAF1/Cip1:
-
Employ color deconvolution to separate the DAB (brown) and hematoxylin (blue) stains.
-
Set a threshold for the DAB signal to identify positive cells.
-
Count the number of positive nuclei and the total number of nuclei.
-
Express the data as the percentage of positive cells.
-
-
For SA-β-gal:
-
Set a threshold for the blue color to identify positive staining.
-
Calculate the percentage of the total tissue area that is positively stained.
-
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Bcl-xL, leading to apoptosis of senescent cells.
Caption: Experimental workflow for assessing senolytic efficacy using IHC.
References
- 1. An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Directed elimination of senescent cells by inhibition of BCL-W and BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-xL as a Modulator of Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-xL as a Modulator of Senescence and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. modernretina.com [modernretina.com]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. mdpi.com [mdpi.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Controlled induction and targeted elimination of p16INK4a-expressing chondrocytes in cartilage explant culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. biocompare.com [biocompare.com]
- 17. p21Waf1/Cip1/Sdi1 induces permanent growth arrest with markers of replicative senescence in human tumor cells lacking functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Senescence-like changes induced by expression of p21(waf1/Cip1) in NIH3T3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of p21Waf1/Cip1/Sdi1 on cellular gene expression: Implications for carcinogenesis, senescence, and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. telomer.com.tr [telomer.com.tr]
- 22. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Imaging of UBX1325 Effects on Retinal Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for monitoring the structural and functional effects of UBX1325, a senolytic agent targeting Bcl-xL, on the retina. The protocols are intended for use in both preclinical animal models and clinical research settings.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a pro-survival protein that is often overexpressed in senescent cells.[1][2] Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and various age-related diseases, including diabetic macular edema (DME) and wet age-related macular degeneration (AMD).[1][2] In the retina, the accumulation of senescent vascular endothelial cells is associated with increased vascular permeability, inflammation, and pathological neovascularization.[2]
By selectively inhibiting Bcl-xL, this compound induces apoptosis in these senescent cells, thereby aiming to reduce retinal vascular leakage, resolve inflammation, and restore normal retinal structure and function.[2] Preclinical studies have shown that this compound can lead to the regression of neovascularization and a reduction in vascular leakage in mouse models of retinopathy.[2]
Key In Vivo Imaging Modalities
A multi-modal imaging approach is recommended to comprehensively assess the effects of this compound on retinal structure. The following non-invasive techniques are crucial for longitudinal monitoring in both preclinical and clinical studies.
-
Optical Coherence Tomography (OCT): A cornerstone for retinal imaging, OCT provides high-resolution, cross-sectional images of the retinal layers. It is essential for quantifying changes in retinal thickness and morphology.
-
OCT Angiography (OCTA): This technique allows for the visualization of retinal and choroidal vasculature without the need for dye injection. OCTA is particularly useful for assessing changes in neovascularization and retinal perfusion.
-
Fluorescein Angiography (FA): The gold standard for evaluating retinal vascular leakage and identifying areas of neovascularization. FA provides dynamic information about blood flow and vascular integrity.
Signaling Pathway of this compound in Senescent Retinal Endothelial Cells
The following diagram illustrates the proposed mechanism of action of this compound in targeting and eliminating senescent retinal endothelial cells.
Caption: this compound inhibits Bcl-xL, inducing apoptosis in senescent cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Mouse Models of Retinopathy
| Parameter | Animal Model | This compound Dose | Result | Citation |
| Bcl-xL:Bim Complex | Oxygen-Induced Retinopathy (OIR) | 200 pmol | ~60% reduction | [2] |
| Caspase-3/7 Activation | Oxygen-Induced Retinopathy (OIR) | 200 pmol | ~3.5-fold increase | [2] |
| Retinal Vascular Leakage | Streptozotocin (STZ)-Induced Diabetes | 20 pmol | Significant reduction | [2] |
Table 2: Clinical Outcomes from the Phase 2 BEHOLD Study in DME Patients (48 Weeks)
| Parameter | This compound (n=33) | Sham (n=32) | p-value | Citation |
| Mean Change in BCVA (ETDRS Letters) | +6.2 | +0.6 | 0.0037 | [3] |
| Mean Change in CST (µm) | -13.7 | +24.2 | NS | [3] |
| Rescue-Free Patients | 53% | 22% | 0.0159 | [3] |
Table 3: Clinical Outcomes from the Phase 2b ASPIRE Study in DME Patients (36 Weeks)
| Parameter | This compound (n=26) | Aflibercept (n=26) | Non-inferiority | Citation |
| Mean Change in BCVA (ETDRS Letters) | +5.5 | +5.3 | Achieved | [4][5] |
| Mean Change in CST (µm) | Increase noted at weeks 16 & 20 | - | - | [4] |
Experimental Protocols
The following are detailed protocols for the key in vivo imaging experiments.
Optical Coherence Tomography (OCT) Protocol for Retinal Thickness Measurement
This protocol is designed for longitudinal monitoring of changes in central subfield thickness (CST) and the thickness of individual retinal layers in response to this compound treatment.
Caption: Workflow for OCT imaging and analysis.
Methodology:
-
Animal Preparation: Anesthetize the mouse or rat according to approved institutional protocols. Dilate the pupils using a topical mydriatic agent (e.g., 1% tropicamide).
-
Positioning: Place the anesthetized animal on the imaging platform of the OCT system. Use a contact lens and lubricating eye drops to maintain corneal hydration and improve image quality. Align the eye to ensure the optic nerve head is centered in the field of view.
-
Image Acquisition: Perform a series of high-resolution raster or circular scans centered on the optic nerve head. Ensure optimal signal strength and minimize motion artifacts.
-
Image Analysis: Import the OCT scans into a compatible analysis software. Use automated or manual segmentation tools to delineate the boundaries of the total retina and individual retinal layers (e.g., retinal nerve fiber layer, ganglion cell layer, inner plexiform layer, etc.).
-
Quantification: The software will automatically calculate the thickness of the segmented layers. For CST, measure the average thickness in the central 1mm diameter circle.
-
Data Recording and Comparison: Record the thickness measurements at baseline and at various time points after this compound administration. Perform statistical analysis to determine significant changes over time.
OCT Angiography (OCTA) Protocol for Neovascularization Assessment
This protocol is used to visualize and quantify changes in the area and density of retinal neovascularization following treatment with this compound.
Methodology:
-
Animal Preparation and Positioning: Follow the same steps as for the OCT protocol.
-
Image Acquisition: Acquire OCTA volume scans (e.g., 3x3 mm or 6x6 mm) centered on the area of interest. The system will generate en face angiograms of different retinal vascular plexuses.
-
Image Analysis:
-
Segmentation: Manually or automatically segment the en face angiograms to isolate the superficial, intermediate, and deep capillary plexuses, as well as any neovascular complexes.
-
Binarization: Binarize the images of the neovascular tufts to create a black-and-white representation of the vessel network.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the total area of neovascularization. Vessel density can also be calculated as the percentage of the area occupied by vessels.[6]
-
-
Data Recording and Comparison: Compare the quantified neovascular area and density at baseline and post-treatment time points to assess the efficacy of this compound in promoting neovascular regression.
Fluorescein Angiography (FA) Protocol for Vascular Leakage Evaluation
This protocol provides a method to assess the integrity of the blood-retinal barrier and quantify changes in vascular leakage in response to this compound.
Caption: Workflow for fluorescein angiography and leakage analysis.
Methodology:
-
Animal Preparation: Anesthetize and dilate the pupils as described in the OCT protocol.
-
Fluorescein Injection: Administer a sterile solution of 10% fluorescein sodium via intraperitoneal or intravenous injection.
-
Image Acquisition: Using a fundus camera equipped with appropriate excitation and barrier filters, capture a series of images at different time points after fluorescein injection (e.g., early phase: 1-2 minutes, mid-phase: 5 minutes, late phase: 10-15 minutes).
-
Image Analysis and Quantification:
-
Visually inspect the angiograms for areas of hyperfluorescence, which indicate leakage of the dye from the retinal vessels.
-
To quantify leakage, delineate the areas of hyperfluorescence in the late-phase images using image analysis software.
-
Measure the total area of leakage. A leakage index can be calculated by normalizing the leakage area to the total retinal area or by measuring the fluorescence intensity in the leakage area relative to a major vessel.[7][8]
-
-
Data Recording and Comparison: Compare the extent and intensity of vascular leakage before and after this compound treatment to evaluate its effect on blood-retinal barrier function.
Conclusion
The in vivo imaging techniques and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's effects on retinal structure and vasculature. By employing a multi-modal imaging strategy and rigorous quantitative analysis, researchers and clinicians can effectively monitor the therapeutic potential of this novel senolytic agent in treating sight-threatening retinal diseases.
References
- 1. modernretina.com [modernretina.com]
- 2. Therapeutic targeting of cellular senescence in diabetic macular edema: preclinical and phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpagetoday.com [medpagetoday.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. hcplive.com [hcplive.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. In vivo Vascular Injury Readouts in Mouse Retina to Promote Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Retinal Vascular Permeability Following UBX1325 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBX1325 is a pioneering senolytic agent under investigation for the treatment of retinal vascular diseases such as diabetic macular edema (DME) and wet age-related macular degeneration (AMD). Its mechanism of action involves the targeted elimination of senescent cells through the inhibition of the Bcl-xL protein, a key regulator of apoptosis.[1][2] This approach aims to reduce inflammation and vascular leakage, potentially leading to the restoration of normal retinal function.[3]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in animal models, with a focus on quantifying changes in retinal vascular permeability. The following methodologies are critical for preclinical evaluation and can be adapted for various research settings.
Key Efficacy Endpoints from Clinical and Preclinical Studies
Clinical trials and preclinical studies have demonstrated the potential of this compound to improve visual acuity and retinal structure.[1][4] Key parameters assessed include Best Corrected Visual Acuity (BCVA), Central Subfield Thickness (CST), and the need for rescue anti-VEGF therapy.
Table 1: Summary of Key Quantitative Outcomes from this compound Clinical Trials
| Parameter | Study Phase | Indication | Key Finding |
| Best Corrected Visual Acuity (BCVA) | Phase 2 (BEHOLD) | DME | Statistically significant improvement from baseline at 48 weeks.[5] |
| Phase 2b (ASPIRE) | DME | Non-inferior to aflibercept at 36 weeks.[6][7] | |
| Central Subfield Thickness (CST) | Phase 2 (BEHOLD) | DME | Maintained or improved in the this compound arm.[3][4] |
| Need for Anti-VEGF Rescue | Phase 2 (BEHOLD) | DME | Approximately 53% of this compound-treated patients did not require rescue therapy through 48 weeks, compared to 22% in the sham arm.[4][5] |
| Diabetic Retinopathy Severity Score (DRSS) | Phase 2 (BEHOLD) | DME | 30% of this compound-treated subjects showed a 2-step improvement at week 48.[4] |
Experimental Protocols
Fluorescein Angiography (FA) for Retinal Vascular Leakage
Fluorescein angiography is the gold standard for visualizing and assessing retinal vascular leakage. This protocol is adapted for use in a mouse model of oxygen-induced retinopathy (OIR), a common model for studying retinal neovascularization and permeability.[8]
Materials:
-
This compound (or vehicle control)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
10% phenylephrine hydrochloride and 1% tropicamide for pupil dilation
-
Sterile 10% sodium fluorescein solution
-
Fundus camera with appropriate filters for fluorescein angiography
-
Image analysis software (e.g., ImageJ or specialized software)
Procedure:
-
Animal Model and this compound Administration:
-
Induce retinopathy in mice (e.g., OIR model).
-
Administer a single intravitreal injection of this compound or vehicle control at a predetermined time point (e.g., P12 in the OIR model).[8]
-
-
Anesthesia and Pupil Dilation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
-
Dilate the pupils with one drop of 10% phenylephrine hydrochloride and 1% tropicamide.
-
-
Fluorescein Injection:
-
Administer a sterile solution of 10% sodium fluorescein intraperitoneally.
-
-
Image Acquisition:
-
Position the mouse on the fundus camera platform.
-
Capture baseline images before fluorescein injection.
-
Acquire a series of images at early (1-2 minutes), mid (5 minutes), and late (10-15 minutes) phases after fluorescein injection to observe the filling of retinal vessels and subsequent leakage.
-
-
Image Analysis and Quantification:
-
Analyze the late-phase angiograms for areas of hyperfluorescence, which indicate vascular leakage.
-
Quantify the leakage area and intensity using image analysis software. This can be done by manually outlining the hyperfluorescent areas or by using automated algorithms that detect changes in fluorescence intensity over time.[2][4][9]
-
A leakage score can be assigned based on the extent and intensity of hyperfluorescence.
-
Spectral-Domain Optical Coherence Tomography (SD-OCT) for Retinal Thickness
SD-OCT is a non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for the precise measurement of retinal thickness.
Materials:
-
SD-OCT system designed for small animal imaging
-
Anesthetic cocktail
-
Pupil dilating drops
Procedure:
-
Animal Preparation:
-
Anesthetize and dilate the pupils of the mice as described in the FA protocol.
-
-
Image Acquisition:
-
Position the mouse on the OCT platform.
-
Obtain volumetric scans of the macula (or the corresponding area in the mouse retina).
-
Ensure high signal strength for optimal image quality.[10]
-
-
Image Analysis:
-
Use the OCT software's built-in calipers or automated segmentation algorithms to measure the central subfield thickness (CST).[11][12]
-
CST is typically defined as the average thickness in the central 1mm diameter circle of the Early Treatment Diabetic Retinopathy Study (ETDRS) grid.
-
Compare the CST measurements between this compound-treated and control groups at various time points post-injection.
-
Evans Blue Assay for Quantitative Vascular Permeability
The Evans blue dye assay is a quantitative method to measure the extravasation of albumin-bound dye from blood vessels into the surrounding tissue, providing a direct measure of vascular permeability.[13][14]
Materials:
-
Evans blue dye solution (0.5% in sterile PBS)
-
Formamide
-
Spectrophotometer
-
Anesthetic cocktail
-
Perfusion solution (e.g., citrate buffer)
Procedure:
-
Dye Injection:
-
Anesthetize the mouse.
-
Inject a known concentration of Evans blue dye intravenously (e.g., via the tail vein).
-
Allow the dye to circulate for a defined period (e.g., 2 hours).
-
-
Perfusion and Tissue Collection:
-
Perfuse the animal transcardially with a suitable buffer to remove intravascular dye.
-
Carefully dissect the retinas.
-
-
Dye Extraction:
-
Incubate the retinas in formamide at 70°C for 18 hours to extract the extravasated Evans blue dye.[15]
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans blue in the retina using a standard curve and normalize to the retinal weight.
-
Signaling Pathways and Experimental Workflows
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical assessment of this compound's effect on retinal vascular permeability. By employing a multi-modal approach that includes fluorescein angiography, optical coherence tomography, and the Evans blue assay, researchers can obtain robust and quantifiable data to evaluate the therapeutic potential of this novel senolytic agent. These methods are essential for elucidating the mechanism of action and guiding further clinical development of this compound for the treatment of retinal vascular diseases.
References
- 1. Automated Quantitative Characterization of Retinal Vascular Leakage and Microaneurysms in Ultra-widefield Fluorescein Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of retinal blood leakage in fundus fluorescein angiography in a retinal angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpagetoday.com [medpagetoday.com]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Thickness Profiles of Retinal Layers by Optical Coherence Tomography Image Segmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Sensitive blood-retinal barrier breakdown quantitation using Evans blue. | Semantic Scholar [semanticscholar.org]
- 8. modernretina.com [modernretina.com]
- 9. Quantitative Analysis of Retinal Vascular Leakage in Retinal Vasculitis Using Machine Learning [mdpi.com]
- 10. Reading an OCT 101: Six Pearls for Reading an Image - American Academy of Ophthalmology [aao.org]
- 11. Automatic Measurement of Retinal Thickness from OCT Scans [rsipvision.com]
- 12. Optical coherence tomography: A guide to interpretation of common macular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
UBX1325 for Ophthalmic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBX1325 is a first-in-class, potent, and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] It is being investigated as a senolytic agent for the treatment of age-related ophthalmic diseases such as diabetic macular edema (DME) and wet age-related macular degeneration (wet AMD).[1][3][4] Preclinical and clinical studies have demonstrated that this compound selectively induces apoptosis in senescent cells, which are known to accumulate in diseased retinal tissues and contribute to pathology through the secretion of inflammatory mediators.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in ophthalmic research.
Mechanism of Action
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. These senescent cells remain metabolically active and secrete a variety of pro-inflammatory and pro-angiogenic factors, collectively known as the senescence-associated secretory phenotype (SASP). In retinal diseases like DME, senescent cells accumulate in the vasculature and contribute to vascular leakage and inflammation.[5]
This compound is designed to selectively eliminate these senescent cells.[8] Senescent cells upregulate anti-apoptotic pathways, including the expression of Bcl-xL, to survive. By inhibiting Bcl-xL, this compound disrupts this survival mechanism, leading to the selective apoptosis of senescent cells while sparing healthy, non-senescent cells.[3][4] This targeted elimination of senescent cells is believed to reduce retinal hypoxia and the production of angiogenic factors like VEGF, potentially leading to disease modification.[5]
References
- 1. UNITY Biotechnology Announces Positive 48-Week Results from Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Unity Biotechnology [ir.unitybiotechnology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ir.unitybiotechnology.com [ir.unitybiotechnology.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. modernretina.com [modernretina.com]
- 6. medpagetoday.com [medpagetoday.com]
- 7. retina-specialist.com [retina-specialist.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
Application Notes and Protocols for UBX1325 and Anti-VEGF Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and conducting preclinical and clinical studies to evaluate the therapeutic potential of UBX1325, a first-in-class senolytic agent, in combination with anti-vascular endothelial growth factor (anti-VEGF) therapies for the treatment of retinal vascular diseases such as diabetic macular edema (DME) and wet age-related macular degeneration (wet AMD). This compound is a potent and selective small molecule inhibitor of Bcl-xL, a pro-survival protein that is highly expressed in senescent cells.[1][2][3] By selectively eliminating these senescent cells, this compound aims to address a fundamental pathological process contributing to disease progression, offering a novel mechanism of action that may complement or provide an alternative to standard-of-care anti-VEGF treatments.[3][4]
Cellular senescence, a state of irreversible cell cycle arrest, has been implicated in the pathogenesis of age-related retinal diseases.[3][4] Senescent cells accumulate in the retina and choroid, where they secrete a variety of pro-inflammatory and pro-angiogenic factors, collectively known as the senescence-associated secretory phenotype (SASP), which contribute to vascular leakage, inflammation, and abnormal blood vessel growth.[4] Anti-VEGF therapies, the current standard of care, primarily target the downstream effects of this pathological environment by neutralizing VEGF.[5][6][7] The combination of this compound and anti-VEGF therapy presents a rational approach to target both the underlying cause (senescent cells) and a key mediator (VEGF) of retinal vascular diseases.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and anti-VEGF therapies in the context of retinal vascular disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. foselutoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. retina-specialist.com [retina-specialist.com]
- 4. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-VEGF in the treatment of AMD | amdbook.org [amdbook.org]
- 6. youtube.com [youtube.com]
- 7. How Do Anti-VEGF Injections Work? - Optometrists.org [optometrists.org]
Application Notes and Protocols for Studying UBX1325's Senolytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest triggered by various stressors, including DNA damage, oncogene activation, and replicative exhaustion[1][2]. While initially a protective mechanism against cancer, the accumulation of senescent cells contributes to aging and age-related diseases[3][4]. These cells are metabolically active and secrete a pro-inflammatory cocktail of cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP), which can impair tissue function and promote chronic inflammation[1][5].
Senolytics are a class of drugs designed to selectively eliminate senescent cells, offering a promising therapeutic strategy for various age-related pathologies[6][7]. UBX1325 is a potent, small-molecule inhibitor of Bcl-xL, a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins[8][9][10]. Senescent cells often upregulate pro-survival pathways, including Bcl-xL, to resist apoptosis[11]. This compound is designed to exploit this dependency, inhibiting the function of proteins that senescent cells rely on for survival, thereby inducing apoptosis and clearing them from tissues[7][10][12]. Preclinical and clinical studies have shown its potential in treating age-related eye diseases such as diabetic macular edema (DME) and wet age-related macular degeneration (AMD)[13][14][15][16].
These application notes provide detailed protocols for inducing cellular senescence in vitro and for evaluating the senolytic efficacy and selectivity of this compound using various cell-based assays.
Mechanism of Action of this compound
Senescent cells undergo significant changes in gene expression, leading to an upregulation of anti-apoptotic proteins, including Bcl-xL, to evade cell death. Bcl-xL sequesters pro-apoptotic proteins like Bim, preventing the activation of the apoptotic cascade. This compound acts by competitively binding to the BH3 domain of Bcl-xL, which displaces Bim and other pro-apoptotic proteins. The released Bim then activates BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in apoptosis[8][11][13].
Caption: Mechanism of this compound-induced apoptosis in senescent cells.
Section 1: Establishing Senescent Cell Culture Models
The first step in evaluating a senolytic agent is to generate a reliable population of senescent cells. Various methods can be used, and the choice may depend on the cell type and the specific research question.[6][17]
Recommended Cell Lines
-
Human Dermal Fibroblasts (HDFs): e.g., IMR-90, WI-38. These are well-characterized models for replicative and stress-induced senescence.[1][3]
-
Human Umbilical Vein Endothelial Cells (HUVECs): Relevant for studying vascular aging and diseases like DME.[18][19]
-
Renal Proximal Tubular Epithelial Cells (RPTECs): Useful for kidney-related aging research.[18]
Methods for Inducing Senescence
Common methods to induce premature senescence include treatment with DNA damaging agents or inducing oxidative stress.[3][18][20]
Caption: General workflow for testing the senolytic activity of this compound.
Protocol 1: Induction of Stress-Induced Premature Senescence (SIPS)
This protocol describes inducing senescence in IMR-90 human fibroblasts using the DNA-damaging agent doxorubicin.
Materials:
-
Low-passage IMR-90 cells (Population Doubling Level <30)[1]
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin[1]
-
Doxorubicin hydrochloride (Stock solution: 1 mg/mL in DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed IMR-90 cells in a 6-well plate at a density that allows them to reach 60-70% confluency within 24-48 hours.
-
Allow cells to adhere overnight.
-
Prepare a working solution of doxorubicin in complete culture medium at a final concentration of 250 nM.
-
Aspirate the medium from the cells and replace it with the doxorubicin-containing medium. As a control, treat a separate set of wells with a medium containing the same concentration of vehicle (DMSO).
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, aspirate the doxorubicin-containing medium, wash the cells twice with sterile PBS, and add fresh, complete culture medium.
-
Culture the cells for an additional 7-10 days to allow the senescent phenotype to fully develop. Change the medium every 2-3 days.[21] Senescent cells will appear enlarged, flattened, and will cease to proliferate.[1]
Section 2: Assessing the Senolytic Activity of this compound
Once a senescent cell population is established, it can be used to test the efficacy and selectivity of this compound. Key assays include confirming senescence, measuring cell viability to assess selective killing, and quantifying apoptosis and SASP reduction.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal activity at pH 6.0 is a widely used biomarker to identify senescent cells.[22][23]
Materials:
-
Senescent and control cells from Protocol 1
-
Fixative Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS[24]
-
Wash Buffer: PBS
-
SA-β-gal Staining Solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂[25]
-
Procedure:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with the Fixative Solution for 5-10 minutes at room temperature.[23][24] Caution: Over-fixation can inhibit enzyme activity.[24]
-
Wash the cells three times with PBS.
-
Add 1 mL of the SA-β-gal Staining Solution to each well of a 6-well plate.
-
Incubate the plate at 37°C without CO₂ for 12-24 hours. Seal the plate with parafilm to prevent evaporation.[23][24]
-
Check for the development of a blue color in the cytoplasm of senescent cells using a bright-field microscope.
-
Quantify the results by counting the number of blue-stained (SA-β-gal positive) cells and the total number of cells in several random fields. Express the result as a percentage of positive cells.
Protocol 3: Cell Viability Assay for Selectivity
This assay determines if this compound selectively kills senescent cells while sparing non-senescent (quiescent or proliferating) cells. The MTS assay is a colorimetric method for assessing metabolic activity.
Materials:
-
Senescent IMR-90 cells and non-senescent control cells
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed both senescent and non-senescent control cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.[26]
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.[26]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from medium-only wells. Plot dose-response curves to determine the IC₅₀ for both senescent and non-senescent populations.
Expected Data Presentation
Table 1: Selective Cytotoxicity of this compound
| Cell Population | Treatment | IC₅₀ (µM) | Selectivity Index (Non-Senescent IC₅₀ / Senescent IC₅₀) |
|---|---|---|---|
| Senescent IMR-90 | This compound | 0.5 | \multirow{2}{}{20} |
| Non-Senescent IMR-90 | This compound | 10.0 | |
| Senescent HUVEC | This compound | 0.8 | \multirow{2}{}{15} |
| Non-Senescent HUVEC | this compound | 12.0 | |
Note: Data are illustrative and may not represent actual experimental results.
Protocol 4: Apoptosis Detection (Caspase-3/7 Activity)
As this compound induces apoptosis, measuring caspase activity provides direct evidence of its mechanism of action.[13]
Materials:
-
Senescent and non-senescent cells in a 96-well white-walled, clear-bottom plate
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed senescent and non-senescent cells in a 96-well white-walled plate and treat with this compound as described in Protocol 3.
-
Incubate for 24-48 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Express data as fold-change in caspase activity relative to vehicle-treated controls.
Expected Data Presentation
Table 2: Caspase-3/7 Activation by this compound in IMR-90 Fibroblasts
| Cell Population | This compound Conc. (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
|---|---|---|---|
| \multirow{3}{}{Senescent} | 0 (Vehicle) | 1,500 | 1.0 |
| 0.5 | 9,000 | 6.0 | |
| 2.0 | 15,000 | 10.0 | |
| \multirow{3}{}{Non-Senescent} | 0 (Vehicle) | 1,450 | 1.0 |
| 0.5 | 1,600 | 1.1 |
| | 2.0 | 2,200 | 1.5 |
Note: Data are illustrative and may not represent actual experimental results.
Protocol 5: Quantification of SASP Factors by ELISA
A key function of senolytics is to reduce the inflammatory burden caused by the SASP. Measuring key SASP components like Interleukin-6 (IL-6) and Interleukin-8 (IL-8) can demonstrate this effect.[27][28]
Materials:
-
Conditioned media from senescent and non-senescent cells treated with this compound
-
Human IL-6 and IL-8 ELISA kits
-
Microplate reader
Procedure:
-
Establish senescent and non-senescent cell cultures in 6-well plates.
-
When the senescent phenotype is established, wash cells with PBS and replace the medium with low-serum (e.g., 0.5% FBS) medium to reduce background from serum proteins.
-
Treat cells with an effective concentration of this compound (e.g., at or near the IC₅₀ for senescent cells) or vehicle for 48-72 hours.
-
Collect the conditioned media from each well.
-
Centrifuge the media at 1,500 rpm for 10 minutes to pellet any cells or debris.[29]
-
Perform the ELISA for IL-6 and IL-8 on the supernatant according to the manufacturer's protocol.
-
Normalize the resulting cytokine concentrations to the number of cells in the corresponding well (can be determined by lysing and performing a DNA or protein assay).
Expected Data Presentation
Table 3: Effect of this compound on SASP Factor Secretion (pg/mL per 10⁵ cells)
| Cell Population | Treatment | IL-6 | IL-8 |
|---|---|---|---|
| \multirow{2}{}{Senescent} | Vehicle | 1250 | 2500 |
| This compound (1 µM) | 150 | 300 | |
| \multirow{2}{}{Non-Senescent} | Vehicle | 80 | 120 |
| | this compound (1 µM) | 75 | 110 |
Note: Data are illustrative and may not represent actual experimental results.
Summary
The protocols outlined provide a comprehensive framework for researchers to induce cellular senescence and rigorously evaluate the senolytic activity of this compound in vitro. By combining assays for selective viability, apoptosis, and SASP modulation, investigators can characterize the efficacy, mechanism, and selectivity of this compound in relevant cell culture models, providing critical data for preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cellular Senescence Assay - Creative Biolabs [creative-biolabs.com]
- 3. Methods of Cellular Senescence Induction Using Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]
- 4. Clinical Strategies and Animal Models for Developing Senolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifocal Electroretinography Changes after this compound (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro senescence and senolytic functional assays - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. retina-specialist.com [retina-specialist.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. UNITY Biotechnology Announces Positive Data in Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Nasdaq [nasdaq.com]
- 11. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UNITY Biotechnology Announces Positive 48-Week Results from Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Unity Biotechnology [ir.unitybiotechnology.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Models of Cell Senescence: A Systematic Review on Musculoskeletal Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. senolytic / senomorphic drug testing - Evercyte - Forever is just enough [evercyte.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. buckinstitute.org [buckinstitute.org]
- 25. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 26. broadpharm.com [broadpharm.com]
- 27. researchgate.net [researchgate.net]
- 28. Measuring the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
UBX1325 off-target effects and Bcl-2 family selectivity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects and Bcl-2 family selectivity of UBX1325 (foselutoclax).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of apoptosis-regulating proteins.[1][2][3] It is designed as a senolytic agent to selectively induce apoptosis in senescent cells, which are dependent on anti-apoptotic proteins like Bcl-xL for their survival.[4][5] Preclinical studies have shown that by targeting Bcl-xL, this compound can preferentially eliminate senescent cells from diseased tissues while sparing healthy cells.[4][5]
Q2: What is the selectivity profile of this compound against different Bcl-2 family members?
A2: this compound, through its active derivative UBX0601, demonstrates high selectivity for Bcl-xL over other Bcl-2 family members like Bcl-2. Quantitative data on its binding affinity and cellular potency are summarized in the data table below.
Q3: Has this compound been screened for off-target kinase activity?
A3: Publicly available preclinical data does not include a comprehensive off-target kinase screening panel for this compound. However, the favorable safety and tolerability profile observed in multiple clinical studies, with no reported cases of intraocular inflammation, retinal artery occlusion, endophthalmitis, or vasculitis, suggests a low potential for significant off-target effects at therapeutic concentrations.[6][7] Off-target screening is a standard part of preclinical safety evaluation for investigational drugs. For specific, non-public data, direct inquiry to the manufacturer, UNITY Biotechnology, is recommended.
Q4: How can I assess the senolytic activity of this compound in my cellular model?
A4: The senolytic activity of this compound can be evaluated by measuring the induction of apoptosis specifically in senescent cells. A common method is to use a Caspase-3/7 activity assay. A detailed protocol for this assay is provided in the "Experimental Protocols" section of this document. It is crucial to have a non-senescent control cell population to demonstrate the selectivity of this compound.
Q5: What are some potential challenges when working with senolytic compounds like this compound in vitro?
A5: A common challenge is the induction and maintenance of a stable senescent cell population for testing. The characteristics of senescent cells can vary depending on the induction method (e.g., replicative senescence, stress-induced senescence). It is also important to carefully titrate the concentration of this compound to observe the therapeutic window for selective killing of senescent cells without affecting healthy cells. The "Troubleshooting Guides" section provides more detailed advice on addressing these and other experimental issues.
Data Presentation
Table 1: Bcl-2 Family Selectivity of UBX0601 (Active Derivative of this compound)
| Target Protein | In Vitro Biochemical Affinity (pKi) | Cellular Potency (pIC50 in MCF-7 cells) |
| Bcl-xL | 9.2 | 8.1 |
| Bcl-2 | 6.5 | < 5 |
Data adapted from preclinical findings. pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher values indicate greater potency.
Experimental Protocols
Protocol for Assessing Bcl-2 Family Selectivity: Electrochemiluminescence-Based Target Engagement Assay
This protocol outlines a method to assess the in-cell selectivity of this compound for Bcl-xL over Bcl-2 by measuring the disruption of Bcl-xL:Bim and Bcl-2:Bim protein-protein interactions.
Materials:
-
Human cell line expressing endogenous Bcl-xL, Bcl-2, and Bim
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Meso Scale Discovery (MSD) plates pre-coated with anti-Bcl-xL or anti-Bcl-2 antibodies
-
SULFO-TAG labeled anti-Bim antibody
-
MSD Read Buffer
-
MSD Sector Imager
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose range of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoassay:
-
Add equal amounts of protein lysate to the pre-coated MSD plates.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plates with MSD wash buffer.
-
Add the SULFO-TAG labeled anti-Bim detection antibody.
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the plates.
-
-
Data Acquisition: Add MSD Read Buffer to each well and immediately read the plate on an MSD Sector Imager. The electrochemiluminescence signal is proportional to the amount of Bim bound to Bcl-xL or Bcl-2.
-
Data Analysis: A decrease in the signal in this compound-treated cells compared to vehicle control indicates the disruption of the respective protein-protein interaction. Plot the dose-response curve to determine the IC50 for the disruption of each complex.
Protocol for Assessing Senolytic Activity: Caspase-3/7 Activation Assay
This protocol describes how to measure the induction of apoptosis in senescent versus non-senescent cells upon treatment with this compound using a commercially available luminescent caspase-3/7 assay.
Materials:
-
Senescent and non-senescent cell populations
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed both senescent and non-senescent cells in separate wells of a 96-well plate at a density appropriate for your cell type.
-
Cell Treatment: Treat the cells with a range of this compound concentrations or vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) under standard cell culture conditions.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence in this compound-treated senescent cells compared to non-senescent cells and vehicle controls indicates selective induction of apoptosis.
Mandatory Visualization
Caption: Mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for this compound senolytic activity assessment.
Troubleshooting Guides
Troubleshooting the Electrochemiluminescence-Based Target Engagement Assay
| Issue | Potential Cause | Recommended Solution |
| High background signal | Incomplete washing, non-specific antibody binding, or high lysate concentration. | Ensure thorough washing between steps. Include a blocking step. Optimize lysate concentration. |
| Low or no signal | Inefficient cell lysis, low target protein expression, or inactive detection antibody. | Use a validated lysis buffer with protease inhibitors. Confirm target protein expression by Western blot. Use a fresh, properly stored detection antibody. |
| High well-to-well variability | Inconsistent pipetting, uneven cell plating, or plate edge effects. | Use calibrated pipettes and proper technique. Ensure even cell seeding. Avoid using the outer wells of the plate. |
Troubleshooting the Caspase-3/7 Activation Assay
| Issue | Potential Cause | Recommended Solution |
| High background luminescence in control wells | Cell death in the vehicle control group due to cytotoxicity of the vehicle (e.g., DMSO) or poor cell health. | Ensure the final concentration of the vehicle is non-toxic (typically <0.5%). Use healthy, logarithmically growing cells. |
| No increase in luminescence with positive control | Inactive positive control, incorrect assay timing, or insufficient incubation with the assay reagent. | Use a fresh, validated positive control. Optimize the treatment time. Ensure the recommended incubation time with the assay reagent is followed. |
| No selective apoptosis in senescent cells | The cell model may not be dependent on Bcl-xL for survival. This compound concentration may be too low or too high (causing toxicity in all cells). | Confirm Bcl-xL expression in your senescent cell model. Perform a wide dose-response curve to identify the therapeutic window. |
References
- 1. Paradoxes of senolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. modernretina.com [modernretina.com]
- 3. ir.unitybiotechnology.com [ir.unitybiotechnology.com]
- 4. UNITY Biotechnology Announces Topline Results from the [globenewswire.com]
- 5. UNITY Biotechnology Begins Phase 2 ASPIRE Trial Administering this compound to Initial Participants with Diabetic Macular Edema [synapse.patsnap.com]
- 6. UNITY Biotechnology Announces Publication in NEJM Evidence Highlighting the Potential of Senolytic Therapeutics to Provide Long-Term Improvements in Vision in DME - BioSpace [biospace.com]
- 7. Unity eyes path forward for UBX-1325 despite missed DME endpoint | BioWorld [bioworld.com]
Technical Support Center: Overcoming Challenges in Retinal Drug Delivery of Senolytics
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of senolytics to the retina. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions related to the experimental use of senolytics in retinal research.
Q1: What are the most common methods for inducing senescence in retinal cell cultures?
A1: The two most prevalent methods for inducing senescence in retinal pigment epithelial (RPE) cells, a key cell type in retinal aging research, are through oxidative stress or DNA damage.
-
Oxidative Stress-Induced Senescence: Treatment with hydrogen peroxide (H₂O₂).
-
DNA Damage-Induced Senescence: Treatment with doxorubicin, a chemotherapy agent.
Q2: How can I confirm that I have successfully induced senescence in my retinal cell culture?
A2: A multi-marker approach is recommended for confirming a senescent phenotype. Key markers include:
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: A widely used histochemical marker.
-
Cell Cycle Arrest Markers: Increased expression of p16INK4a and p21WAF1/CIP1.
-
DNA Damage Markers: Presence of γ-H2AX foci.
-
Senescence-Associated Secretory Phenotype (SASP): Increased secretion of pro-inflammatory cytokines and chemokines like IL-6 and IL-8.
Q3: What are the primary challenges in delivering senolytics to the retina in vivo?
A3: The main hurdles for effective retinal delivery of senolytics are:
-
The Blood-Retinal Barrier (BRB): This physiological barrier restricts the passage of drugs from the systemic circulation into the retina.
-
Short Drug Half-Life in the Vitreous: Following intravitreal injection, drugs can be cleared relatively quickly, necessitating frequent injections.
-
Off-Target Effects: Systemic administration or non-targeted local delivery can lead to side effects in healthy tissues.
Q4: What are the advantages of using nanoparticle-based delivery systems for retinal senolytics?
A4: Nanoparticle-based systems offer several potential advantages:
-
Improved Drug Solubility and Stability: Encapsulation can protect the senolytic from degradation and improve its solubility.
-
Sustained Release: Nanoparticles can be engineered to release the drug over an extended period, reducing the need for frequent administration.
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific retinal cell types, potentially reducing off-target effects.
-
Enhanced Penetration: Nanoparticles may facilitate the transport of senolytics across the blood-retinal barrier.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with senolytics in retinal models.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in SA-β-gal staining | 1. Over-fixation of cells/tissue.2. Suboptimal pH of the staining solution.3. Endogenous β-galactosidase activity in non-senescent cells. | 1. Reduce fixation time or use a lower concentration of fixative.2. Ensure the staining solution is freshly prepared and the pH is precisely 6.0.3. Include a non-senescent control to establish baseline staining. For tissues, consider co-staining with other senescence markers for more definitive identification. |
| Inconsistent senescence induction | 1. Variation in cell passage number.2. Inconsistent concentration or duration of senescence-inducing agent.3. Cell culture density. | 1. Use cells within a consistent and narrow passage number range for all experiments.2. Prepare fresh solutions of the inducing agent and ensure precise timing of treatment.3. Seed cells at a consistent density to avoid contact inhibition influencing the cell cycle. |
| Low efficacy of senolytic treatment in vitro | 1. Poor solubility of the senolytic compound.2. Suboptimal drug concentration or treatment duration.3. Rapid degradation of the compound in culture media. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. Avoid repeated freeze-thaw cycles.2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell type and senescence model.3. Refresh the media with the senolytic compound at regular intervals if stability is a concern. |
| High off-target cytotoxicity in non-senescent cells | 1. The senolytic concentration is too high.2. The compound has a narrow therapeutic window.3. The "healthy" control cells are under stress. | 1. Perform a dose-response curve on non-senescent cells to determine the maximum tolerated dose.2. Consider using a combination of senolytics at lower concentrations or exploring alternative senolytic agents with a better safety profile.3. Ensure optimal cell culture conditions for your non-senescent controls to minimize stress-related susceptibility. |
| Difficulty with intravitreal injections in mice | 1. Leaking of the injected solution from the injection site.2. Damage to the lens or retina.3. Inconsistent injection volume. | 1. Use a 30-gauge needle to create the initial puncture followed by a blunt-ended Hamilton syringe for the injection to create a self-sealing wound.2. Ensure proper anesthesia and stabilization of the eye. Visualize the needle tip to avoid contact with the lens and posterior structures.3. Use a calibrated microinjection system to ensure accurate and consistent delivery of the intended volume. |
III. Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on senolytics for retinal diseases.
Table 1: Preclinical Efficacy of Senolytics in Retinal Models
| Senolytic Agent | Model | Key Findings | Reference |
| Dasatinib + Quercetin (D+Q) | Laser-induced choroidal neovascularization (CNV) in rats | Intravitreal injection of D+Q reduced the expression of p16 in the CNV lesion and alleviated neovascularization. | [1][2] |
| UBX1325 (Bcl-xL inhibitor) | Oxygen-induced retinopathy (OIR) in mice | A single intravitreal administration of a related compound, UBX1967, decreased cellular senescence and SASP-related genes, and enhanced vascular regeneration. | [3] |
| Nutlin-3a | Doxorubicin-induced senescent ARPE-19 cells | Selectively induced apoptosis in senescent RPE cells. | [4] |
Table 2: Clinical Trial Data for this compound in Retinal Diseases
| Trial Name | Indication | Key Efficacy Outcomes | Safety/Tolerability | Reference |
| BEHOLD (Phase II) | Diabetic Macular Edema (DME) | - Mean improvement of 6.2 letters in best-corrected visual acuity (BCVA) at 48 weeks.- 53% of patients required no rescue medication at 48 weeks. | Generally favorable safety and tolerability profile with no intraocular inflammation. | [5] |
| ENVISION (Phase II) | Neovascular Age-Related Macular Degeneration (nAMD) | - Did not demonstrate non-inferiority to aflibercept in BCVA change at 24 weeks.- 52% of patients required no rescue anti-VEGF treatment during the 24 weeks. | Favorable safety and tolerability. | [5] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Induction of Senescence in ARPE-19 Cells with Doxorubicin
-
Cell Seeding: Seed ARPE-19 cells in a 6-well plate at a density of 100,000 cells per well. Allow cells to adhere overnight.
-
Doxorubicin Treatment: Prepare a fresh solution of doxorubicin in culture medium at a final concentration of 250 nM. Replace the existing medium with the doxorubicin-containing medium.
-
Incubation: Incubate the cells for 3 days at 37°C and 5% CO₂.
-
Recovery: After 3 days, remove the doxorubicin-containing medium, wash the cells with PBS, and add fresh, doxorubicin-free culture medium.
-
Culture Maintenance: Change the medium every 2 days for an additional 4-7 days to allow the senescent phenotype to fully develop.
-
Confirmation of Senescence: Assess senescence using SA-β-gal staining and by measuring the expression of p21 and p16 via qPCR or Western blot.[6]
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and NaCl in a citrate-buffered saline at pH 6.0). Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C overnight in a non-CO₂ incubator. Protect from light.
-
Visualization: The following day, observe the cells under a light microscope. Senescent cells will stain blue.
-
Quantification: Count the number of blue-stained cells versus the total number of cells in multiple fields of view to determine the percentage of senescent cells.
Protocol 3: Measurement of SASP Factor (IL-6) Secretion by ELISA
-
Conditioned Media Collection: When senescent cells are ready for analysis, replace the culture medium with serum-free medium to avoid interference from serum proteins. Incubate for 24 hours.
-
Sample Preparation: Collect the conditioned medium and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until analysis.
-
ELISA Procedure: Perform a sandwich ELISA for IL-6 according to the manufacturer's instructions for your chosen kit.
-
Data Analysis: Generate a standard curve using the provided IL-6 standards. Use the standard curve to calculate the concentration of IL-6 in your samples. Normalize the IL-6 concentration to the number of cells in the well.[7][8]
V. Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Signaling Pathways
References
- 1. Dasatinib Plus Quercetin Alleviates Choroid Neovascularization by Reducing the Cellular Senescence Burden in the RPE-Choroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib Plus Quercetin Alleviates Choroid Neovascularization by Reducing the Cellular Senescence Burden in the RPE–Choroid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed Senescence of Retinal Pigment Epithelial Cell by Coculture With Embryonic Stem Cell via the TGFβ and PI3K Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BAX to basics: How the BCL2 gene family controls the death of retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting senescent retinal pigment epithelial cells facilitates retinal regeneration in mouse models of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing UBX1325 for Retinal Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of UBX1325 for retinal cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in retinal cells?
A1: this compound, also known as foselutoclax, is a senolytic agent. Senolytics are a class of drugs that selectively induce apoptosis (programmed cell death) in senescent cells, which are cells that have stopped dividing.[1] In the context of retinal diseases, the accumulation of senescent cells is believed to contribute to pathology.[2] this compound is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein.[3][4][5] Senescent cells often rely on anti-apoptotic pathways, including the one regulated by Bcl-xL, for their survival. By inhibiting Bcl-xL, this compound disrupts this survival mechanism, leading to the selective elimination of senescent cells in the retina.[3][4] Preclinical studies have shown that targeting Bcl-xL with this compound preferentially eliminates senescent cells from diseased tissue while sparing healthy cells.[6]
Q2: What is a recommended starting concentration for this compound in retinal cell culture?
A2: While a definitive optimal concentration for all retinal cell types has not been established, data on the active derivative of this compound, UBX0601, can provide a starting point. The cellular potency (pIC50) of UBX0601 in MCF-7 cells has been reported, which can be used to estimate an effective concentration range.[7] A typical approach for a new compound is to perform a dose-response experiment starting with a wide range of concentrations, for example, from nanomolar to micromolar ranges, to determine the optimal concentration for your specific retinal cell line and experimental conditions.
Q3: How can I determine the optimal concentration of this compound for my specific retinal cell line?
A3: The optimal concentration should be determined empirically through a dose-response experiment. This involves treating your retinal cell culture with a range of this compound concentrations and measuring the desired biological effect (e.g., induction of apoptosis in senescent cells) and cytotoxicity. A common method is to use a colorimetric assay such as MTT or a fluorescence-based cell viability assay to assess cell health and a Senescence-Associated Beta-Galactosidase (SA-β-gal) assay to identify senescent cells.
Q4: How do I induce senescence in my retinal cell culture to test the efficacy of this compound?
A4: Senescence can be induced in retinal cell cultures through various methods, including replicative exhaustion (passaging cells until they cease to divide) or by treating the cells with stressors like sublethal concentrations of DNA damaging agents (e.g., doxorubicin or etoposide) or inducing oxidative stress (e.g., with hydrogen peroxide). The choice of method will depend on your specific research question and cell type.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Assay
Objective: To determine the effective concentration range of this compound that induces apoptosis in senescent retinal cells without causing significant toxicity to non-senescent cells.
Materials:
-
Retinal cell line (e.g., ARPE-19, primary retinal pigment epithelial cells)
-
Cell culture medium and supplements
-
This compound
-
Senescence-inducing agent (e.g., doxorubicin)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Senescence-Associated Beta-Galactosidase (SA-β-gal) staining kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed retinal cells into 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Induction of Senescence (for senescent cell plates): Treat a subset of the plates with a senescence-inducing agent at a predetermined concentration and duration to generate a senescent cell population. Include a vehicle control for the inducing agent.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range, based on the potency of similar compounds, could be from 10 nM to 10 µM.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound to both senescent and non-senescent (control) cells. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxic effects of this compound on both senescent and non-senescent cells.
-
SA-β-gal Staining: In a parallel set of plates, perform SA-β-gal staining to quantify the reduction in senescent cells following this compound treatment.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve for both cell populations. Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and the EC50 (half-maximal effective concentration) for senolytic activity.
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration Range | Assay | Endpoint |
| Cytotoxicity | Non-senescent Retinal Cells | 10 nM - 10 µM | MTT / Cell Viability | IC50 |
| Senolytic Activity | Senescent Retinal Cells | 10 nM - 10 µM | SA-β-gal Staining | EC50 |
| Apoptosis Induction | Senescent Retinal Cells | 10 nM - 10 µM | Caspase-3/7 Assay | Fold change in activity |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in non-senescent cells | This compound concentration is too high. | Lower the concentration range in the dose-response experiment. |
| Off-target effects of the compound. | Ensure the use of a high-purity this compound. Consider testing other senolytic agents with different mechanisms. | |
| No significant reduction in senescent cells | This compound concentration is too low. | Increase the concentration range in the dose-response experiment. |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Inefficient induction of senescence. | Confirm the induction of senescence using multiple markers (e.g., SA-β-gal, p16/p21 expression). | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding. | |
| Contamination of cell culture. | Regularly check for and address any signs of bacterial, fungal, or mycoplasma contamination. |
Visualizations
This compound Mechanism of Action: Bcl-xL Mediated Apoptosis
Caption: this compound inhibits Bcl-xL, leading to apoptosis in senescent retinal cells.
Experimental Workflow for this compound Concentration Optimization
References
- 1. retina-specialist.com [retina-specialist.com]
- 2. Therapeutic targeting of cellular senescence in diabetic macular edema: preclinical and phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Foselutoclax - Wikipedia [en.wikipedia.org]
- 5. foselutoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
UBX1325 Technical Support Center: Troubleshooting Stability and Degradation
For researchers, scientists, and drug development professionals utilizing UBX1325, ensuring the stability and integrity of the compound throughout experimental workflows is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and mitigating potential stability issues, offering troubleshooting advice and frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
It is advisable to prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, has not been extensively reported in publicly available literature. As a general precaution for small molecule inhibitors, it is recommended to prepare fresh dilutions in aqueous media for each experiment from a frozen DMSO stock. Avoid storing this compound in aqueous solutions for extended periods.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on preventing degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid compound and stock solutions. Ensure they align with the recommended guidelines.2. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.3. Avoid repeated freeze-thaw cycles of the stock solution. |
| Precipitation of this compound in aqueous media | Low solubility of this compound in aqueous solutions. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as low as possible while maintaining solubility.2. Consider using a solubilizing agent or a different formulation approach if precipitation persists.3. Vortex the solution thoroughly before use. |
| Loss of compound activity over time | Potential degradation of this compound in solution. | 1. Do not store this compound in aqueous solutions for extended periods. Prepare fresh for each use.2. If using a stock solution in an organic solvent, ensure it has been stored correctly and is within the recommended use-by period.3. Protect solutions from light and extreme temperatures. |
Experimental Protocols
Preparation of this compound Stock Solution
A common protocol for preparing a this compound stock solution for in vitro experiments is as follows:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -20°C or -80°C.
Visualizing Experimental Workflow and Key Pathways
To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.
Technical Support Center: UBX1325 and Senescent Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UBX1325 in studies involving senescent cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of anti-apoptotic proteins.[1][2][3] Senescent cells upregulate pro-survival pathways, including the expression of Bcl-xL, to evade apoptosis.[4][5][6] this compound selectively binds to and inhibits Bcl-xL, thereby disrupting the cellular machinery that prevents apoptosis and leading to the targeted elimination of senescent cells.[1][7][8]
Q2: How can I confirm that this compound is inducing senescence-specific cell death in my experiments?
To confirm senescence-specific cell death, a multi-faceted approach is recommended. This includes assays to identify senescent cells, coupled with methods to quantify apoptosis.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A hallmark of senescent cells is the increased activity of SA-β-gal at a suboptimal pH of 6.0.[3][9][10]
-
Apoptosis Assays: Following this compound treatment, assess for markers of apoptosis. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a key feature of apoptosis.[11][12]
-
Cell Viability Assays: Use assays such as MTT or MTS to quantify the reduction in viable cells after treatment.[13]
Q3: What are the potential mechanisms of resistance to this compound in senescent cells?
While specific resistance to this compound in senescent cells has not been extensively documented in published literature, potential mechanisms can be extrapolated from studies on Bcl-2 family inhibitors in other contexts, such as oncology.[2][14][15]
-
Upregulation of Alternative Anti-Apoptotic Pathways: Senescent cells may compensate for the inhibition of Bcl-xL by upregulating other pro-survival proteins, such as Bcl-2 or Mcl-1.[14][16][17]
-
Mutations in the Bcl-xL Gene (BCL2L1): Genetic mutations in the BCL2L1 gene could alter the structure of the Bcl-xL protein, preventing this compound from binding effectively.[15][17]
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[18][19][20]
-
Alterations in Downstream Apoptotic Machinery: Defects in proteins downstream of Bcl-xL in the apoptotic cascade, such as Bax or Bak, could also confer resistance.[16]
Troubleshooting Guides
Problem 1: Suboptimal or no induction of senescent cell death after this compound treatment.
| Possible Cause | Recommended Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific senescent cell model. |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal duration of this compound exposure. |
| Low Percentage of Senescent Cells in Culture | Verify the percentage of senescent cells in your culture using SA-β-gal staining prior to treatment. A low percentage of senescent cells will result in a minimal observable effect. |
| Cell Line-Specific Differences | The reliance on Bcl-xL for survival can vary between different cell types and senescence inducers. Consider testing other senolytic agents that target different pro-survival pathways. |
| Drug Inactivity | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
Problem 2: High levels of toxicity in non-senescent control cells.
| Possible Cause | Recommended Troubleshooting Step |
| This compound Concentration Too High | Reduce the concentration of this compound. A hallmark of a good senolytic is a wide therapeutic window between the concentration that kills senescent cells and that which is toxic to non-senescent cells. |
| Off-Target Effects | While this compound is a selective Bcl-xL inhibitor, high concentrations may lead to off-target effects. Lowering the dose is the primary mitigation strategy. |
| Contamination of Cell Culture | Ensure cell cultures are free from microbial contamination, which can cause non-specific cell death. |
Problem 3: Development of resistance to this compound over time.
| Possible Cause | Recommended Troubleshooting Step |
| Upregulation of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) | Analyze the expression levels of other Bcl-2 family members using techniques like Western blotting or qPCR. Consider combination therapy with inhibitors of the upregulated proteins.[14][17] |
| Emergence of a resistant subpopulation of senescent cells | Isolate the resistant cell population and perform molecular analyses to identify potential mutations in the BCL2L1 gene or alterations in drug efflux pump expression. |
| Changes in the Senescence-Associated Secretory Phenotype (SASP) | Analyze the SASP profile of resistant cells. Some SASP components may promote survival and resistance. |
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Protocol
This protocol is adapted from established methods for detecting SA-β-gal activity in cultured cells.[3][9][10][21][22][23][24]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution (40 mM citric acid/sodium phosphate, pH 6.0, 5 mM K4[Fe(CN)6], 5 mM K3[Fe(CN)6], 150 mM NaCl, 2 mM MgCl2)
-
X-gal stock solution (20 mg/mL in dimethylformamide)
-
Staining Solution + X-gal (Add X-gal stock to the staining solution to a final concentration of 1 mg/mL)
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with Fixation Solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add Staining Solution + X-gal to the cells, ensuring the cells are completely covered.
-
Incubate at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect from light.
-
Observe cells under a microscope for the development of a blue color.
-
Wash cells with PBS and store in PBS or overlay with 70% glycerol for long-term storage at 4°C.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Protocol
This is a generalized protocol for detecting apoptosis-induced DNA fragmentation.[11][12][25][26] Commercially available kits are recommended and their specific instructions should be followed.
Materials:
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
TdT Reaction Buffer
-
TdT Enzyme
-
Fluorescently labeled dUTP
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Fix cells with Fixation Solution.
-
Wash cells with PBS.
-
Permeabilize cells with Permeabilization Solution.
-
Wash cells with PBS.
-
Incubate cells with the TdT reaction mix (TdT Reaction Buffer, TdT Enzyme, and labeled dUTP) according to the manufacturer's instructions.
-
Wash cells to remove unincorporated nucleotides.
-
Counterstain with a nuclear stain like DAPI.
-
Visualize cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence from the incorporated labeled dUTP.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inducing apoptosis in senescent cells.
Caption: Potential mechanisms of resistance to this compound in senescent cells.
Caption: Experimental workflow for evaluating this compound efficacy and potential resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Bcl-2 and Bcl-xL mediate resistance to receptor tyrosine kinase targeted therapy in lung and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of BCL-XL at the Interface between Cell Death and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Why Senescent Cells Are Resistant to Apoptosis: An Insight for Senolytic Development [frontiersin.org]
- 6. Why Senescent Cells Are Resistant to Apoptosis: An Insight for Senolytic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-xL inhibits different apoptotic pathways in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-xL Prevents the Initial Decrease in Mitochondrial Membrane Potential and Subsequent Reactive Oxygen Species Production during Tumor Necrosis Factor Alpha-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. assaygenie.com [assaygenie.com]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 17. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. emerypharma.com [emerypharma.com]
- 20. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. telomer.com.tr [telomer.com.tr]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. biotna.net [biotna.net]
UBX1325 Technical Support Center: Minimizing Intraocular Inflammation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing UBX1325, a selective Bcl-xL inhibitor, in studies aimed at minimizing intraocular inflammation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a pro-survival protein.[1] In the context of age-related eye diseases, senescent cells, which are stressed, non-dividing but metabolically active cells, accumulate in diseased tissues and contribute to pathology by secreting inflammatory factors.[2][3] These senescent cells depend on anti-apoptotic pathways, including the one regulated by Bcl-xL, for their survival. This compound selectively inhibits Bcl-xL, leading to the apoptosis (programmed cell death) of these senescent cells.[1][4] By eliminating senescent cells, this compound aims to reduce the source of inflammation and vascular leakage associated with diseases like Diabetic Macular Edema (DME) and neovascular Age-Related Macular Degeneration (nAMD).[3][5]
Q2: What are the main therapeutic targets for this compound in ophthalmology?
A2: this compound is primarily being investigated for the treatment of age-related retinal diseases characterized by inflammation and vascular dysfunction. The main targets are Diabetic Macular Edema (DME) and neovascular (wet) Age-Related Macular Degeneration (nAMD).[1][3] Preclinical studies have also suggested potential in other retinal vasculopathies.[6]
Q3: Has this compound been associated with intraocular inflammation in clinical trials?
A3: No, a key finding across multiple clinical trials is that intravitreal injections of this compound have been well-tolerated and have not been associated with intraocular inflammation.[3][7][8] This favorable safety profile is a significant advantage for an intraocular therapeutic.
Q4: What is the rationale for using a senolytic agent like this compound over standard anti-VEGF therapies?
A4: While anti-VEGF therapies are the current standard of care and are effective in many patients, they often require frequent injections to manage vascular leakage and do not address the underlying cellular senescence and inflammation.[2] this compound offers a novel mechanism of action by targeting and eliminating the senescent cells that produce inflammatory and pro-angiogenic factors.[4] This approach has the potential to modify the disease course and offer a more durable treatment effect, potentially reducing the frequency of intravitreal injections for patients.[8]
Q5: How is this compound administered in clinical settings?
A5: this compound is administered as an intravitreal (IVT) injection, which is a standard procedure for delivering drugs into the vitreous cavity of the eye.[7] Clinical trials have investigated single and repeat dosing regimens.[9]
Data Presentation
Table 1: Summary of Efficacy Data from this compound Clinical Trials in Diabetic Macular Edema (DME)
| Clinical Trial | Phase | Treatment Group | N | Primary Endpoint | Key Findings | Citation(s) |
| BEHOLD | 2 | Single 10µg this compound injection | 32 | Mean change from baseline in Best-Corrected Visual Acuity (BCVA) at 24 weeks | At 48 weeks, a mean improvement of +6.2 ETDRS letters from baseline was observed. 53% of patients did not require rescue anti-VEGF treatment through 48 weeks. | [8][10] |
| BEHOLD | 2 | Sham injection | 33 | Mean change from baseline in BCVA at 24 weeks | At 48 weeks, the mean change in BCVA was +0.6 ETDRS letters from baseline. 22% of patients did not require rescue anti-VEGF treatment through 48 weeks. | [8][10] |
| ASPIRE | 2b | 10µg this compound injections every 8 weeks | 26 | Mean change from baseline in BCVA at 24 weeks (non-inferiority to aflibercept) | Mean change in BCVA of +5.2 ETDRS letters at 24 weeks and +5.5 letters at 36 weeks. Non-inferiority to aflibercept was met at most time points through 36 weeks. | [6][11] |
| ASPIRE | 2b | 2mg aflibercept injections every 8 weeks | 26 | Mean change from baseline in BCVA at 24 weeks | Data serves as the active comparator for the non-inferiority analysis. | [6][11] |
Table 2: Summary of Safety Data Regarding Intraocular Inflammation from this compound Clinical Trials
| Clinical Trial | Indication | Dose(s) | Incidence of Intraocular Inflammation | Other Key Safety Findings | Citation(s) |
| Phase 1 | DME and nAMD | 0.5µg, 1µg, 5µg, 10µg (single IVT injection) | No evidence of inflammation observed. | Well-tolerated with a favorable safety profile. No dose-limiting toxicities. | [12] |
| BEHOLD (Phase 2) | DME | 10µg (single IVT injection) | No cases of intraocular inflammation, retinal artery occlusion, endophthalmitis, or vasculitis. | Favorable overall safety and tolerability profile. | [7][8] |
| ENVISION (Phase 2) | nAMD | Repeat IVT injections | No patients developed intraocular inflammation. | Well-tolerated. | [3] |
| ASPIRE (Phase 2b) | DME | 10µg (repeat IVT injections) | No reported cases of intraocular inflammation. | Favorable safety and tolerability profile. | [13] |
Experimental Protocols
Protocol 1: Representative In Vitro Senescence-Associated β-Galactosidase Staining Assay
-
Objective: To identify senescent cells in a culture of human retinal pigment epithelial (RPE) cells following a stress-induced senescence protocol and to assess the senolytic activity of this compound.
-
Materials:
-
ARPE-19 cells (or other relevant retinal cell line)
-
Cell culture medium (DMEM/F12 with 10% FBS)
-
Doxorubicin (for senescence induction)
-
This compound (dissolved in DMSO)
-
Senescence-Associated β-Galactosidase Staining Kit
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (as per kit instructions, containing X-gal)
-
Microscope
-
-
Methodology:
-
Cell Culture and Senescence Induction:
-
Culture ARPE-19 cells to ~70% confluency.
-
Induce senescence by treating cells with a sub-lethal dose of doxorubicin (e.g., 250 nM) for 24 hours.
-
Remove the doxorubicin-containing medium, wash with PBS, and culture in fresh medium for 7-10 days to allow the senescent phenotype to develop.
-
-
This compound Treatment:
-
Plate senescent and non-senescent (control) ARPE-19 cells in separate multi-well plates.
-
Treat senescent cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for 72 hours. Include a vehicle control (DMSO).
-
-
β-Galactosidase Staining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to each well and incubate at 37°C without CO2 for 12-24 hours. Protect from light.
-
Observe the cells under a microscope for the development of a blue color, indicative of β-galactosidase activity.
-
-
Quantification:
-
Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view for each condition.
-
Calculate the percentage of senescent cells. A reduction in the percentage of blue cells in the this compound-treated wells indicates senolytic activity.
-
-
Protocol 2: Representative Intravitreal Injection Procedure in a Rodent Model
-
Objective: To administer this compound via intravitreal injection to a rodent model of retinopathy (e.g., oxygen-induced retinopathy or streptozotocin-induced diabetes).
-
Materials:
-
This compound formulated for in vivo use
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Topical proparacaine hydrochloride ophthalmic solution
-
Povidone-iodine solution (5%)
-
Sterile saline
-
33-gauge Hamilton syringe with a beveled needle
-
Micropipette
-
Topical antibiotic ointment
-
-
Methodology:
-
Animal Preparation:
-
Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
-
Ocular Surface Preparation:
-
Apply one drop of proparacaine to the cornea of the eye to be injected for local anesthesia.
-
Gently clean the ocular surface and surrounding area with a cotton swab soaked in 5% povidone-iodine solution.
-
Rinse the eye with sterile saline to remove any residual povidone-iodine from the cornea.
-
-
Intravitreal Injection:
-
Under a dissecting microscope, gently proptose the eye.
-
Using the 33-gauge Hamilton syringe, carefully puncture the sclera just posterior to the limbus, avoiding the lens.
-
Slowly inject the desired volume of this compound solution (typically 1-2 µL) into the vitreous cavity.
-
Hold the needle in place for 10-15 seconds to prevent reflux, then slowly withdraw.
-
-
Post-Procedure Care:
-
Apply a small amount of topical antibiotic ointment to the injected eye to prevent infection.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Administer analgesics as required by the IACUC protocol.
-
-
Disclaimer: These protocols are for illustrative purposes only and should be adapted and optimized based on specific experimental needs and institutional guidelines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in in vitro senolytic assays | 1. Incomplete senescence induction. 2. Cell line variability. 3. This compound degradation. 4. Inconsistent cell seeding density. | 1. Confirm senescence with multiple markers (e.g., SA-β-gal, p16/p21 expression). Optimize the dose and duration of the senescence-inducing agent. 2. Different cell types have varying dependencies on Bcl-xL for survival. Test this compound on multiple relevant cell lines. 3. Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer. 4. Ensure consistent cell numbers are plated for all experimental and control groups. |
| High variability in in vivo animal studies | 1. Inconsistent intravitreal injection volume or placement. 2. Animal-to-animal variation in disease model severity. 3. Drug leakage from the injection site. | 1. Ensure proper training on the intravitreal injection technique. Use a calibrated micropipette and syringe. Practice on ex vivo eyes if necessary. 2. Increase the number of animals per group to improve statistical power. Use established, reproducible disease models. 3. Use a small gauge needle (33G or smaller). Create a tunneled scleral entry point and hold the needle in place briefly after injection. |
| Unexpected cytotoxicity in non-senescent cells | 1. This compound concentration is too high. 2. Off-target effects. 3. The "non-senescent" control cells have a basal level of senescence. | 1. Perform a dose-response curve to determine the optimal concentration that is selective for senescent cells. 2. While this compound is selective for Bcl-xL, high concentrations may inhibit other Bcl-2 family members. 3. Ensure control cells are from a low passage number and are actively proliferating. |
| Lack of efficacy in a new animal model | 1. The disease pathology in the chosen model is not driven by senescent cells. 2. Insufficient drug concentration at the target site. 3. Timing of administration is not optimal. | 1. Perform immunohistochemistry or gene expression analysis to confirm the presence of senescent cells (e.g., staining for p16) in the target tissue of the animal model. 2. Consider adjusting the dose or formulation of this compound. Perform pharmacokinetic studies to measure drug levels in the retina. 3. Administer this compound at different stages of the disease progression to identify the optimal therapeutic window. |
Visualizations
Caption: this compound inhibits Bcl-xL, inducing apoptosis in senescent cells.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. UNITY Announces Design of Phase 2b ASPIRE Study Evaluating this compound in Diabetic Macular Edema (DME) | Unity Biotechnology [ir.unitybiotechnology.com]
- 2. NEJM Publishes this compound DME Phase 2 Results | OBN [ophthalmologybreakingnews.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Study published in Cell Metabolism Reveals New Therapeutic Approach Aimed at Restoring Vascular Health and Reversing Age-Related Eye Disease | Unity Biotechnology [ir.unitybiotechnology.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 11. Planning a Single Person Trial of Senolytic Drug Candidates – Fight Aging! [fightaging.org]
- 12. Clinical Strategies and Animal Models for Developing Senolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Interpreting unexpected results in UBX1325 preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UBX1325. It addresses potential unexpected results and provides detailed experimental protocols based on published preclinical and clinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a transient increase in central subfield thickness (CST) after administering this compound in our diabetic retinopathy model. Is this an expected finding?
A1: A transient increase in CST has been noted in some clinical trial participants treated with this compound. In the Phase 2b ASPIRE study, some patients experienced an increase in CST at weeks 16 and 20, which in some cases led to supplemental anti-VEGF treatment.[1][2]
Troubleshooting Guide:
-
Potential Explanation: While the exact mechanism for this transient CST increase is not fully elucidated, it may be related to the biological effects of eliminating senescent cells. The process of apoptosis and subsequent clearance of senescent cells could initiate a localized, temporary inflammatory or fluidic response. It is also hypothesized that changes in vascular dynamics, as the retinal vasculature remodels, could lead to temporary fluid shifts.
-
Recommended Actions:
-
Monitor Longitudinally: Continue to monitor CST at subsequent time points. In clinical studies, the vision gains were often durable despite this transient finding.[1][2]
-
Assess Inflammatory Markers: In your preclinical model, consider measuring local inflammatory cytokines (e.g., via retinal lysate analysis) at the time of CST increase and at later time points to characterize the inflammatory environment.
-
Correlate with Function: Correlate the CST changes with functional outcomes, such as electroretinography (ERG) or visual acuity in your model. Preclinical data shows that this compound can lead to an improved ERG despite structural changes.[3]
-
Q2: Our results show a differential response to this compound based on the baseline severity of retinal edema. Is there a precedent for this?
A2: Yes, clinical data has shown a differential effect of this compound based on baseline CST, although the findings have been complex.
-
The Phase 2b ASPIRE trial reported that this compound generally outperformed the aflibercept control in a pre-specified subgroup of patients with less severe disease at baseline (CST <400 microns).[4]
-
Conversely, a post-hoc analysis of the Phase 2 BEHOLD study showed that patients with a baseline CST >400 microns had a more robust response, with a mean Best-Corrected Visual Acuity (BCVA) gain of 8.9 letters and a decrease in CST, compared to smaller gains and a slight CST increase in patients with baseline CST ≤400 microns.[1]
Troubleshooting Guide:
-
Potential Explanation: This discrepancy suggests a complex relationship between disease stage, senescent cell burden, and treatment response.
-
Higher CST (>400 µm): A higher CST might be indicative of a greater burden of senescent vascular endothelial cells. In this scenario, the senolytic action of this compound could have a more pronounced effect, leading to significant clearance of "bad actor" cells and subsequent vascular repair.
-
Lower CST (<400 µm): In less severe edema, the underlying pathology might be different, or the senescent cell contribution might be less dominant. The superior performance compared to anti-VEGF in this group in one study could suggest that this compound addresses pathological mechanisms that are independent of the severe leakage targeted by anti-VEGFs.
-
-
Recommended Actions:
-
Stratify by Baseline: In your experimental design, pre-specify stratification of your animal models based on a baseline measure of disease severity (e.g., retinal thickness via OCT or vascular leakage).
-
Quantify Senescence: Correlate the baseline severity with markers of cellular senescence (e.g., p16INK4a, SA-β-gal staining) in the retinal tissue to test the hypothesis that higher senescent cell burden predicts a better response.
-
Q3: We are not seeing a strong effect of this compound in our neovascular AMD model compared to the anti-VEGF control. Is this consistent with other findings?
A3: Yes, this finding is consistent with the results of the Phase 2 ENVISION study in patients with neovascular age-related macular degeneration (nAMD). In that study, this compound monotherapy did not achieve non-inferiority in vision gains compared to aflibercept at 24 weeks.[5] This was partly attributed to an unexpectedly strong performance in the aflibercept arm.[5]
Troubleshooting Guide:
-
Potential Explanation:
-
Disease Chronicity: A post-hoc analysis of the ENVISION study suggested that this compound performed better in patients with a longer duration of nAMD (>2 years).[6] This may indicate that a significant burden of senescent cells, the primary target of this compound, takes time to accumulate. Acute models of neovascularization may be driven more by VEGF signaling than by cellular senescence.
-
Mechanism of Action: Anti-VEGF agents directly and rapidly target the key signaling molecule driving leakage and vessel growth. The senolytic mechanism of this compound works by removing cells, which may lead to a slower, more modulatory effect on the vasculature.[7]
-
-
Recommended Actions:
-
Use a Chronic Model: If possible, utilize an aged or chronic model of neovascular AMD rather than an acute injury model.
-
Assess Senescence Over Time: Characterize the accumulation of senescent cells in your model over time to identify the optimal window for intervention with this compound.
-
Combination Therapy: Consider a combination therapy study design. The ENVISION trial protocol included a second stage to evaluate this compound in combination with anti-VEGF therapy.[6]
-
Data Presentation
Table 1: Summary of Preclinical Efficacy in Retinopathy Models
| Model | Key Endpoint | This compound Treatment Effect | Citation |
| Oxygen-Induced Retinopathy (OIR) | Retinal Neovascularization | 58-71% improvement | [3] |
| Avascular Area | 32-52% improvement | [3] | |
| Bcl-xL Target Engagement | 37-81% reduction in Bcl-xL:Bim complexes | [3] | |
| Apoptosis Induction | 3-9 fold increase in Caspase-3/7 activation | [3] | |
| Streptozotocin (STZ)-Induced Diabetes | Retinal Vascular Permeability | 78-90% reduction | [3] |
| Retinal Function (ERG) | Improved a- and b-wave amplitude | [3] |
Table 2: Summary of Key Clinical Trial Outcomes for this compound in DME
| Study | Comparison | Primary Endpoint | Key Outcome | Citation |
| Phase 2 BEHOLD (48 Weeks) | This compound vs. Sham | Safety & Tolerability | BCVA: +6.2 ETDRS letters from baseline (p=0.0037). 53.1% of patients rescue-free vs. 21.9% in sham arm. | [1][8] |
| Phase 2b ASPIRE (36 Weeks) | This compound vs. Aflibercept | Non-inferiority in BCVA (avg. of weeks 20 & 24) | BCVA: +5.5 ETDRS letters from baseline. Non-inferior to aflibercept at most time points through 36 weeks, but missed primary endpoint. | [1] |
Experimental Protocols
1. Oxygen-Induced Retinopathy (OIR) Model
-
Objective: To model and evaluate treatments for retinal neovascularization.
-
Methodology:
-
Neonatal C57BL/6 mouse pups and their nursing dam are placed in a 75% oxygen chamber from post-natal day 7 (P7) to P12.[3][7]
-
At P12, the animals are returned to room air (21% oxygen) to induce relative hypoxia and subsequent neovascularization.
-
A single intravitreal injection of this compound or vehicle control is administered at P12.[3]
-
At P17, animals are euthanized, and eyes are enucleated for analysis.
-
Retinas are dissected, flat-mounted, and stained with isolectin B4 to visualize the vasculature.
-
Quantification of neovascular and avascular areas is performed using imaging software.[3]
-
2. Streptozotocin (STZ)-Induced Diabetic Retinopathy Model
-
Objective: To model and evaluate treatments for diabetic macular edema, focusing on vascular permeability.
-
Methodology:
-
Adult mice or rats are rendered diabetic via intraperitoneal injections of streptozotocin (STZ), a chemical that selectively destroys pancreatic β-cells.[3][9]
-
Hyperglycemia is confirmed by monitoring blood glucose levels. Animals with sustained high glucose are used for the study.[9]
-
The diabetic state is maintained for a period of up to 10-16 weeks to allow for the development of retinal pathology.[3][9]
-
This compound or vehicle is administered via intravitreal injection at specified time points (e.g., weeks 8 and 9 post-STZ induction).[3]
-
Retinal endpoints are measured at a terminal time point (e.g., week 10).[3]
-
3. Retinal Vascular Leakage (Evans Blue Assay)
-
Objective: To quantify the breakdown of the blood-retinal barrier.
-
Methodology:
-
The animal (e.g., from the STZ model) is anesthetized.
-
Evans blue dye (e.g., 0.5-3% solution in saline), which binds to serum albumin, is injected intravenously (e.g., via tail vein).[3][10][11]
-
The dye is allowed to circulate for a defined period (e.g., 20 minutes to 2 hours).[10][11]
-
The animal is euthanized, and the circulatory system is perfused with a buffer (e.g., citrate-buffered paraformaldehyde) to remove intravascular dye.[10]
-
Retinas are dissected, weighed, and placed in formamide to extract the extravasated dye, typically by incubating at 55-70°C for 18-48 hours.[11][12]
-
The amount of extracted dye is quantified by measuring the absorbance of the formamide supernatant at ~620 nm using a spectrophotometer.[12]
-
Results are normalized to the dry weight of the tissue.
-
4. Target Engagement & Mechanism Assays
-
Bcl-xL:Bim Complex Measurement:
-
Method: An electrochemiluminescence-based assay (e.g., Meso Scale Discovery) is used.[3]
-
Procedure: Retinal lysates are prepared from treated and control animals. The lysate is added to plates coated with an antibody specific for one protein (e.g., Bcl-xL). A second antibody, labeled with an electrochemiluminescent tag and specific for the binding partner (e.g., Bim), is added. The amount of light emitted upon electrical stimulation is proportional to the amount of protein-protein complex in the sample.
-
-
Caspase-3/7 Activation Assay:
-
Method: A luminogenic assay using a substrate like Caspase-Glo® 3/7 is employed.[13]
-
Procedure: Retinal tissue is lysed to release cellular contents. The lysate is incubated with the assay reagent, which contains a proluminescent substrate for caspase-3 and -7.[13] If active caspases are present, they cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal. The signal intensity is proportional to caspase activity and is measured with a luminometer.[3][13]
-
Mandatory Visualizations
Caption: this compound inhibits Bcl-xL, leading to caspase activation and apoptosis in senescent cells.
Caption: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Unity reports trial results of diabetic macular oedema therapy [clinicaltrialsarena.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. hcplive.com [hcplive.com]
- 5. modernretina.com [modernretina.com]
- 6. medpagetoday.com [medpagetoday.com]
- 7. modernretina.com [modernretina.com]
- 8. Safety and Efficacy of Senolytic this compound in Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: UBX1325 Delivery in Ex Vivo Retinal Explants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UBX1325 in ex vivo retinal explant models.
Part 1: Troubleshooting Guide
This guide addresses common issues encountered during the delivery and assessment of this compound in ex vivo retinal explant experiments.
Issue 1: High levels of cell death are observed in my control (vehicle-treated) retinal explants.
-
Question: My control explants are showing significant apoptosis even without this compound treatment. What could be the cause?
-
Answer: High background cell death in control explants can be attributed to several factors related to the explant culture technique itself. Retinal explants are sensitive tissues, and improper handling can lead to apoptosis.[1] Here are some potential causes and solutions:
-
Mechanical Stress During Dissection: The process of isolating and cutting the retina can induce significant mechanical stress, leading to cell death. Ensure that all dissection steps are performed gently and quickly.
-
Culture Conditions: Suboptimal culture conditions are a common cause of poor explant viability.
-
Media Composition: Ensure your culture medium is fresh and contains the appropriate supplements. A common medium is Neurobasal-A supplemented with B-27, L-glutamine, and penicillin/streptomycin.[2]
-
Oxygen Levels: Retinal explants are sensitive to both hypoxia and hyperoxia. Ensure your incubator is properly calibrated for 5% CO2.[1]
-
Explant Orientation: The retinal ganglion cell (RGC) layer should be facing upwards, in contact with the culture medium at the air-medium interface.[1] Incorrect orientation can lead to nutrient deprivation and cell death.
-
-
Explant Thickness: If the explant is too thick, the inner layers may not receive adequate nutrients and oxygen, leading to necrosis and apoptosis.
-
Issue 2: I am not observing a significant increase in apoptosis in my this compound-treated explants compared to controls.
-
Question: I've treated my retinal explants with this compound, but I don't see a significant increase in senescent cell death. What could be wrong?
-
Answer: Several factors could contribute to a lack of a discernible effect of this compound.
-
Suboptimal this compound Concentration: The optimal concentration of this compound for inducing senescence in ex vivo retinal explants may vary depending on the species, age of the donor tissue, and the specific culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your model. While a specific ex vivo concentration is not well-documented, in vitro studies with other Bcl-xL inhibitors have used concentrations in the micromolar range.[3]
-
Insufficient Treatment Duration: The clearance of senescent cells is not an instantaneous process. Ensure that the treatment duration is sufficient for this compound to induce apoptosis in senescent cells. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Low Abundance of Senescent Cells: The target of this compound is senescent cells. If your retinal explant model does not have a significant population of senescent cells, the effect of the drug will be minimal. Consider using a model where senescence is induced (e.g., through oxidative stress or high glucose conditions) or using tissue from aged animals.[4]
-
Assessment Method Sensitivity: The method used to detect apoptosis may not be sensitive enough to detect subtle changes. Consider using multiple methods to assess cell death, such as TUNEL staining and a Caspase-3/7 activity assay.[5]
-
Issue 3: I am observing widespread, non-specific cell death in my this compound-treated explants.
-
Question: My this compound-treated explants look significantly degenerated compared to the controls, with widespread cell death. How can I differentiate between targeted senolysis and general cytotoxicity?
-
Answer: Distinguishing between the selective elimination of senescent cells and general toxicity is crucial.
-
Dose-Response Curve: A high concentration of this compound can induce off-target toxicity. Perform a careful dose-response experiment to identify a concentration that maximizes senescent cell death while minimizing toxicity to healthy cells.
-
Morphological Assessment: Carefully examine the morphology of the retinal layers. Widespread disruption of all layers suggests general toxicity.[6] In contrast, targeted senolysis should ideally show a reduction in specific cell populations known to undergo senescence in the retina, such as vascular endothelial cells and some neuronal and glial cells.[4]
-
Co-localization Studies: To confirm that the dying cells are indeed senescent, perform co-localization studies using markers for apoptosis (e.g., TUNEL or cleaved Caspase-3) and senescence (e.g., p16INK4a, p21Cip1, or SA-β-Gal).
-
Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the retinal explants.[7] A vehicle control with the same concentration of the solvent is essential.
-
Part 2: Frequently Asked Questions (FAQs)
General Questions about this compound
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of anti-apoptotic proteins.[8] Senescent cells often upregulate pro-survival pathways, including the one involving Bcl-xL, to evade apoptosis.[1] By inhibiting Bcl-xL, this compound selectively induces apoptosis in these senescent cells.[8]
-
Question: What is the recommended solvent for this compound for in vitro/ex vivo studies?
-
Answer: While specific recommendations for ex vivo retinal explants are not available, for most in vitro applications, this compound can be dissolved in dimethyl sulfoxide (DMSO).[9] It is crucial to use a final DMSO concentration that is non-toxic to the retinal explants, typically below 0.5%.[7]
Questions about Experimental Design
-
Question: What is a good starting concentration for this compound in ex vivo retinal explant studies?
-
Answer: A definitive starting concentration for ex vivo retinal explants has not been established in the literature. However, based on in vitro studies with other Bcl-xL inhibitors and the doses used in intravitreal injections in clinical trials (10µg), a starting range of 1-10 µM could be considered for initial dose-response experiments.[3][10] It is imperative to perform a dose-response study to determine the optimal concentration for your specific model.
-
Question: How can I confirm the presence of senescent cells in my retinal explants?
-
Answer: The presence of senescent cells can be confirmed using a combination of markers:
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: This is a widely used histochemical marker for senescent cells.[6]
-
Immunohistochemistry for p16INK4a and p21Cip1: These are cyclin-dependent kinase inhibitors that are upregulated in senescent cells.[11]
-
Morphological Changes: Senescent cells often exhibit an enlarged and flattened morphology.[12]
-
Questions about Data Interpretation
-
Question: How long after this compound treatment should I expect to see an effect?
-
Answer: The timeline for senolysis can vary. Apoptosis is a relatively rapid process, and an increase in apoptosis markers like cleaved Caspase-3 can be observed within hours of treatment.[4] The clearance of apoptotic bodies by resident phagocytic cells may take longer. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours post-treatment) to capture the peak of apoptosis and subsequent clearance.
-
Question: Are there any known off-target effects of Bcl-xL inhibitors in the retina?
-
Answer: Bcl-xL is also important for the survival of healthy neurons, including retinal ganglion cells, during development and under stress conditions.[5] While this compound is designed to selectively target senescent cells, which have a higher dependence on Bcl-xL, there is a potential for off-target effects on healthy retinal neurons, especially at higher concentrations.[5] Careful dose-response studies and assessment of the health of non-senescent cell populations are crucial.
Part 3: Experimental Protocols
Protocol 1: Ex Vivo Retinal Explant Culture
This protocol is a general guideline and may need to be optimized for your specific experimental needs.
-
Aseptic Technique: Perform all steps in a sterile tissue culture hood.
-
Euthanasia and Enucleation: Euthanize the animal according to approved institutional protocols. Immediately enucleate the eyes and place them in ice-cold dissection medium (e.g., Hibernate-A medium).
-
Dissection:
-
Under a dissecting microscope, make a circumferential incision just below the ora serrata to remove the anterior segment (cornea, iris, and lens).
-
Carefully remove the vitreous humor without disturbing the retina.
-
Gently detach the retina from the retinal pigment epithelium (RPE) and optic nerve head.
-
-
Explant Preparation:
-
Transfer the isolated retina to a fresh dish with dissection medium.
-
Make four radial cuts to flatten the retina, creating a "cloverleaf" shape.
-
Place a sterile filter membrane (e.g., Millicell-CM) on the flattened retina and trim the excess retinal tissue around the membrane.
-
-
Culturing:
-
Place the membrane with the retinal explant (RGC layer facing up) in a 6-well plate containing 1-1.5 mL of pre-warmed retinal culture medium (e.g., Neurobasal-A medium supplemented with 2% B-27, 1% N-2 supplement, 2 mM L-glutamine, and 1% penicillin-streptomycin).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol 2: Assessment of Cell Viability and Apoptosis
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:
-
Fix the retinal explants in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.
-
Cryoprotect the explants in a sucrose gradient (15% then 30%) and embed in OCT.
-
Cut 10-14 µm cryosections.
-
Follow the manufacturer's protocol for a commercially available TUNEL assay kit (e.g., Click-iT™ Plus TUNEL Assay).[13] This typically involves permeabilization, incubation with the TdT enzyme and labeled nucleotides, and subsequent detection.
-
Counterstain with a nuclear marker like DAPI.
-
Image using a fluorescence microscope.
-
-
Caspase-3/7 Activity Assay:
-
This assay is typically performed on fresh, unfixed retinal explant lysates.
-
Homogenize the retinal explant in the lysis buffer provided with a commercial Caspase-Glo® 3/7 Assay kit.
-
Follow the manufacturer's instructions, which usually involve incubating the lysate with a luminogenic substrate for caspase-3 and -7.
-
Measure the luminescence using a plate reader. The signal is proportional to the caspase activity.[5]
-
Protocol 3: Detection of Senescent Cells
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining (for whole-mount explants):
-
Fix the retinal explants in a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the explants three times with PBS.
-
Incubate the explants in the SA-β-Gal staining solution (containing X-gal at pH 6.0) at 37°C in a non-CO2 incubator for 12-16 hours.[6] Protect from light.
-
Wash with PBS and mount on a slide for imaging under a bright-field microscope. Blue staining indicates senescent cells.
-
Part 4: Data Presentation
Table 1: Summary of this compound Clinical Trial Data for Diabetic Macular Edema (DME)
| Clinical Trial Phase | Number of Patients | Dosage | Key Findings | Reference |
| Phase 1 | 12 (DME and wet AMD) | 0.5, 1, 5, and 10 µg (single intravitreal injection) | Well-tolerated with no dose-limiting toxicities. Improvements in visual acuity observed in a majority of DME patients. | [12] |
| Phase 2 (BEHOLD) | 65 | 10 µg (single intravitreal injection) | Statistically significant improvement in visual acuity at 48 weeks compared to sham. Favorable safety profile. | [10] |
| Phase 2b (ASPIRE) | 52 | 10 µg (intravitreal injections every 8 weeks for 6 months) | Non-inferior visual gains compared to aflibercept at 36 weeks. Favorable safety and tolerability. | [13][14] |
Part 5: Mandatory Visualizations
References
- 1. Directed elimination of senescent cells by inhibition of BCL-W and BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BCL2L1 (BCL-x) promotes survival of adult and developing retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. retina-specialist.com [retina-specialist.com]
- 9. This compound I CAS#: 2271269-01-1 I Bcl-xL inhibitor I InvivoChem [invivochem.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. acceleration-of-apoptotic-cell-death-after-the-cleavage-of-bcl-xl-protein-by-caspase-3-like-proteases - Ask this paper | Bohrium [bohrium.com]
- 12. pnas.org [pnas.org]
- 13. hcplive.com [hcplive.com]
- 14. ophthalmologytimes.com [ophthalmologytimes.com]
Managing potential cytotoxicity of UBX1325 in non-senescent cells
Welcome to the Technical Support Center for UBX1325. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting potential cytotoxicity of this compound in non-senescent cells during pre-clinical in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as foselutoclax) is an investigational small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of anti-apoptotic proteins.[1][2][3][4] Its primary mechanism is to act as a senolytic agent, meaning it selectively induces apoptosis (programmed cell death) in senescent cells.[5][6] Senescent cells, which accumulate in tissues with age and at sites of pathology, are highly dependent on anti-apoptotic proteins like Bcl-xL for their survival.[7][8][9][10] By inhibiting Bcl-xL, this compound disrupts this survival mechanism, leading to the targeted elimination of senescent cells.[11]
Q2: Is cytotoxicity in non-senescent cells an expected outcome with this compound?
A2: this compound is designed to be highly selective for senescent cells over healthy, non-senescent cells. Preclinical studies have demonstrated that this compound preferentially eliminates senescent cells from diseased tissues while sparing healthy cells.[1][2][3][4][12] This selectivity is based on the biological observation that many senescent cells upregulate Bcl-xL to a much greater extent than their non-senescent counterparts, making them uniquely vulnerable to its inhibition.[7][8][9] However, unexpected cytotoxicity in non-senescent cell lines in vitro can occur and warrants investigation.
Q3: Why might I be observing cytotoxicity in my non-senescent control cells?
A3: There are several potential reasons for observing unexpected cytotoxicity in non-senescent cells:
-
On-Target, Cell-Type-Specific Toxicity: Some non-senescent cell types may have a higher-than-average dependence on Bcl-xL for survival. This is a known phenomenon, for example, in platelets, which is why systemic administration of non-selective Bcl-xL inhibitors can cause thrombocytopenia. Your specific non-senescent cell line may have a unique anti-apoptotic protein expression profile that makes it sensitive to Bcl-xL inhibition.
-
High Compound Concentration: The concentration of this compound used may be too high, leading to off-target effects or overwhelming the normal survival mechanisms of even healthy cells. It is crucial to perform a dose-response curve to determine the optimal concentration range.
-
Experimental Artifacts: Issues such as solvent toxicity (e.g., from DMSO), contamination of cell cultures, or poor cell health can lead to increased cell death that is incorrectly attributed to the compound.
-
Off-Target Effects: While designed to be selective, at high enough concentrations, any small molecule inhibitor may interact with unintended molecular targets, which could induce a cytotoxic response.
Q4: How can I confirm that this compound is selectively targeting senescent cells in my experiments?
A4: The best approach is to run parallel experiments using a senescent and a non-senescent population of the same cell line. You can induce senescence using various established protocols (see Experimental Protocols section). By performing a dose-response cytotoxicity assay on both populations, you should observe a significantly lower IC50 (or EC50) value in the senescent cell population, demonstrating selectivity.
Data Summary
While specific IC50/EC50 values for this compound across a wide range of cell lines are not publicly available, the data below for A-1331852 , another potent and highly selective Bcl-xL inhibitor, can serve as a reference for the expected potency against a Bcl-xL-dependent cell line. This illustrates the low nanomolar efficacy that can be expected from this class of compounds against sensitive cells.
Table 1: In Vitro Potency of a Selective Bcl-xL Inhibitor (A-1331852) Against a Bcl-xL-Dependent Cell Line
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| A-1331852 | MOLT-4 (Acute Lymphoblastic Leukemia) | Cell Viability (CellTiter-Glo) | 6.3 nM | [13] |
Note: MOLT-4 cells are known to be dependent on Bcl-xL for survival. The potency of this compound against specific senescent cell types would need to be determined empirically, but is expected to be significantly higher than against most non-senescent cells.
Table 2: Differential Expression of Anti-Apoptotic Proteins in Senescent vs. Non-Senescent Cells
| Cell State | Bcl-xL Expression | Bcl-2 Expression | Mcl-1 Expression | Rationale for this compound Sensitivity | Reference |
| Non-Senescent (Proliferating) | Baseline | Variable | Variable | Lower dependence on Bcl-xL for survival. | [7][8][9] |
| Senescent (e.g., DNA Damage-Induced) | Upregulated | Upregulated | Variable | High dependence on the upregulated Bcl-xL for survival, creating a therapeutic window. | [7][8][9] |
Troubleshooting Guide: Unexpected Cytotoxicity in Non-Senescent Cells
This guide provides a step-by-step approach to investigate unexpected cell death in your non-senescent control cell populations when treated with this compound.
Logical Flow for Troubleshooting Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
| Issue / Question | Possible Cause | Recommended Action |
| High cytotoxicity at all tested concentrations. | Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | Ensure the final solvent concentration is non-toxic for your specific cell line (typically <0.1% for DMSO). Run a vehicle-only control at the highest concentration used. |
| Compound Instability/Precipitation: The compound may be precipitating in the media at high concentrations. | Visually inspect the media in the wells for any precipitate. Prepare fresh dilutions from a new stock solution. | |
| Cytotoxicity is observed, but it doesn't appear to be apoptotic. | Necrotic Cell Death: High concentrations or off-target effects can induce necrosis instead of apoptosis. | Use an assay that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). Necrosis might point to a general cytotoxic effect rather than a specific Bcl-xL-mediated pathway. |
| My non-senescent cell line is more sensitive than expected. | High Bcl-xL Dependence: The cell line may naturally have high levels of Bcl-xL and/or low levels of other compensatory anti-apoptotic proteins like Mcl-1 or Bcl-2. | Perform a Western Blot: Analyze the basal expression levels of Bcl-xL, Mcl-1, and Bcl-2 in your non-senescent cells. High Bcl-xL expression could explain the sensitivity. |
| Low Pro-Apoptotic Threshold: The balance of pro- and anti-apoptotic proteins may be "primed" for apoptosis, even in a non-senescent state. | In addition to anti-apoptotic proteins, analyze the expression of pro-apoptotic effectors BAX and BAK. | |
| Results are inconsistent between experiments. | Cell Culture Conditions: Variations in cell passage number, confluency, or media formulation can alter cellular sensitivity to drugs. | Standardize your cell culture protocol. Use cells within a consistent range of passage numbers and ensure confluency is optimal and consistent at the time of treatment. |
| Reagent Variability: Degradation of the this compound stock solution. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store as recommended by the supplier. Test a fresh aliquot or new lot of the compound. |
Experimental Protocols
Protocol 1: Induction of Senescence (DNA Damage Model)
This protocol describes how to induce senescence in a proliferating cell line using a DNA-damaging agent, creating a positive control for this compound treatment.
Workflow for Senescence Induction and Treatment
Caption: Experimental workflow for inducing and testing senescent cells.
Materials:
-
Human diploid fibroblasts (e.g., IMR-90) or other cell line of interest
-
Complete culture medium
-
DNA-damaging agent (e.g., Etoposide, Bleomycin)
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit
-
PBS, Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed proliferating, low-passage cells at a density that will allow for several days of growth without reaching full confluency.
-
Induction: On the following day, treat the cells with a sub-lethal dose of a DNA-damaging agent. For example, treat IMR-90 cells with 10-20 µM Etoposide for 24-48 hours. The exact concentration and duration should be optimized for your cell line.
-
Recovery: After the treatment period, remove the medium containing the damaging agent, wash the cells gently with PBS, and add fresh complete medium.
-
Development of Senescence: Culture the cells for an additional 7-10 days. During this time, the cells will stop dividing and adopt a characteristic senescent morphology (enlarged, flattened).
-
Confirmation of Senescence: Before using the cells for experiments, confirm the senescent phenotype. A common method is staining for SA-β-gal activity, where senescent cells stain blue. You can also perform a Western blot to check for increased expression of senescence markers like p21 or p16INK4a.
-
Use in Assays: Once senescence is confirmed, these cells can be used as the "senescent" population in parallel with a "non-senescent" (proliferating, vehicle-treated) population for cytotoxicity assays.
Protocol 2: Assessing Cytotoxicity using a Luminescence-Based Viability Assay
This protocol provides a method to determine cell viability after treatment with this compound.
Materials:
-
Senescent and non-senescent cells
-
White, opaque 96-well plates suitable for luminescence assays
-
This compound stock solution (e.g., in DMSO)
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed both non-senescent and senescent cells into separate 96-well opaque plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control. Include "no-cell" control wells containing only medium for background measurements.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48-72 hours).
-
Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from "no-cell" wells) from all other readings.
-
Normalize the data by setting the average luminescence from the vehicle-treated wells as 100% viability.
-
Plot the normalized viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Signaling Pathway Diagram
This compound functions by inhibiting Bcl-xL, which disrupts the sequestration of pro-apoptotic proteins, leading to the initiation of the intrinsic apoptosis pathway.
Bcl-xL Mediated Apoptosis Pathway
Caption: Mechanism of this compound-induced apoptosis in senescent cells.
References
- 1. biospace.com [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. UNITY Biotechnology Announces Topline Results from the [globenewswire.com]
- 4. UNITY Biotechnology Begins Phase 2 ASPIRE Trial Administering this compound to Initial Participants with Diabetic Macular Edema [synapse.patsnap.com]
- 5. aging-us.com [aging-us.com]
- 6. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Senescent Cell Depletion Through Targeting BCL-Family Proteins and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Strategies targeting cellular senescence [jci.org]
- 11. retina-specialist.com [retina-specialist.com]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
- 13. medchemexpress.com [medchemexpress.com]
Addressing confounding factors in UBX1325 clinical trial data analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing data from clinical trials of UBX1325. The focus is on identifying and addressing potential confounding factors to ensure a robust interpretation of the trial results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (foselutoclax) is an investigational senolytic small molecule designed to treat age-related retinal diseases.[1][2] It is a potent inhibitor of Bcl-xL, a protein that senescent cells rely on for survival.[3][4][5] By selectively inhibiting Bcl-xL, this compound is believed to induce apoptosis (programmed cell death) in senescent cells that accumulate in the retina and contribute to the pathology of diseases like Diabetic Macular Edema (DME) and wet Age-Related Macular Degeneration (wAMD).[2][6][7] The elimination of these cells is thought to reduce inflammation, decrease vascular leakage, and promote vascular remodeling.[7][8]
Q2: What are the key clinical trials for this compound and their primary outcomes?
A2: this compound has been evaluated in several key clinical trials for DME and wAMD. The primary efficacy endpoint in these studies is typically the mean change from baseline in Best-Corrected Visual Acuity (BCVA).[9][10]
| Trial Name | Phase | Indication | Comparator | Key Reported Outcomes |
| BEHOLD | 2 | Diabetic Macular Edema (DME) | Sham | A single this compound injection led to a statistically significant gain of +6.2 ETDRS letters from baseline at 48 weeks. 53% of patients were rescue-free through 48 weeks vs. 22% in the sham arm.[3][9] |
| ENVISION | 2 | Wet Age-Related Macular Degeneration (wAMD) | Aflibercept | Did not meet the primary non-inferiority endpoint vs. aflibercept at 24 weeks. However, it showed potential in reducing treatment burden, with 40% of patients not needing anti-VEGF rescue through 48 weeks.[4][7] |
| ASPIRE | 2b | Diabetic Macular Edema (DME) | Aflibercept | This compound was shown to be non-inferior to aflibercept at most time points through 36 weeks in patients with an inadequate response to prior anti-VEGF therapy.[10][11] |
Q3: What is a confounding factor in the context of a clinical trial?
A3: A confounding factor (or confounder) is an external variable that is associated with both the treatment (e.g., this compound vs. control) and the outcome (e.g., change in BCVA).[12] This can distort the observed relationship between the treatment and the outcome, leading to a biased estimate of the true treatment effect. For a variable to be a confounder, it must not be on the causal pathway between the exposure and the outcome.[13]
Q4: What are the most likely confounding factors in the this compound clinical trials?
A4: Based on the study designs and patient populations in the BEHOLD, ENVISION, and ASPIRE trials, several variables could act as confounders. These trials often enroll patients with persistent disease despite previous treatments.[9][10][14] Potential confounding factors include:
-
Baseline Disease Severity: Patients with worse baseline BCVA or higher central subfield thickness (CST) may have a different prognosis or response to treatment.[7]
-
Duration of Disease: The length of time a patient has had DME or wAMD could influence the treatment effect.[7]
-
Prior Treatment History: The type, frequency, and response to previous anti-VEGF therapies can create significant differences between patient groups.[9][11]
-
Patient Demographics: Factors such as age and sex can be associated with disease progression.
-
Systemic Health Status: For DME trials, factors like HbA1c levels (glycemic control) and duration of diabetes are critical potential confounders.[7]
Troubleshooting Guides
Problem: My analysis shows a significant difference in baseline characteristics (e.g., BCVA, CST) between the this compound and control arms. How do I address this?
Solution: While randomization aims to balance baseline characteristics, imbalances can occur by chance, especially in smaller studies.[15] If you observe a clinically meaningful imbalance, it's crucial to perform adjusted analyses to account for the potential confounding.
Experimental Protocol: Addressing Baseline Imbalance
-
Quantify the Imbalance: Use standardized mean differences (SMDs) to quantify the imbalance for each baseline covariate. An SMD > 0.1 is often considered indicative of a meaningful imbalance.
-
Select an Adjustment Method: Choose a statistical method to adjust for the imbalanced covariate(s). The most common and robust method is Analysis of Covariance (ANCOVA).[12]
-
Perform ANCOVA:
-
Model Specification: The model should include the outcome variable (e.g., change in BCVA from baseline to the endpoint) as the dependent variable.
-
Independent Variables: Include the treatment group (this compound vs. control) as the main independent variable of interest.
-
Covariates: Include the imbalanced baseline characteristic (e.g., baseline BCVA) as a covariate in the model.
-
-
Interpret the Adjusted Results: The output of the ANCOVA model will provide an adjusted estimate of the treatment effect, which represents the effect of this compound after accounting for the influence of the baseline imbalance.[13] Compare this adjusted estimate to your unadjusted (crude) estimate. A difference of 10% or more suggests that confounding was present.[13]
Problem: How do I perform a stratified analysis to control for a key confounder like prior anti-VEGF treatment burden?
Solution: Stratification is a direct method to control for a single, strong categorical confounder.[12][13] It involves analyzing the treatment effect within different subgroups (strata) of the confounding variable and then, if appropriate, pooling the results.
Experimental Protocol: Stratified Analysis for Prior Treatment
-
Define Strata: Categorize the confounding variable, "prior anti-VEGF treatment," into clinically relevant strata. For example:
-
Stratum 1: Low Burden (e.g., 2-3 injections in the prior 6 months)
-
Stratum 2: High Burden (e.g., ≥4 injections in the prior 6 months)
-
-
Analyze Within Strata: Calculate the treatment effect (e.g., difference in mean BCVA change between this compound and control) separately within each stratum.
-
Assess for Interaction (Effect Modification): Compare the treatment effects across the strata. If the effects are significantly different (e.g., this compound is highly effective in the "High Burden" group but not in the "Low Burden" group), this suggests an interaction (effect modification), and you should report the stratum-specific results separately.
-
Pool the Results (if no interaction): If the treatment effects are similar across strata, you can calculate a pooled or adjusted estimate of the overall treatment effect using a method like the Mantel-Haenszel technique.[16] This provides a single summary measure of the treatment effect, adjusted for the confounding variable.
References
- 1. foselutoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. retina-specialist.com [retina-specialist.com]
- 3. UNITY Biotechnology Announces Positive 48-Week Results from Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Unity Biotechnology [ir.unitybiotechnology.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. modernretina.com [modernretina.com]
- 7. medpagetoday.com [medpagetoday.com]
- 8. UNITY Biotechnology Announces First Patient Dosed in Phase 1 Study of this compound in Diabetic Macular Edema - - Modern Optometry [modernod.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Unity reports trial results of diabetic macular oedema therapy [clinicaltrialsarena.com]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing bias: the importance of considering confounding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Clinical trials: how to assess confounding and why so - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Technical Support Center: Improving the Bioavailability of UBX1325 in the Retina
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the bioavailability of UBX1325 in the retina.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in the retina?
This compound, also known as foselutoclax, is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of anti-apoptotic proteins.[1][2][3] In the context of retinal diseases such as diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD), this compound acts as a senolytic agent.[4][5][6] It selectively induces apoptosis (programmed cell death) in senescent cells that accumulate in the retinal vasculature and contribute to inflammation, vascular leakage, and disease progression.[4][5][7][8] By eliminating these senescent cells, this compound aims to reduce retinal inflammation, decrease vascular leakage, and promote the regeneration of functional blood vessels, ultimately improving visual function.[8][9]
2. What is the primary route of administration for this compound to the retina?
The primary route of administration for this compound to the retina is via intravitreal (IVT) injection.[2][6] This method delivers the drug directly into the vitreous humor, the gel-like substance that fills the eye, allowing it to reach the retina in high concentrations. Clinical trials have utilized a single intravitreal injection of this compound.[2][6]
3. What are the reported clinical outcomes of this compound treatment in patients with DME?
In the Phase 2 BEHOLD study, a single 10µg intravitreal injection of this compound in patients with DME demonstrated a statistically significant and clinically meaningful improvement in Best-Corrected Visual Acuity (BCVA) compared to a sham treatment at 24 and 48 weeks.[3] A significant portion of patients treated with this compound did not require rescue anti-VEGF therapy for up to 48 weeks.[3][10]
4. In which preclinical models has this compound shown efficacy?
This compound has demonstrated efficacy in two key animal models of retinopathy:
-
Oxygen-Induced Retinopathy (OIR) mouse model: This model mimics aspects of neovascularization. In OIR mice, a single intravitreal injection of this compound was shown to reduce retinal neovascularization and decrease the avascular area.[9][11]
-
Streptozotocin (STZ)-induced diabetic mouse model: In this model of diabetic retinopathy, this compound reduced retinal vascular permeability and improved retinal function as measured by electroretinogram (ERG).[11]
5. How can the engagement of this compound with its target (Bcl-xL) be measured in retinal tissue?
Target engagement of this compound can be assessed by measuring the disruption of the Bcl-xL:Bim protein-protein interaction in retinal lysates. An electrochemiluminescence-based assay has been used in preclinical studies to quantify the decrease in Bcl-xL:Bim complexes following intravitreal injection of this compound.[11]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during preclinical experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reflux of injected solution from the eye after intravitreal injection in mice | 1. Injection volume is too large for the mouse eye. 2. Rapid withdrawal of the injection needle. 3. The angle of injection is not optimal. 4. The incision made by the needle is too large. | 1. Reduce the injection volume (typically 1-2 µL for a mouse eye). 2. After injection, wait for 15-30 seconds before slowly withdrawing the needle.[12] 3. Approach the eyeball at an approximately 45-degree angle to create a self-sealing wound tract.[12] 4. Use a small gauge needle (e.g., 31-gauge) to create the initial puncture, followed by injection with a blunt needle (e.g., 34-gauge) or a glass pipette.[12] A two-step incision (angled followed by perpendicular entry) can also improve sealing.[12] |
| Cataract formation after intravitreal injection | 1. Injury to the lens during the injection procedure. | 1. Ensure the injection needle is inserted posterior to the limbus and angled to avoid the lens.[12] Proper visualization of the needle tip throughout the procedure is critical. |
| Unexpected retinal inflammation or toxicity in control animals | 1. The vehicle used for injection is not biocompatible with the retina. 2. Contamination of the injection solution or instruments. | 1. Normal saline has been shown to induce retinal degeneration in mice and should be avoided as a vehicle. Phosphate-buffered saline (PBS) is a more suitable vehicle for intravitreal injections in mice.[13] 2. Ensure all solutions, needles, and surgical instruments are sterile. Follow aseptic surgical techniques. |
| High variability in experimental results | 1. Inconsistent injection technique leading to variable drug delivery. 2. Inaccurate dosing. 3. Inter-animal variability. | 1. Standardize the injection protocol and ensure all personnel are adequately trained. The use of a microinjector pump can improve the consistency of injection volume and speed. 2. Carefully prepare and validate the concentration of the this compound formulation. 3. Increase the number of animals per group to improve statistical power. |
| Difficulty in quantifying this compound in retinal tissue | 1. Insufficient sensitivity of the analytical method. 2. Degradation of the compound during sample preparation. 3. Inefficient extraction from the retinal tissue. | 1. Utilize a highly sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[14][15] 2. Keep samples on ice during processing and store them at -80°C. Minimize the time between tissue collection and analysis. 3. Optimize the extraction protocol. This may involve testing different solvents and homogenization techniques. |
Experimental Protocols
Protocol 1: Formulation and Intravitreal Injection of this compound in a Mouse Model of Retinopathy
Objective: To deliver a precise dose of this compound into the vitreous of a mouse eye to assess its effects on retinal bioavailability and efficacy.
Materials:
-
This compound (powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine hydrochloride ophthalmic solution
-
Antibiotic ointment
-
31-gauge and 34-gauge needles or custom-pulled glass micropipettes
-
Hamilton syringe or microinjector pump
-
Dissecting microscope
Procedure:
-
Formulation Preparation (Aseptic Technique):
-
Note: A specific formulation protocol for intravitreal injection of this compound in a research setting is not publicly available. The following is a general protocol for preparing a small molecule for intravitreal injection. The solubility and stability of this compound in the final formulation should be validated.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
For the final injection solution, dilute the stock solution in sterile PBS to the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should be minimized (ideally <1%) to avoid retinal toxicity.
-
Filter the final solution through a sterile 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Anesthetize the mouse using the approved anesthetic cocktail.
-
Place the mouse on a heating pad to maintain body temperature.
-
Apply a drop of topical proparacaine to the eye to be injected for local anesthesia.
-
-
Intravitreal Injection:
-
Under a dissecting microscope, gently proptose the eye.
-
Using a 31-gauge needle, create a small puncture hole through the sclera, posterior to the limbus.
-
Carefully insert a 34-gauge blunt needle or a glass micropipette attached to the Hamilton syringe/microinjector through the puncture site, angled at approximately 45 degrees to avoid the lens.
-
Slowly inject 1-2 µL of the this compound solution into the vitreous cavity.
-
Hold the needle in place for 15-30 seconds before slowly withdrawing it to prevent reflux.
-
Apply a small amount of antibiotic ointment to the injection site.
-
Allow the mouse to recover on a heating pad.
-
Protocol 2: Quantification of this compound in Retinal Tissue using LC-MS/MS
Objective: To determine the concentration of this compound in the retina at various time points after intravitreal injection.
Materials:
-
Retinal tissue from injected and control animals
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile with 1% formic acid)
-
Internal standard (a molecule structurally similar to this compound)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
At predetermined time points after injection, euthanize the mice and enucleate the eyes.
-
Dissect the retina in ice-cold PBS.
-
Record the wet weight of the retinal tissue.
-
Homogenize the retina in a specific volume of extraction solvent containing the internal standard.
-
Centrifuge the homogenate at high speed to pellet the protein and cellular debris.
-
Collect the supernatant containing the extracted this compound.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the supernatant into the LC-MS/MS system.
-
Separate this compound from other components using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify this compound and the internal standard using tandem mass spectrometry in selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the retinal tissue samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Normalize the concentration to the wet weight of the tissue (e.g., in ng/mg of tissue).
-
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound in Diabetic Macular Edema (BEHOLD Study)
| Parameter | This compound (10 µg) | Sham |
| Mean Change in BCVA from Baseline at 48 Weeks (ETDRS Letters) | +6.2 (p=0.0037) | +0.6 |
| Difference in Mean Change in BCVA vs. Sham at 48 Weeks | +5.6 | - |
| Patients Rescue-Free at 48 Weeks | ~53% | ~22% |
| Mean Change in Central Subfield Thickness (CST) at 40 Weeks (microns) | -16.6 | +39.7 |
Data from the Phase 2 BEHOLD study.[3]
Mandatory Visualizations
Caption: Bcl-xL Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
References
- 1. A Self-Assembling Senolytic Prodrug with Enhanced Bioavailability and Selective Activation for Targeting Senescent Retinal Pigment Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Senolytic this compound in Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNITY Biotechnology Announces Positive 48-Week Results from Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Unity Biotechnology [ir.unitybiotechnology.com]
- 4. retina-specialist.com [retina-specialist.com]
- 5. ir.unitybiotechnology.com [ir.unitybiotechnology.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. UNITY Biotechnology Announces First Patient Dosed in Phase 1 Study of this compound in Diabetic Macular Edema - - Modern Optometry [modernod.com]
- 8. m.youtube.com [m.youtube.com]
- 9. modernretina.com [modernretina.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
- 14. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating potential UBX1325-related adverse events in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as foselutoclax, is a senolytic agent. It is a potent small molecule inhibitor of B-cell lymphoma-extra large (BCL-xL), an anti-apoptotic protein. Senescent cells, which are implicated in various age-related diseases, rely on proteins like BCL-xL for their survival. By inhibiting BCL-xL, this compound selectively induces apoptosis (programmed cell death) in these senescent cells while sparing healthy, non-senescent cells.[1][2]
Q2: What is the reported safety profile of this compound in clinical trials?
A2: Across multiple clinical trials, including the Phase 1, Phase 2 BEHOLD, and Phase 2b ASPIRE studies, this compound has demonstrated a favorable safety and tolerability profile when administered as a single intravitreal injection.[1][3] The majority of reported adverse events were related to the injection procedure itself rather than the drug. Notably, there have been no reported cases of intraocular inflammation, retinal vasculitis, or occlusive retinitis in the this compound clinical trials.[3]
Q3: Were any serious adverse events observed in clinical trials?
A3: In the Phase 2 BEHOLD study, a similar number of serious, Grade 3 or higher treatment-emergent adverse events (TEAEs) were observed in both the this compound and sham (placebo) groups.[3][4] Importantly, none of these events led to the discontinuation of treatment.[3]
Q4: Are there any known common, non-serious adverse events associated with this compound?
A4: Clinical trial data have consistently shown "minimal side effects" and "minimal TEAEs".[5] Ocular adverse events that have occurred are generally considered to be related to the intravitreal injection procedure.
Q5: I am observing unexpected cytotoxicity in my non-senescent cell cultures treated with this compound. What could be the cause?
A5: While this compound is designed to be selective for senescent cells, high concentrations or specific sensitivities of certain cell lines could lead to off-target effects.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type. Additionally, ensure the purity of your this compound compound and verify that your cell cultures are not under stress, which could make them more susceptible to apoptosis.
Q6: My in vivo animal model is showing signs of local inflammation after administration of this compound. Is this expected?
A6: Preclinical studies and clinical trials have not reported significant inflammatory responses to this compound.[1] If you observe inflammation, it is important to consider the vehicle used for administration and the administration technique itself as potential causes. Ensure the formulation is sterile and properly prepared. It may be beneficial to include a vehicle-only control group in your experiment to differentiate between a compound effect and a vehicle/procedure effect.
Troubleshooting Guides
Issue: Unexpected Cell Death in Non-Senescent Cultures
Possible Cause 1: Concentration Too High
-
Mitigation Strategy: Perform a dose-response experiment to identify the EC50 for cytotoxicity in your specific cell line. Start with a wide range of concentrations and narrow down to a concentration that effectively induces apoptosis in senescent cells with minimal impact on non-senescent cells.
Possible Cause 2: Off-Target Effects
-
Mitigation Strategy: If cytotoxicity persists at concentrations expected to be selective, consider assessing the expression levels of BCL-xL and other BCL-2 family members in your cell line. Cells with high BCL-xL dependence may be more sensitive.
Possible Cause 3: Experimental Conditions
-
Mitigation Strategy: Ensure that cell culture conditions are optimal. Stressed cells may be more prone to apoptosis. Review your cell culture media, serum, and incubator conditions.
Issue: Inconsistent Senolytic Activity
Possible Cause 1: Inefficient Senescence Induction
-
Mitigation Strategy: Verify the induction of senescence in your positive control group using multiple markers, such as senescence-associated β-galactosidase (SA-β-gal) staining, p16/p21 expression, and analysis of the senescence-associated secretory phenotype (SASP).
Possible Cause 2: Compound Stability
-
Mitigation Strategy: Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Summary of Serious (Grade 3 or Higher) Treatment-Emergent Adverse Events (TEAEs) in the BEHOLD Phase 2 Study
| Group | Number of Participants | Number of Serious TEAEs | Treatment Discontinuation due to TEAEs |
| This compound (10 µg) | 32 | 5 | 0 |
| Sham | 33 | 4 | 0 |
Data from the NEJM Evidence publication on the BEHOLD study.[3]
Experimental Protocols
Protocol: Assessment of this compound-Induced Apoptosis in Senescent vs. Non-Senescent Cells
-
Cell Culture and Senescence Induction:
-
Culture your chosen cell line (e.g., IMR-90, ARPE-19) in appropriate media.
-
Induce senescence in a subset of cells using a standard method such as etoposide treatment (e.g., 20 µM for 24 hours) followed by a recovery period of 7-10 days.
-
Maintain a parallel culture of non-senescent (proliferating) cells.
-
Confirm senescence induction using SA-β-gal staining and immunofluorescence for p21.
-
-
This compound Treatment:
-
Plate both senescent and non-senescent cells at equal densities.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 48-72 hours. Include a vehicle-only (DMSO) control.
-
-
Apoptosis Assessment:
-
Harvest cells and stain with Annexin V and Propidium Iodide (PI).
-
Analyze by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Alternatively, perform a Caspase-3/7 activity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in senescent versus non-senescent cultures across the different this compound concentrations.
-
Calculate the EC50 for apoptosis induction in both cell populations to determine the senolytic selectivity window.
-
Visualizations
References
- 1. UNITY Biotechnology Announces Complete 36-Week Results from the ASPIRE Phase 2b Study of this compound in Diabetic Macular Edema and Provides Corporate Updates - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Safety and Efficacy of Senolytic this compound in Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpagetoday.com [medpagetoday.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Optimization of assays for detecting UBX1325-induced apoptosis
Welcome to the Technical Support Center for UBX1325-Induced Apoptosis Assays. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to help researchers and scientists optimize their apoptosis detection experiments.
Understanding this compound-Induced Apoptosis
This compound is a potent and selective small molecule inhibitor of Bcl-xL, an anti-apoptotic regulatory protein belonging to the BCL-2 family.[1][2][3] In senescent cells, which rely on anti-apoptotic pathways for survival, this compound inhibits the function of Bcl-xL.[3][4] This disrupts the sequestration of pro-apoptotic proteins like Bim, leading to the activation of the intrinsic apoptotic cascade and subsequent cell death, primarily through the activation of effector caspases 3 and 7.[5]
This guide focuses on three common assays to detect and quantify this compound-induced apoptosis:
-
Annexin V Staining: Detects early apoptotic events.
-
Caspase-3/7 Activity Assay: Measures mid-stage apoptosis signaling.
-
TUNEL Assay: Identifies late-stage apoptosis through DNA fragmentation.
Signaling and Experimental Workflow Diagrams
To visualize the mechanism and experimental process, refer to the diagrams below.
Caption: this compound inhibits Bcl-xL, initiating the intrinsic apoptosis pathway.
Caption: General experimental workflow for detecting apoptosis.
Annexin V Staining for Early Apoptosis
The Annexin V assay identifies the externalization of phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and, in the presence of calcium, binds to the exposed PS.
Detailed Experimental Protocol: Annexin V/PI Staining
-
Induce Apoptosis: Treat cells with this compound at desired concentrations and time points. Include appropriate negative (vehicle) and positive controls.
-
Harvest Cells:
-
Wash Cells: Wash cells twice with cold, serum/protein-free PBS. Centrifuge at 300 x g for 5 minutes between washes.[8]
-
Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7][8]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Do not wash cells after staining.[9]
Troubleshooting Guide: Annexin V Staining
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in negative control | 1. Over-trypsinization or harsh cell handling damaging membranes.[7][9] 2. Reagent concentration is too high. 3. Inadequate washing before staining. | 1. Use a gentle, non-enzymatic cell detachment method. Handle cells gently. 2. Titrate Annexin V and PI concentrations to find the optimal level.[8] 3. Ensure cells are washed thoroughly with cold PBS before resuspending in binding buffer. |
| Weak or no signal in positive control | 1. Insufficient drug concentration or incubation time.[9] 2. Reagents have expired or were stored improperly.[9] 3. Presence of EDTA or other calcium chelators in buffers.[9][10] | 1. Optimize this compound concentration and treatment duration. 2. Use a positive control compound (e.g., staurosporine) to verify kit functionality.[8] 3. Use only the provided 1X Binding Buffer, as it is calcium-replete. |
| Most cells are Annexin V+/PI+ (late apoptotic/necrotic) | 1. Apoptosis induction was too strong or prolonged, leading to secondary necrosis.[11] 2. Poor overall cell health or culture conditions.[9] | 1. Perform a time-course experiment to identify the optimal window for detecting early apoptosis. Reduce drug concentration.[11] 2. Use healthy, log-phase cells for experiments. |
| Cell clumping | Improper cell handling or high cell density.[7] | 1. Keep cells on ice and mix gently. 2. If necessary, filter the cell suspension through a 35-µm mesh before analysis. |
Annexin V FAQs
-
Q1: Why can't I use EDTA to detach my adherent cells?
-
Q2: My cells express GFP. Can I use an Annexin V-FITC kit?
-
No. The emission spectrum of FITC overlaps significantly with GFP. To avoid this spectral overlap, choose an Annexin V conjugate with a different fluorophore, such as PE, APC, or Alexa Fluor 647.[9]
-
-
Q3: Can this assay distinguish between apoptosis and necrosis?
-
Yes, when used with a viability dye like PI.[8]
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and caspase-7, key effector enzymes that are activated during the execution phase of apoptosis.[12] The assay typically uses a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3/7.[13][14] This cleavage releases a reporter molecule that generates a luminescent or colorimetric signal proportional to the amount of active caspase-3/7.[14][15]
Detailed Experimental Protocol: Luminescent Caspase-3/7 Assay
-
Plate Cells: Seed cells in a white-walled 96-well plate suitable for luminescence readings. We recommend using <20,000 cells per well.[14]
-
Induce Apoptosis: Treat cells with this compound. Include negative control wells (untreated cells) and blank wells (medium only) for background measurement.[16]
-
Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature.[16]
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature.
-
Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Mix: Place the plate on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds to mix.
-
Incubate: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically for your cell type.[14]
-
Measure: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background reading (from the medium-only wells) from all other readings. The resulting luminescent signal is proportional to caspase-3/7 activity.
Troubleshooting Guide: Caspase-3/7 Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Basal caspase activity in untreated cells or serum.[16] 2. Reagent contamination. | 1. Always include a negative control (untreated cells) to determine the basal activity level. 2. Be careful to avoid cross-contamination between wells when pipetting.[16] |
| Low or no signal increase after treatment | 1. Insufficient apoptosis induction (low drug dose or short incubation). 2. The apoptotic pathway in your cell type may be caspase-3/7 independent.[15][17] 3. Too few cells were plated. | 1. Optimize this compound concentration and treatment duration. 2. Confirm apoptosis using an alternative method, such as Annexin V staining. 3. Ensure an adequate number of cells (e.g., 10,000-20,000 per well) is used.[14] |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Incomplete mixing of reagent and sample. 3. Temperature fluctuations.[16] | 1. Ensure a homogenous cell suspension is created before plating. 2. Mix gently but thoroughly on a plate shaker after reagent addition. 3. Allow plates and reagents to equilibrate to room temperature before mixing and reading. |
Caspase-3/7 FAQs
-
Q1: How do I analyze the data from a Caspase-Glo® 3/7 assay?
-
After subtracting the background luminescence, the signal intensity is directly proportional to caspase activity. You can compare the relative luminescence units (RLU) between your control and treated samples to determine the fold-change in caspase-3/7 activation.[18]
-
-
Q2: Why should I use a white-walled plate for this assay?
-
White-walled plates are designed to maximize luminescent signal reflection and prevent optical crosstalk between wells, which is critical for sensitive and accurate luminescence measurements. Using clear plates will result in a significantly lower signal and higher crosstalk.
-
-
Q3: Can I measure caspase activity at different time points from the same well?
-
No, this is an endpoint assay. The addition of the reagent lyses the cells, so measurements can only be taken once.[13] To perform a time-course experiment, you must set up separate plates or wells for each time point.
-
TUNEL Assay for Late Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect the DNA fragmentation that occurs during the final stages of apoptosis.[19][20] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, allowing for visualization by fluorescence microscopy or flow cytometry.[21][22]
Detailed Experimental Protocol: Fluorescent TUNEL Assay
-
Prepare Samples: Grow and treat cells on glass coverslips or slides.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature. Using other fixatives like ethanol can lead to less efficient labeling.[23]
-
Wash: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with a permeabilization solution (e.g., 0.2% Triton X-100 in PBS) for 15-30 minutes at room temperature to allow the TdT enzyme to access the nucleus.[24]
-
Wash: Wash the cells twice with PBS.
-
Equilibration: Add TdT Reaction Buffer to the cells and incubate for 10 minutes at room temperature.[24]
-
Labeling: Prepare the TdT Reaction Mixture containing TdT enzyme and fluorescently-labeled dUTP. Remove the equilibration buffer and add the reaction mixture to the cells.
-
Incubate: Incubate for 60-120 minutes at 37°C in a humidified chamber, protected from light.[22]
-
Wash: Wash the cells three times with PBS to remove unincorporated nucleotides.[21]
-
Counterstain & Mount: Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslip onto a microscope slide with an anti-fade mounting medium.
-
Visualize: Analyze the sample using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Troubleshooting Guide: TUNEL Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific staining | 1. Over-fixation or over-digestion with proteinase K (if used).[20] 2. Tissues have endogenous fluorescence (autofluorescence).[21] 3. Insufficient washing.[21] | 1. Optimize fixation and permeabilization times. Reduce the concentration or incubation time of proteinase K. 2. Include an unstained control to check for autofluorescence. Use an autofluorescence quenching agent if necessary.[21] 3. Increase the number and duration of wash steps after the labeling reaction. |
| No positive signal | 1. Inefficient permeabilization.[21] 2. Inactive TdT enzyme or degraded reagents.[21][25] 3. Loss of fragmented DNA during sample processing. | 1. Optimize the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100).[21] 2. Always include a DNase I-treated positive control to confirm that the reagents and protocol are working correctly.[21] 3. Use fresh reagents and handle samples gently. |
| False positives | 1. DNA damage from necrosis, not apoptosis.[20][26] 2. DNA breaks present in actively dividing cells.[20] 3. Mechanical damage during tissue sectioning.[20] | 1. Correlate TUNEL staining with cell morphology (e.g., chromatin condensation) to distinguish from necrosis.[21] 2. Be cautious when interpreting results in highly proliferative tissues. 3. Ensure careful handling during sample preparation. |
TUNEL Assay FAQs
-
Q1: My TUNEL assay is positive, but my caspase assay is negative. Why?
-
This could indicate a caspase-independent cell death pathway that still results in DNA fragmentation. Alternatively, the timing may be off; caspase activation precedes DNA fragmentation, so you might be looking at a very late time point where caspase activity has already declined.
-
-
Q2: Can the TUNEL assay be quantified?
-
Q3: Is it important to use a positive control?
-
Yes, a positive control is critical for the TUNEL assay.[21] Treating a control sample with DNase I will create DNA breaks and should yield a strong positive signal, confirming that the assay reagents and procedure are working correctly.
-
Quantitative Data Presentation
When publishing data on this compound-induced apoptosis, presenting results from multiple assays provides a more comprehensive picture of the cell death process.
Table 1: Example Data Summary for this compound Treatment in Senescent Cells
| Assay | Endpoint Measured | Control (Vehicle) | This compound (1 µM, 24h) | This compound (1 µM, 48h) |
| Annexin V / PI | % Early Apoptotic (AnnV+/PI-) | 3.2% ± 0.5% | 15.8% ± 1.2% | 28.4% ± 2.1% |
| Annexin V / PI | % Late Apoptotic (AnnV+/PI+) | 2.1% ± 0.3% | 5.5% ± 0.8% | 19.7% ± 1.9% |
| Caspase-3/7 Activity | Fold Change in Luminescence | 1.0 ± 0.1 | 4.5 ± 0.4 | 8.2 ± 0.7 |
| TUNEL Assay | % TUNEL-Positive Nuclei | 1.8% ± 0.4% | 9.7% ± 1.1% | 35.1% ± 3.3% |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNITY Biotechnology Announces First Patient Dosed in Phase 1 Study of this compound in Diabetic Macular Edema - - Modern Optometry [modernod.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. retina-specialist.com [retina-specialist.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. ulab360.com [ulab360.com]
- 15. assaygenie.com [assaygenie.com]
- 16. promega.com [promega.com]
- 17. mpbio.com [mpbio.com]
- 18. researchgate.net [researchgate.net]
- 19. TUNEL staining [abcam.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]
- 23. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]
- 24. biotna.net [biotna.net]
- 25. arcegen.com [arcegen.com]
- 26. assaygenie.com [assaygenie.com]
- 27. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Senolytics in Ophthalmology: A Comparative Analysis of UBX1325 and Other Emerging Therapies
The landscape of treating retinal diseases is on the cusp of a paradigm shift, with senolytic drugs emerging as a novel therapeutic strategy. These drugs target and eliminate senescent cells, which accumulate in aging tissues and contribute to the pathology of diseases like diabetic macular edema (DME) and wet age-related macular degeneration (AMD). At the forefront of this innovation is UBX1325, a potent and selective Bcl-xL inhibitor. This guide provides a detailed comparison of the efficacy of this compound with other notable senolytic agents, supported by available experimental data.
Cellular senescence, a state of irreversible cell-cycle arrest, is increasingly implicated in the pathogenesis of various age-related eye diseases.[1] Senescent cells secrete a pro-inflammatory cocktail of cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP), which can disrupt tissue homeostasis and drive disease progression.[2] Senolytics, by selectively inducing apoptosis in these senescent cells, offer a promising approach to modify the course of these diseases.[2]
This compound: A Frontrunner in Ocular Senolytics
This compound is a small molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), an anti-apoptotic protein that senescent cells rely on for survival.[3] By inhibiting Bcl-xL, this compound selectively triggers apoptosis in senescent cells, thereby reducing inflammation and vascular leakage in the retina.[3] This targeted approach has shown significant promise in clinical trials for DME and wet AMD.
Clinical Efficacy of this compound
This compound has been evaluated in several clinical trials, demonstrating both a favorable safety profile and encouraging efficacy results.
Diabetic Macular Edema (DME):
The Phase 2 BEHOLD study, a multicenter, randomized, double-masked, sham-controlled trial, evaluated a single intravitreal injection of 10 µg this compound in patients with DME who were not optimally responding to anti-VEGF therapy.[4][5] The study met its primary efficacy endpoint, showing a statistically significant improvement in Best Corrected Visual Acuity (BCVA).[5]
The subsequent Phase 2b ASPIRE study, a multicenter, randomized, double-masked, active-controlled trial, compared this compound to aflibercept, a standard-of-care anti-VEGF treatment.[6] Patients were randomized to receive either 10 µg of this compound or 2 mg of aflibercept.[6] While this compound did not meet the primary endpoint of non-inferiority to aflibercept at weeks 20 and 24, it did demonstrate non-inferiority by week 36.[7]
Wet Age-Related Macular Degeneration (AMD):
The Phase 2 ENVISION study evaluated this compound in patients with wet AMD. The trial, however, did not meet its primary endpoint of non-inferiority to aflibercept in terms of BCVA change at 24 weeks.[5]
Comparative Efficacy of Senolytic Drugs in Eye Disease
While this compound is the most clinically advanced senolytic for ocular diseases, several other compounds are under investigation, primarily at the preclinical stage. A direct comparison of clinical efficacy is therefore limited. The following table summarizes the available data for this compound and other notable senolytics.
| Drug/Compound | Target | Indication(s) | Key Efficacy Findings | Development Stage |
| This compound | Bcl-xL | DME, Wet AMD | DME: Statistically significant improvement in BCVA in Phase 2. Non-inferior to aflibercept at 36 weeks in Phase 2b.[5][7] | Phase 2 |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Cancer, Fibrosis | Preclinical studies suggest potential in reducing fibrosis.[8] No specific clinical data in eye disease. | Preclinical (for eye disease) |
| Dasatinib + Quercetin (D+Q) | Multiple Tyrosine Kinases (Dasatinib), PI3K/Serpines (Quercetin) | Idiopathic Pulmonary Fibrosis, Chronic Kidney Disease | Preclinical (Dry AMD): Alleviated retinal degeneration in a mouse model.[9][10] Preclinical (Wet AMD): Reduced choroidal neovascularization in a rat model.[11] | Preclinical (for eye disease) |
| Fisetin | Flavonoid with multiple targets | Various age-related diseases | Preclinical (Glaucoma): Improved retinal function and reduced intraocular pressure in a mouse model.[12] Preclinical (Retinal Protection): Attenuated oxidative stress-induced damage in retinal pigment epithelial cells.[13] | Preclinical (for eye disease) |
Experimental Protocols
This compound Clinical Trials
BEHOLD Study (Phase 2a in DME) (NCT04857996): [4]
-
Design: Multicenter, randomized, double-masked, sham-controlled study.
-
Participants: Patients with DME who had a suboptimal response to prior anti-VEGF therapy.
-
Intervention: A single intravitreal injection of 10 µg this compound or a sham injection.
-
Primary Endpoints: Safety and tolerability; change from baseline in BCVA at 24 weeks.
-
Secondary Endpoints: Change in central subfield thickness (CST), and the proportion of patients not requiring rescue anti-VEGF therapy.
ASPIRE Study (Phase 2b in DME) (NCT06011798): [6]
-
Design: Multicenter, randomized, double-masked, active-controlled study.
-
Participants: Patients with DME who had residual visual acuity deficits despite prior anti-VEGF treatment. All participants received three "run-in" doses of aflibercept before randomization.
-
Intervention: Intravitreal injections of 10 µg this compound or 2 mg aflibercept every eight weeks for six months.
-
Primary Endpoint: Mean change from baseline in BCVA at week 24.
-
Secondary Endpoints: Change in BCVA over time and change in CST from baseline to week 24.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Rejuvenating the retina to save vision | Drug Discovery News [drugdiscoverynews.com]
- 2. Senolytic drugs: from discovery to translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Senolytic Treatment Improves Visual Function in a Small Trial for Macular Degeneration – Fight Aging! [fightaging.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Mixed Results With Senolytic Agent for Retinal Disease | MedPage Today [medpagetoday.com]
- 6. UNITY Announces Design of Phase 2b ASPIRE Study Evaluating this compound in Diabetic Macular Edema (DME) | Unity Biotechnology [ir.unitybiotechnology.com]
- 7. Nutlin-3a for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term senolytic therapy with Dasatinib and Quercetin alleviates lipofuscin-dependent retinal degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term senolytic therapy with Dasatinib and Quercetin alleviates lipofuscin-dependent retinal degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Fisetin rescues retinal functions by suppressing inflammatory response in a DBA/2J mouse model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers of UBX1325 Response in Diabetic Retinopathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) and its sight-threatening complication, diabetic macular edema (DME), are leading causes of vision loss globally. The current standard of care primarily involves anti-vascular endothelial growth factor (anti-VEGF) therapies, which, while effective for many, present a significant treatment burden and are not universally efficacious. A novel therapeutic avenue targets cellular senescence, a process implicated in the pathogenesis of DR. UBX1325, a first-in-class senolytic agent, is at the forefront of this approach. This guide provides a comprehensive comparison of this compound with the established anti-VEGF therapies, focusing on the validation of biomarkers to predict and monitor treatment response.
This compound: A Novel Senolytic Approach
This compound is a small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein that is crucial for the survival of senescent cells.[1][2] In diabetic retinopathy, an accumulation of senescent cells in the retinal vasculature contributes to inflammation, vascular leakage, and pathological angiogenesis.[3][4] By selectively eliminating these senescent cells, this compound aims to modulate the underlying disease process, potentially offering a more durable and disease-modifying treatment compared to therapies that primarily target downstream signaling molecules like VEGF.[4][5]
Signaling Pathway of this compound
The mechanism of action of this compound centers on the induction of apoptosis in senescent retinal cells. The following diagram illustrates the targeted signaling pathway.
Comparative Efficacy: this compound vs. Anti-VEGF Therapies
Clinical trials have provided initial evidence for the efficacy and safety of this compound in patients with DME who have had a suboptimal response to anti-VEGF therapies. The BEHOLD (Phase 2a) and ASPIRE (Phase 2b) studies are pivotal in understanding the clinical potential of this compound.
| Parameter | This compound (BEHOLD & ASPIRE Trials) | Anti-VEGF Therapies (Aflibercept, Ranibizumab, Bevacizumab) |
| Primary Efficacy Endpoint | Mean change in Best-Corrected Visual Acuity (BCVA) from baseline.[6] | Mean change in Best-Corrected Visual Acuity (BCVA) from baseline. |
| Key Secondary Endpoints | Change in Central Subfield Thickness (CST), need for rescue medication.[6] | Change in Central Subfield Thickness (CST), proportion of patients with significant vision gain. |
| Reported BCVA Gains | BEHOLD: +6.2 ETDRS letters at 48 weeks.[7] ASPIRE: Non-inferior to aflibercept at 36 weeks, with a mean change of +5.5 ETDRS letters.[8] | Generally, a mean improvement of 9-13 ETDRS letters at 1 year in pivotal trials. |
| Effect on CST | BEHOLD: Stable CST in non-rescued patients.[5] ASPIRE: Some increase in CST observed at weeks 16 and 20.[8] | Significant reduction in CST is a primary anatomical outcome. |
| Treatment Frequency | Single injection in BEHOLD showed durable effects up to 48 weeks.[5] ASPIRE involved injections every 8 weeks.[8] | Typically requires frequent injections (monthly or every 2 months initially). |
| Patient Population | Primarily patients with suboptimal response to prior anti-VEGF treatment.[6] | Broadly indicated for treatment-naïve and previously treated patients. |
Biomarkers of Treatment Response
A critical aspect of optimizing patient outcomes and advancing drug development is the identification and validation of biomarkers that can predict or monitor the response to a given therapy.
Established and Investigational Biomarkers for Anti-VEGF Therapy
A number of imaging and molecular biomarkers have been investigated for their ability to predict the response to anti-VEGF treatment in diabetic macular edema.
| Biomarker Category | Biomarker | Method of Detection | Association with Treatment Response |
| Imaging (OCT) | Disorganization of Retinal Inner Layers (DRIL) | Spectral-Domain Optical Coherence Tomography (SD-OCT) | Presence and severity of DRIL are associated with poorer visual acuity outcomes. |
| Hyperreflective Foci (HRF) | SD-OCT | Presence may indicate a more inflammatory phenotype and potentially a better response to corticosteroids. | |
| Subretinal Fluid (SRF) | SD-OCT | Presence at baseline has been variably associated with both better and worse treatment outcomes. | |
| Molecular (Aqueous Humor) | VEGF | Immunoassay (ELISA, Multiplex) | Higher baseline levels may predict a better initial response to anti-VEGF therapy.[9] |
| Interleukin-6 (IL-6) | Immunoassay | Elevated levels are associated with inflammation and may indicate a less robust response to anti-VEGF monotherapy.[10] | |
| Interleukin-8 (IL-8) | Immunoassay | Similar to IL-6, elevated levels suggest a significant inflammatory component.[11] |
Potential Biomarkers for this compound Response
Given the mechanism of action of this compound, the most relevant biomarkers are likely those that reflect the burden of senescent cells and the activity of the Senescence-Associated Secretory Phenotype (SASP).
| Biomarker Category | Potential Biomarker | Method of Detection | Hypothesized Association with this compound Response |
| Molecular (Aqueous Humor) | SASP Factors (e.g., IL-6, IL-8, PAI-1) | Immunoassay (Multiplex) | High baseline levels may indicate a greater senescent cell burden and predict a more significant response to this compound. A decrease post-treatment would indicate target engagement.[12] |
| Bcl-xL | Proteomics, Immunoassay | Higher levels in retinal cells could theoretically identify patients more likely to respond to a Bcl-xL inhibitor.[13] | |
| Imaging (OCT) | Changes in Retinal Vasculature | OCT Angiography (OCTA) | Reduction in neovascularization and normalization of retinal vasculature would be expected outcomes. |
| Resolution of Inflammatory Markers (e.g., HRF) | SD-OCT | A decrease in hyperreflective foci could reflect the anti-inflammatory effect of senescent cell clearance. |
Experimental Protocols
Optical Coherence Tomography (OCT) Imaging
-
Procedure: Patients undergo spectral-domain OCT (SD-OCT) imaging of the macula. Standardized protocols, such as those used in the DRCR.net studies, involve a 6x6 mm macular cube scan centered on the fovea.[14]
-
Analysis: The OCT scans are analyzed for both quantitative and qualitative biomarkers.
-
Quantitative: Central Subfield Thickness (CST) is automatically calculated by the OCT software.
-
Qualitative: Experienced graders assess the presence and severity of DRIL, HRF, and SRF on the B-scans.
-
-
Workflow Diagram:
Aqueous Humor Biomarker Analysis
-
Sample Collection: A small volume (50-100 µL) of aqueous humor is collected via an anterior chamber paracentesis immediately prior to intravitreal injection. Samples are immediately placed on ice and then stored at -80°C until analysis.[10]
-
Workflow Diagram:
Conclusion and Future Directions
This compound represents a promising and mechanistically distinct approach to the treatment of diabetic retinopathy. While clinical efficacy endpoints from the BEHOLD and ASPIRE trials are encouraging, the identification and validation of specific biomarkers for this compound response are crucial for its successful integration into clinical practice. Future research should focus on dedicated biomarker sub-studies within larger clinical trials to correlate imaging and molecular markers with treatment outcomes. In particular, longitudinal analysis of SASP factors in the aqueous humor of patients treated with this compound could provide direct evidence of target engagement and a means to predict therapeutic response. The development of a robust biomarker panel for senolytic therapies will be instrumental in personalizing treatment for patients with diabetic retinopathy and realizing the full potential of this novel therapeutic class.
References
- 1. Levels of cytokines in the aqueous humor guided treatment of refractory macular edema in adult-onset coats' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.unitybiotechnology.com [ir.unitybiotechnology.com]
- 5. modernretina.com [modernretina.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Multifocal Electroretinography Changes after this compound (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Aqueous Humor Cytokines and Long-Term Response to Anti-Vascular Endothelial Growth Factor Therapy in Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aqueous Cytokine Expression and Higher-Order OCT Biomarkers: Assessment of the Anatomic-Biologic Bridge in the IMAGINE DME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of cytokines in the aqueous humor during intravitreal Ranibizumab treatment of diabetic macular edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Senescence-associated secretory phenotype contributes to pathological angiogenesis in retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mcl-1 and Bcl-xL levels predict responsiveness to dual MEK/Bcl-2 inhibition in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of UBX1325 and Anti-VEGF Therapies for Retinal Vascular Diseases
This guide provides an objective comparison between UBX1325, a novel senolytic therapy, and the established anti-VEGF (Vascular Endothelial Growth Factor) therapies for the treatment of retinal vascular diseases such as Diabetic Macular Edema (DME). Data is drawn from preclinical studies and clinical trials to inform researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental difference between this compound and anti-VEGF therapies lies in their distinct molecular targets and mechanisms. This compound addresses cellular senescence, a proposed underlying cause of disease, while anti-VEGF therapies target the downstream signaling molecules that drive angiogenesis and vascular leakage.
This compound: A Senolytic Approach
This compound is a potent small-molecule inhibitor of Bcl-xL (B-cell lymphoma-extra large), a member of the Bcl-2 family of anti-apoptotic proteins.[1] In chronic retinal diseases, cellular stress leads to the accumulation of senescent cells in the retinal vasculature.[2] These senescent cells are dependent on anti-apoptotic proteins like Bcl-xL for their survival.[1] By inhibiting Bcl-xL, this compound selectively induces apoptosis (programmed cell death) in these senescent cells.[3][4] The clearance of senescent cells is believed to reduce the secretion of pro-inflammatory and pro-angiogenic factors (the Senescence-Associated Secretory Phenotype or SASP), thereby suppressing pathological angiogenesis and allowing for a more favorable environment for physiological vascular repair.[2][5]
References
- 1. retina-specialist.com [retina-specialist.com]
- 2. Taking aim at Bcl-xL | Drug Discovery News [drugdiscoverynews.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathological angiogenesis in retinopathy engages cellular senescence and is amenable to therapeutic elimination via BCL-xL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
UBX1325: A Senolytic Approach to Retinal Diseases—A Comparative Analysis of Long-Term Safety and Efficacy
A comprehensive guide for researchers and drug development professionals on the investigational senolytic agent UBX1325, compared to the current standard of care for Diabetic Macular Edema (DME) and wet Age-Related Macular Degeneration (wAMD).
Introduction
The landscape of retinal disease treatment has been dominated by anti-Vascular Endothelial Growth Factor (anti-VEGF) therapies for over a decade, significantly improving outcomes for patients with Diabetic Macular Edema (DME) and wet Age-Related Macular Degeneration (wAMD). However, the high treatment burden of frequent intravitreal injections and the presence of suboptimal responders necessitate the exploration of novel therapeutic pathways. This compound, a first-in-class senolytic agent, offers a fundamentally different approach by targeting cellular senescence, a key biological process implicated in aging and chronic diseases. This guide provides an in-depth comparison of the long-term safety and efficacy of this compound with the established standard of care, supported by data from key clinical trials and real-world evidence.
Mechanism of Action: A Paradigm Shift
Standard of care anti-VEGF therapies, such as aflibercept and ranibizumab, function by inhibiting the VEGF-A signaling pathway. This reduces vascular permeability and neovascularization, key pathological features of DME and wAMD.
This compound, in contrast, is a potent small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a protein crucial for the survival of senescent cells. By selectively inducing apoptosis in these senescent cells, this compound aims to resolve inflammation, restore vascular health, and potentially offer a more durable treatment effect.
Long-Term Efficacy: this compound vs. Standard of Care
Diabetic Macular Edema (DME)
This compound has demonstrated promising long-term efficacy in patients with DME who were suboptimal responders to prior anti-VEGF therapy. The Phase 2 BEHOLD and Phase 2b ASPIRE trials provide the primary evidence for its performance.
| Parameter | This compound (BEHOLD - 48 Weeks) | This compound (ASPIRE - 36 Weeks) | Aflibercept (ASPIRE - 36 Weeks) | Anti-VEGF (Real-World Evidence) |
| Mean Change in BCVA (ETDRS Letters) | +6.2 | +5.5 | Non-inferior to this compound at most time points | +4.0 to +7.4 at 12 months |
| Treatment Frequency | Single injection | Every 8 weeks for 16 weeks | Every 8 weeks for 16 weeks | Mean of 7.5-8.6 injections in the first year |
| Rescue-Free Rate | 53% at 48 weeks | N/A | N/A | Varies significantly |
| Mean Change in CST (microns) | Maintained | Increase noted at weeks 16 and 20 | N/A | Reductions observed, but often less than in clinical trials |
Table 1: Long-Term Efficacy Comparison in Diabetic Macular Edema. BCVA: Best Corrected Visual Acuity, CST: Central Subfield Thickness, ETDRS: Early Treatment Diabetic Retinopathy Study.
Wet Age-Related Macular Degeneration (wAMD)
The Phase 2 ENVISION study evaluated this compound in patients with wAMD who were not achieving optimal benefit with their ongoing anti-VEGF therapy.
| Parameter | This compound (ENVISION - 48 Weeks) | Aflibercept/Ranibizumab (Real-World Evidence - 5 Years) |
| Mean Change in BCVA (ETDRS Letters) | -1.5 (monotherapy arm) | Mean change of -3 letters from baseline |
| Treatment Frequency | Two initial doses | Mean of 15.4 treatments over 3 years post-initial trial |
| Rescue-Free Rate | 40% at 48 weeks | N/A |
| Mean Change in CST (microns) | Delayed impact on CST | N/A |
Table 2: Long-Term Efficacy Comparison in wet Age-Related Macular Degeneration.
Long-Term Safety Profile
This compound has demonstrated a favorable safety profile in clinical trials to date.
| Adverse Event | This compound (DME & wAMD Trials) | Aflibercept/Ranibizumab (Pivotal Trials & Real-World) |
| Intraocular Inflammation | No cases of significant intraocular inflammation reported. | Cases of intraocular inflammation, though infrequent, have been reported. |
| Retinal Artery Occlusion | No cases reported. | Rare but serious adverse event associated with anti-VEGF injections. |
| Endophthalmitis | No cases reported. | A rare but serious risk of any intravitreal injection. |
| Systemic Adverse Events | No major systemic safety concerns identified. | Potential, though low, risk of systemic thromboembolic events. |
Table 3: Long-Term Safety Comparison.
Experimental Protocols
This compound Clinical Trial Workflow
The clinical trials for this compound in DME (BEHOLD and ASPIRE) and wAMD (ENVISION) followed a structured workflow to assess safety and efficacy.
Key Methodologies of Cited Experiments
BEHOLD Study (NCT04857996): A Phase 2, multicenter, randomized, double-masked, sham-controlled study in 65 patients with DME who had a history of suboptimal response to anti-VEGF therapy.[1] Patients were randomized 1:1 to a single intravitreal injection of 10 µg this compound or a sham injection. The primary efficacy endpoint was the mean change from baseline in Best Corrected Visual Acuity (BCVA) at 24 weeks. Patients were followed for a total of 48 weeks to assess long-term safety and durability of effect.
ASPIRE Study (NCT06011798): A Phase 2b, multicenter, randomized, double-masked, active-controlled study in 52 patients with DME who were suboptimal responders to anti-VEGF therapy.[2] Patients were randomized 1:1 to receive either 10 µg this compound or 2 mg aflibercept injections every 8 weeks for 24 weeks. The primary endpoint was non-inferiority in the mean change in BCVA from baseline to the average of weeks 20 and 24. The study was extended to 36 weeks to further evaluate durability.[3]
ENVISION Study (NCT05275205): A Phase 2, multicenter, randomized, double-masked, active-controlled study in 51 patients with wAMD who were not achieving optimal benefit with ongoing anti-VEGF therapy.[4] Patients were randomized to receive either this compound or aflibercept. The primary endpoint was non-inferiority in the mean change in BCVA from baseline to 24 weeks. The study also included a 48-week follow-up.
VIEW 1 and VIEW 2 Studies: Two parallel, Phase 3, multicenter, randomized, double-masked, active-controlled trials that enrolled over 2,400 patients with treatment-naïve wAMD.[5] Patients were randomized to receive intravitreal aflibercept 2 mg every 4 or 8 weeks (after 3 initial monthly doses) or ranibizumab 0.5 mg every 4 weeks. The primary endpoint was the proportion of patients who maintained vision (lost <15 ETDRS letters) at 52 weeks.
RISE and RIDE Studies: Two parallel, Phase 3, multicenter, randomized, double-masked, sham-controlled trials that enrolled over 750 patients with DME.[6] Patients were randomized to receive monthly intravitreal injections of ranibizumab (0.3 mg or 0.5 mg) or sham injections. The primary endpoint was the proportion of patients gaining ≥15 ETDRS letters from baseline at 24 months.
Logical Comparison of Treatment Outcomes
The decision-making process for selecting a treatment for DME or wAMD involves considering both efficacy and treatment burden. The following diagram illustrates a simplified logical flow comparing this compound to the standard of care based on the available data.
Conclusion
This compound represents a novel and promising therapeutic approach for patients with DME, particularly those who are not achieving optimal results with the current standard of care. Its unique senolytic mechanism of action offers the potential for a more durable treatment effect, thereby reducing the significant treatment burden associated with frequent anti-VEGF injections. The long-term safety profile of this compound appears favorable based on the data available to date.
For wAMD, the results from the ENVISION trial suggest that this compound may help maintain vision with a reduced treatment frequency, although it did not meet the primary endpoint of non-inferiority to aflibercept in the initial analysis.[4] Further investigation is needed to fully understand its role in this indication.
In contrast, while anti-VEGF therapies are highly effective, real-world data indicate that the visual acuity gains seen in pivotal clinical trials are often not fully realized in clinical practice, and long-term follow-up can show a decline in vision. The development of alternative therapeutic strategies like this compound is therefore of critical importance for the ophthalmology community and patients with these chronic, vision-threatening diseases. Continued research and larger, longer-term clinical trials will be essential to fully elucidate the long-term safety and efficacy of this compound and its potential to reshape the standard of care for retinal diseases.
References
- 1. karger.com [karger.com]
- 2. Real-World Outcomes in Patients with Diabetic Macular Edema Treated Long Term with Ranibizumab (VISION Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Long-Term Visual Outcome in Wet Age-Related Macular Degeneration Patients Depending on the Number of Ranibizumab Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
UBX1325 and Anti-VEGF Agents: A Comparative Guide to a Potential Synergistic Approach in Retinal Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of retinal disease treatment, long dominated by anti-Vascular Endothelial Growth Factor (anti-VEGF) therapies, is evolving. While anti-VEGF agents have revolutionized the management of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), a significant portion of patients exhibit a suboptimal response, facing persistent fluid, vision loss, and a high treatment burden. The emergence of senolytics, such as UBX1325, offers a novel mechanistic approach that may complement and enhance the effects of anti-VEGF therapy. This guide provides a detailed comparison of this compound and anti-VEGF agents, supported by experimental data, to assess their potential synergistic or complementary effects.
Mechanisms of Action: A Tale of Two Pathways
This compound and anti-VEGF agents target distinct pathological processes in retinal diseases. Anti-VEGF therapies directly inhibit the VEGF signaling pathway, a critical driver of angiogenesis and vascular permeability. In contrast, this compound is a senolytic agent that selectively eliminates senescent cells, which accumulate in diseased retinal tissues and contribute to inflammation and vascular dysfunction through the Senescence-Associated Secretory Phenotype (SASP).
This compound: This investigational compound is a potent small molecule inhibitor of BCL-xL, a pro-survival protein that is highly expressed in senescent cells.[1] By inhibiting BCL-xL, this compound induces apoptosis in these detrimental cells, thereby reducing inflammation and potentially restoring a more normal cellular microenvironment.[2][3] Preclinical studies have shown that this approach not only reduces pathological neovascularization but may also promote the regeneration of functional blood vessels, a key differentiator from anti-VEGF therapy.[4]
Anti-VEGF Agents (e.g., Aflibercept, Ranibizumab): These agents are monoclonal antibodies or fusion proteins that bind to and neutralize VEGF-A, and in the case of aflibercept, also VEGF-B and Placental Growth Factor (PlGF).[5] This sequestration of VEGF prevents its interaction with its receptors on endothelial cells, thereby inhibiting downstream signaling that leads to blood vessel growth (angiogenesis) and leakage.[6]
dot
Caption: Dual-pathway approach to treating retinal disease.
Preclinical and Clinical Evidence: A Comparative Analysis
While direct preclinical studies on the synergistic effects of this compound and anti-VEGF agents are not extensively published, clinical trials provide valuable insights into their complementary roles. This compound has been investigated as a monotherapy in patients with an inadequate response to prior anti-VEGF treatment and in combination with anti-VEGF agents.
Quantitative Data Summary
| Clinical Trial | Indication | Treatment Arms | Key Efficacy Outcomes | Safety and Tolerability |
| ASPIRE (Phase 2b) | DME | This compound (10 µg) vs. Aflibercept (2 mg) | This compound demonstrated non-inferiority to aflibercept in mean change in BCVA at most time points through 36 weeks.[7][8] | Favorable safety profile; no cases of intraocular inflammation, retinal artery occlusion, or vasculitis reported.[3] |
| BEHOLD (Phase 2) | DME | This compound (10 µg) vs. Sham | Statistically significant improvement in BCVA with a single this compound injection compared to sham at 48 weeks (+6.2 ETDRS letters).[9] | Well-tolerated with a favorable safety profile.[9] |
| ENVISION (Phase 2) | nAMD | This compound monotherapy vs. Aflibercept; this compound + Aflibercept combination | This compound monotherapy maintained visual acuity with reduced treatment burden.[4] Combination therapy maintained vision gains achieved with aflibercept alone.[4] | Favorable safety and tolerability in both monotherapy and combination arms.[4] |
Experimental Protocols
ASPIRE (Phase 2b) Study Protocol
-
Objective: To evaluate the efficacy and safety of this compound compared to aflibercept in patients with DME who had a suboptimal response to prior anti-VEGF therapy.[7]
-
Study Design: A multicenter, randomized, double-masked, active-controlled study.[7]
-
Patient Population: 52 subjects with DME.[7]
-
Treatment Regimen: Patients were randomized 1:1 to receive either 10 µg of this compound or 2 mg of aflibercept via intravitreal injections every 8 weeks for 24 weeks.[7]
-
Primary Endpoint: Mean change from baseline in Best-Corrected Visual Acuity (BCVA) at 24 weeks.[10]
-
Secondary Endpoints: Change in central subfield thickness (CST), safety, and tolerability.[10]
dot
Caption: ASPIRE Phase 2b clinical trial workflow.
ENVISION (Phase 2) Study Protocol
-
Objective: To evaluate the safety and efficacy of this compound as a monotherapy and in combination with aflibercept in patients with nAMD.[4]
-
Study Design: A randomized, controlled, multicenter study.
-
Patient Population: Patients with nAMD who were not achieving optimal benefit with ongoing anti-VEGF therapy.[4]
-
Treatment Regimen:
-
Endpoints: Change in BCVA, change in CST, and the need for rescue anti-VEGF treatment.[4]
The Synergistic and Complementary Potential
While the term "synergy" in its strictest pharmacological sense is yet to be definitively proven, the available data strongly suggests a complementary and potentially synergistic relationship between this compound and anti-VEGF agents.
-
Addressing a Different Patient Population: this compound has shown efficacy in patients who are suboptimal responders to anti-VEGF therapy, indicating it can address pathological mechanisms that anti-VEGF agents alone do not.[3][7]
-
Reducing Treatment Burden: By potentially offering a more durable effect, as seen in the BEHOLD trial where a single injection showed benefits for up to 48 weeks, this compound could reduce the frequency of intravitreal injections, a major concern for patients.[9]
-
Disease Modification: The senolytic mechanism of this compound, which targets a root cause of cellular dysfunction and inflammation, offers the potential for disease modification beyond the symptomatic relief of vascular leakage provided by anti-VEGFs.[11] The preclinical finding of vascular regeneration further supports this notion.[4]
-
Combination Potential: The ENVISION study demonstrated that a combination of this compound and aflibercept is well-tolerated and can maintain vision gains, suggesting a viable combination therapy approach.[4]
dot
References
- 1. modernretina.com [modernretina.com]
- 2. Multifocal Electroretinography Changes after this compound (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. modernretina.com [modernretina.com]
- 5. Unity eyes path forward for UBX-1325 despite missed DME endpoint | BioWorld [bioworld.com]
- 6. UNITY Biotechnology Begins Phase 2 ASPIRE Trial Administering this compound to Initial Participants with Diabetic Macular Edema [synapse.patsnap.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. UNITY Biotechnology Announces Topline Results from the [globenewswire.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Unity reports trial results of diabetic macular oedema therapy [clinicaltrialsarena.com]
- 11. firstwordpharma.com [firstwordpharma.com]
UBX1325 Demonstrates Sustained Vision Gains in Diabetic Macular Edema Patients
A comprehensive analysis of clinical trial data reveals that UBX1325, a novel senolytic agent, shows a statistically significant and clinically meaningful improvement in best-corrected visual acuity (BCVA) compared to sham treatment in patients with diabetic macular edema (DME). These findings, primarily from the Phase 2 BEHOLD study, suggest a potential paradigm shift in the management of DME, particularly for patients who have shown a suboptimal response to current anti-VEGF therapies.
This compound is a first-in-class small molecule inhibitor of Bcl-xL, a protein that promotes the survival of senescent cells.[1][2] In diseases like DME, senescent cells are believed to accumulate in the retina, contributing to inflammation, vascular leakage, and vision loss.[3] By selectively eliminating these senescent cells, this compound aims to modify the underlying disease process and provide a durable therapeutic effect.[4]
Comparative Efficacy: this compound vs. Sham
The Phase 2 BEHOLD study, a multicenter, randomized, double-masked, sham-controlled trial, provides the most robust data to date on the efficacy of this compound.[4][5] The study enrolled 65 patients with DME who had a history of anti-VEGF treatment.[4][5]
A single intravitreal injection of 10 µg this compound demonstrated a consistent and sustained improvement in BCVA over a 48-week period.
| Timepoint | Mean Change in BCVA from Baseline (ETDRS Letters) | p-value (this compound vs. Sham) |
| 18 Weeks | +6.1 (this compound) vs. +1.1 (Sham) | 0.0368 |
| 24 Weeks | +6.2 (this compound) vs. -1.4 (Sham) | 0.0084 |
| 48 Weeks | +6.2 (this compound) vs. +0.6 (Sham) | 0.0037 |
Data sourced from multiple reports of the BEHOLD Phase 2 Study.[1][2][6]
Notably, at 24 weeks, the this compound-treated group showed a mean improvement of 7.6 ETDRS letters compared to the sham group.[6] This clinically significant improvement was maintained through 48 weeks, with a 5.6-letter difference favoring this compound.[2] Furthermore, a significant portion of patients treated with this compound did not require rescue anti-VEGF therapy. At 48 weeks, approximately 53% of this compound-treated participants had not received rescue treatment, compared to only 22% in the sham arm.[5]
Experimental Protocols: The BEHOLD Study
The BEHOLD study was designed to assess the safety, tolerability, and efficacy of a single dose of this compound in patients with DME who were not achieving optimal outcomes with standard-of-care anti-VEGF therapy.
dot graph TD; A[Patient Screening] --> B{Inclusion/Exclusion Criteria}; B --> C[Randomization 1:1]; C --> D[Single Intravitreal Injection]; D --> E[this compound (10 µg)]; D --> F[Sham Injection]; E --> G{Follow-up Visits}; F --> G; G --> H[Primary & Secondary Endpoint Assessment]; subgraph "Endpoint Assessment" H --> I[BCVA Change from Baseline]; H --> J[Central Subfield Thickness (CST)]; H --> K[Need for Rescue Anti-VEGF]; end
caption: "BEHOLD Phase 2 Clinical Trial Workflow."
Key Inclusion Criteria:
-
Diagnosis of diabetic macular edema.
-
History of receiving at least three anti-VEGF injections in the preceding 6 months.
-
Persistent visual acuity deficits.
Primary Efficacy Endpoint:
-
Mean change from baseline in Best Corrected Visual Acuity (BCVA) at 24 weeks.[5]
Secondary Endpoints:
-
Change in BCVA over time.
-
Change in central subfield thickness (CST) from baseline.
-
Proportion of patients requiring rescue anti-VEGF treatment.
Mechanism of Action: Targeting Cellular Senescence
This compound's novel mechanism of action targets a fundamental driver of the disease pathology in DME. In the diabetic retina, cellular stress leads to an accumulation of senescent cells. These cells secrete a variety of inflammatory and pro-angiogenic factors, collectively known as the senescence-associated secretory phenotype (SASP), which contributes to the breakdown of the blood-retinal barrier and subsequent macular edema.
This compound is a potent and selective inhibitor of Bcl-xL, a key pro-survival protein in senescent cells. By inhibiting Bcl-xL, this compound induces apoptosis (programmed cell death) in these detrimental senescent cells, thereby reducing the inflammatory environment and potentially allowing for a restoration of normal retinal function.[1][2][5]
caption: "Signaling Pathway of this compound in DME."
Future Directions: The ASPIRE Study
Building on the promising results of the BEHOLD study, the Phase 2b ASPIRE trial is currently evaluating this compound in a head-to-head comparison with aflibercept, a standard-of-care anti-VEGF therapy.[5] This study will provide further insights into the relative efficacy and durability of this compound and its potential positioning in the treatment landscape for DME. Early results from the ASPIRE trial have shown non-inferiority to aflibercept at most time points through 36 weeks, with mean BCVA gains of over 5 ETDRS letters from baseline at both 24 and 36 weeks for this compound-treated patients.[7][8]
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. UNITY Biotechnology Announces Positive 48-Week Results from Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Unity Biotechnology [ir.unitybiotechnology.com]
- 3. modernretina.com [modernretina.com]
- 4. NEJM Publishes this compound DME Phase 2 Results | OBN [ophthalmologybreakingnews.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. Unity reports trial results of diabetic macular oedema therapy [clinicaltrialsarena.com]
A Comparative Analysis of Central Subfield Thickness Changes with UBX1325 and Other Treatments for Diabetic Macular Edema
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UBX1325 with established and emerging treatments for Diabetic Macular Edema (DME), focusing on the key efficacy endpoint of central subfield thickness (CST). The information is supported by experimental data from clinical trials to aid in the evaluation of these therapeutic options.
Introduction to this compound
This compound is a first-in-class senolytic agent that targets senescent cells in the retina. Its novel mechanism of action involves the inhibition of Bcl-xL, a pro-survival protein that allows senescent cells to evade apoptosis.[1][2][3] By selectively eliminating these aged, dysfunctional cells, this compound aims to reduce inflammation, restore vascular health, and thereby resolve macular edema.[1][2][3]
Comparative Efficacy: Central Subfield Thickness
The following table summarizes the mean change in central subfield thickness (CST) observed in pivotal clinical trials for this compound and other prominent DME treatments.
| Treatment | Clinical Trial(s) | Mean Change in CST from Baseline (microns) | Timepoint | Comparator | Mean Change in CST for Comparator (microns) |
| This compound | BEHOLD (Phase 2) | -13.7 | 48 Weeks | Sham | +24.2 |
| ASPIRE (Phase 2b) | Increase noted at weeks 16 and 20 | 24-36 Weeks | Aflibercept | Not explicitly stated for direct comparison | |
| Aflibercept (2mg) | VIVID-DME & VISTA-DME | -195.0 & -185.9 (2q8) | 52 Weeks | Laser | -66.2 & -73.3 |
| Ranibizumab (0.3mg) | RISE & RIDE | Significant improvements noted | 24 Months | Sham | Minimal improvement |
| Faricimab | YOSEMITE & RHINE | -206.3 (overall population) | 56 Weeks | Aflibercept | Not explicitly stated for direct comparison |
| Dexamethasone Intravitreal Implant (0.7mg) | MEAD | -111.6 | 3 Years | Sham | -41.9 |
| Fluocinolone Acetonide Intravitreal Implant (0.59mg) | FAME | Statistically significant reduction | 36 Months | Standard of Care | Less reduction than implant |
Experimental Protocols
This compound Clinical Trials
-
BEHOLD (NCT04857996): This Phase 2a, proof-of-concept, multicenter, double-masked, sham-controlled study enrolled approximately 65 patients with DME.[4][5] Participants received a single intravitreal injection of 10 µg this compound or a sham procedure.[4] The primary endpoints were safety and tolerability, with secondary endpoints including the mean change in Best Corrected Visual Acuity (BCVA) and CST at 24 and 48 weeks.[4][6] Key inclusion criteria were age ≥18 years, active DME despite prior anti-VEGF treatment, and a BCVA between 73 and 20 ETDRS letters.[7]
-
ASPIRE (NCT06011798): This Phase 2b, multicenter, randomized, double-masked, active-controlled study enrolled approximately 52 subjects with DME who had a suboptimal response to prior anti-VEGF therapy.[4][8][9] Participants were randomized 1:1 to receive either 10 µg this compound or 2 mg aflibercept injections every 8 weeks for 24 weeks, with a follow-up period to 36 weeks.[4][8][9][10] The primary efficacy endpoint was the mean change in BCVA, with CST changes as a key secondary endpoint.[10] Inclusion criteria included age ≥18 years, center-involved DME with a CST between 325-900 µm, and a BCVA between 70 and 30 ETDRS letters.[8]
Comparator Clinical Trials
-
Aflibercept (VIVID-DME - NCT01331681 & VISTA-DME): These were two parallel, Phase 3, randomized, double-masked, active-controlled trials.[11] Patients were randomized to receive intravitreal aflibercept 2 mg every 4 weeks, aflibercept 2 mg every 8 weeks (after 5 initial monthly doses), or macular laser photocoagulation.[11] The primary endpoint was the mean change in BCVA at 52 weeks, with mean change in CST as a secondary endpoint.[11] Eligible patients had central-involved DME and a BCVA between 73 and 24 ETDRS letters.[11]
-
Ranibizumab (RISE - NCT00473330 & RIDE - NCT00473382): These were two identical, Phase 3, multicenter, double-masked, sham injection-controlled studies.[12][13][14] Patients were randomized to receive monthly intravitreal injections of 0.3 mg ranibizumab, 0.5 mg ranibizumab, or a sham injection for 24 months.[13][14] The primary outcome was the proportion of patients gaining ≥15 letters in BCVA at 24 months, with changes in macular edema on OCT as a key secondary outcome.[13] Inclusion criteria included adults with vision loss from DME and a central subfield thickness of ≥275 µm.[13]
-
Dexamethasone Intravitreal Implant (MEAD Study): This was a 3-year, randomized, sham-controlled, Phase 3 program consisting of two multicenter, masked trials.[15][16][17] Patients with DME, a BCVA between 34 and 68 ETDRS letters, and a central retinal thickness ≥300 µm were randomized to receive a 0.7 mg or 0.35 mg dexamethasone implant, or a sham procedure, with retreatment no more frequently than every 6 months.[16][17] The primary endpoint was a ≥15-letter gain in BCVA at the end of the study, with the average change in CRT from baseline also evaluated.[17]
-
Fluocinolone Acetonide Intravitreal Implant (FAME Study - NCT00344968): This was a 3-year, prospective, randomized, controlled, multicenter clinical trial.[18] The study assessed the efficacy and safety of a 0.2 µ g/day fluocinolone acetonide implant compared to a sham injection in patients with DME.[18] The primary efficacy outcome was the percentage of patients with a ≥15-letter improvement in BCVA at 24 months, with foveal thickness also being a key secondary outcome.[19]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits Bcl-xL, leading to apoptosis of senescent retinal cells.
Caption: Anti-VEGF agents block VEGF-A, inhibiting pathways that increase permeability.
Caption: Corticosteroids reduce inflammation by modulating gene expression in retinal cells.
Experimental Workflows
Caption: Workflow of the BEHOLD Phase 2a clinical trial for this compound.
Caption: Workflow of the ASPIRE Phase 2b clinical trial comparing this compound and aflibercept.
References
- 1. retina-specialist.com [retina-specialist.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Safety, Tolerability and Evidence of Activity Study of this compound in Patients With Diabetic Macular Edema (BEHOLD) [ctv.veeva.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. Extended Phase 2b ASPIRE Study for this compound in Diabetic Macular Edema [synapse.patsnap.com]
- 11. Initiation of intravitreal aflibercept injection treatment in patients with diabetic macular edema: a review of VIVID-DME and VISTA-DME data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RISE/RIDE - VBS Academy [vba.vitbucklesociety.org]
- 13. Ranibizumab for diabetic macular edema: results from 2 phase III randomized trials: RISE and RIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.reachmd.com [media.reachmd.com]
- 15. retina-specialist.com [retina-specialist.com]
- 16. ophthalmologytimes.com [ophthalmologytimes.com]
- 17. Scholars@Duke publication: Dexamethasone intravitreal implant in previously treated patients with diabetic macular edema: subgroup analysis of the MEAD study. [scholars.duke.edu]
- 18. journals.healio.com [journals.healio.com]
- 19. Long-term benefit of sustained-delivery fluocinolone acetonide vitreous inserts for diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
UBX1325 and Corticosteroids: A Comparative Guide on the Management of Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of UBX1325, a novel senolytic agent, and corticosteroids on inflammatory markers in the context of ocular disease. The information is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct mechanisms and potential therapeutic applications of these two classes of compounds.
Executive Summary
This compound and corticosteroids represent two distinct approaches to managing ocular inflammation. Corticosteroids offer a broad and potent suppression of inflammatory pathways, while this compound presents a targeted approach by eliminating senescent cells, a source of chronic inflammation. Preclinical data for corticosteroids provide quantitative evidence of their ability to reduce key inflammatory cytokines. In contrast, the anti-inflammatory effect of this compound is primarily supported by its mechanism of action and preclinical studies showing a reduction in overall inflammation and vascular leakage, with direct quantitative data on specific inflammatory marker reduction being less available in the public domain. Clinical trials with this compound have demonstrated a favorable safety profile, notably with no reported cases of intraocular inflammation.
Mechanism of Action
This compound: A Targeted Senolytic Approach
This compound is a small molecule inhibitor of Bcl-xL, a protein that promotes cell survival. Senescent cells, which are cells that have stopped dividing but remain metabolically active, overexpress Bcl-xL to evade apoptosis. By inhibiting Bcl-xL, this compound selectively induces apoptosis in these senescent cells.
The accumulation of senescent cells in tissues is associated with aging and various diseases, including ocular conditions like diabetic macular edema (DME). These cells secrete a cocktail of pro-inflammatory cytokines, chemokines, and other molecules known as the Senescence-Associated Secretory Phenotype (SASP).[1] The SASP contributes to a chronic, low-grade inflammatory state, tissue damage, and vascular leakage. By eliminating senescent cells, this compound aims to reduce the source of this inflammatory signaling.[2] Preclinical studies have shown that this approach can have a positive impact on inflammation and vascular leakage.[3]
Corticosteroids: Broad Anti-Inflammatory and Immunosuppressive Action
Corticosteroids are well-established anti-inflammatory agents that act through multiple pathways.[4] They bind to glucocorticoid receptors in the cytoplasm, and this complex then translocates to the nucleus. Inside the nucleus, it can either upregulate the expression of anti-inflammatory genes or, more significantly, repress the expression of pro-inflammatory genes. This repression occurs through the inhibition of key transcription factors like NF-κB and AP-1, which are responsible for the production of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules. This broad-spectrum action allows corticosteroids to potently suppress inflammation.[4]
Data on Inflammatory Marker Reduction
A direct head-to-head preclinical study comparing the quantitative effects of this compound and corticosteroids on the same inflammatory markers in an identical ocular inflammation model is not publicly available. However, we can compare data from separate preclinical studies to understand their relative effects.
Table 1: Comparison of this compound and Dexamethasone on Inflammatory Markers (Preclinical Data)
| Feature | This compound | Dexamethasone (Corticosteroid) |
| Mechanism | Induces apoptosis of senescent cells, reducing the source of the pro-inflammatory Senescence-Associated Secretory Phenotype (SASP).[2] | Broadly suppresses the expression of multiple inflammatory genes by inhibiting transcription factors like NF-κB. |
| Effect on IL-6 | Expected to reduce IL-6 as part of the SASP. A related senolytic, UBX-1967, has been shown to decrease the expression of SASP-related genes, including TNF.[5] | In a mouse model of endotoxin-induced uveitis, topical dexamethasone reduced LPS-induced IL-6 mRNA expression by approximately 1.8-fold.[6] |
| Effect on TNF-α | Expected to reduce TNF-α as part of the SASP. A related senolytic, UBX-1967, has been shown to decrease the expression of SASP-related genes, including TNF.[5] | In a mouse model of endotoxin-induced uveitis, topical dexamethasone reduced LPS-induced TNF-α mRNA expression by approximately 3.2-fold.[6] |
| Effect on MCP-1 | Expected to reduce MCP-1 as part of the SASP. | In a mouse model of endotoxin-induced uveitis, topical dexamethasone reduced LPS-induced MCP-1 mRNA expression by approximately 2.1-fold.[6] |
| Effect on ICAM-1 | Not specifically reported. | In a mouse model of endotoxin-induced uveitis, topical dexamethasone reduced LPS-induced ICAM-1 mRNA expression by approximately 1.9-fold.[6] |
| Clinical Observation | Clinical trials for DME report a favorable safety profile with no cases of intraocular inflammation.[6][7] | Known to be highly effective in reducing ocular inflammation, but long-term use is associated with side effects.[4] |
Note: The data for this compound on specific inflammatory markers is inferred from its mechanism of action and data from a related compound. Direct quantitative data for this compound on these specific markers from a comparable preclinical model was not found in the public domain.
Experimental Protocols
Dexamethasone in Endotoxin-Induced Uveitis (EIU) in Mice
-
Objective: To investigate the changes in retinal transcriptome profile and inflammatory cytokine expression in mice with EIU following dexamethasone treatment.[6]
-
Animal Model: BALB/c mice.[6]
-
Induction of Uveitis: Intravitreal injection of 125 ng lipopolysaccharide (LPS).[6]
-
Treatment: Topical application of 0.1% dexamethasone eye drops every 4 hours for 24 hours.[6]
-
Inflammatory Marker Analysis: Retinas were harvested 24 hours after LPS injection. The mRNA expression of IL-6, TNF-α, MCP-1, and ICAM-1 was measured using real-time PCR.[6]
This compound in a Mouse Model of Diabetic Macular Edema (DME)
While this study did not report specific changes in inflammatory markers, it details a relevant preclinical model for this compound's action.
-
Objective: To evaluate the effect of pharmacological elimination of senescent cells on diabetes-induced retinal vascular leakage and retinal function.
-
Animal Model: A mouse model of DME.
-
Treatment: Intravitreal injection of this compound.
-
Outcome Measures: The study focused on the reduction of diabetes-induced retinal vascular leakage and the preservation of retinal function. It was noted that this intervention led to a reduction in "micro-inflammation".
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Multifocal Electroretinography Changes after this compound (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New eye drug may someday help diabetic patients - UdeMNouvelles [nouvelles.umontreal.ca]
- 3. Foselutoclax - Wikipedia [en.wikipedia.org]
- 4. UNITY Biotechnology Announces Complete 36-Week Results from the ASPIRE Phase 2b Study of this compound in Diabetic Macular Edema and Provides Corporate Updates - BioSpace [biospace.com]
- 5. Inflammatory cytokine expression on the ocular surface in the Botulium toxin B induced murine dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNITY Biotechnology Trial Results for Local Senolytics to Treat Macular Edema – Fight Aging! [fightaging.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Unveiling UBX1325: A Cross-Species Examination of a Novel Senolytic Agent
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – In the landscape of therapies targeting cellular senescence, UBX1325, a potent and selective small molecule inhibitor of the B-cell lymphoma-extra large (BCL-xL) protein, has emerged as a promising candidate for treating age-related ophthalmic diseases. This guide provides a comprehensive comparison of this compound's senolytic activity, drawing upon preclinical and clinical data to offer researchers, scientists, and drug development professionals a clear perspective on its performance and mechanisms.
Mechanism of Action: Targeting the Survival of Senescent Cells
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related pathologies. Senescent cells accumulate in tissues and contribute to disease through the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and extracellular matrix-degrading proteins, collectively known as the senescence-associated secretory phenotype (SASP). A key survival mechanism for many senescent cells is the upregulation of anti-apoptotic pathways, including the BCL-2 family of proteins.
This compound exerts its senolytic effect by selectively inhibiting BCL-xL, a pivotal anti-apoptotic protein that sequesters pro-apoptotic proteins like BIM, preventing the initiation of programmed cell death (apoptosis). By binding to BCL-xL, this compound liberates these pro-apoptotic factors, triggering the apoptotic cascade specifically in senescent cells that are dependent on BCL-xL for their survival.[1][2] This targeted approach aims to eliminate senescent cells from diseased tissues while sparing healthy, non-senescent cells.
References
UBX1325: A Paradigm Shift in Retinal Disease Treatment? A Comparative Analysis Against Anti-VEGF Therapies
A detailed evaluation of the senolytic agent UBX1325 and its potential to offer a more durable therapeutic effect compared to the current standard-of-care, repeated anti-VEGF injections, for retinal vascular diseases. This guide provides an objective comparison based on available preclinical and clinical data, intended for researchers, scientists, and drug development professionals.
The treatment landscape for retinal vascular diseases, such as diabetic macular edema (DME) and wet age-related macular degeneration (AMD), has been dominated by anti-vascular endothelial growth factor (anti-VEGF) therapies. These agents have revolutionized the management of these conditions by reducing vascular leakage and abnormal blood vessel growth.[1][2][3] However, the need for frequent intravitreal injections imposes a significant treatment burden on patients and healthcare systems. This compound, a novel senolytic agent, offers a distinct mechanism of action with the potential for a more durable therapeutic effect, aiming to reduce the frequency of interventions.[4][5][6]
This compound is a small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a protein that promotes cell survival.[5][7][8][9] In the context of retinal diseases, this compound selectively eliminates senescent cells, which are damaged cells that accumulate in tissues and contribute to inflammation and pathology.[5][10][11] By targeting these root-cause cells, this compound aims to provide a longer-lasting therapeutic benefit compared to the symptomatic relief offered by anti-VEGF agents.[12][13][14]
Comparative Efficacy and Durability: this compound vs. Anti-VEGF
Clinical trials have provided head-to-head comparisons between this compound and the widely used anti-VEGF therapy, aflibercept. The following tables summarize the key quantitative data from these studies, offering a direct comparison of their performance.
Table 1: Comparison of this compound and Aflibercept in the ASPIRE Phase 2b Trial (DME)
| Outcome Measure | This compound (10 µg) | Aflibercept (2 mg) | Timepoint |
| Mean Change in Best-Corrected Visual Acuity (BCVA) from Baseline (ETDRS Letters) | +5.5 | Non-inferior | 36 Weeks |
| Mean Change in BCVA from Baseline (ETDRS Letters) | +5.2 | - | 24 Weeks |
| Non-Inferiority to Aflibercept | Achieved at 36 weeks, but not at the primary endpoint of weeks 20 and 24.[4][15] | - | 36 Weeks |
| Superiority in Subgroup (Central Subfield Thickness <400 microns) | Outperformed aflibercept.[4][7][16] | - | 36 Weeks |
Source: ASPIRE Phase 2b Clinical Trial Results.[4][7][15][16][17][18]
Table 2: Durability of a Single this compound Injection in the BEHOLD Phase 2 Trial (DME)
| Outcome Measure | This compound (10 µg) | Sham | Timepoint |
| Mean Change in BCVA from Baseline (ETDRS Letters) | +6.2 | +0.6 | 48 Weeks |
| Difference in BCVA Change vs. Sham (ETDRS Letters) | +5.6 | - | 48 Weeks |
| Patients Not Requiring Anti-VEGF Rescue | ~53% | ~22% | 48 Weeks |
| Mean Change in Central Subfield Thickness (CST) from Baseline (microns) | -13.7 | +24.2 | 48 Weeks |
Source: BEHOLD Phase 2 Clinical Trial Results.[12][17][19]
Mechanism of Action and Signaling Pathway
This compound's therapeutic effect stems from its ability to induce apoptosis (programmed cell death) in senescent cells. These cells contribute to the pathology of retinal diseases by secreting inflammatory factors and pro-angiogenic signals. By eliminating these cells, this compound aims to restore a more normal retinal microenvironment.
Caption: this compound's senolytic mechanism of action.
Experimental Protocols
A clear understanding of the clinical trial methodologies is crucial for interpreting the results.
BEHOLD Phase 2 Trial (NCT04857996)
This was a proof-of-concept, multicenter, randomized, double-masked, sham-controlled study.[12][17]
-
Participants: 65 patients with DME who had a visual acuity deficit despite prior anti-VEGF treatment.[17]
-
Intervention: A single intravitreal injection of 10 µg this compound.[12][17]
-
Control: A single sham injection.[17]
-
Primary Endpoints:
-
Follow-up: Assessments were conducted through 48 weeks.[17]
Caption: BEHOLD Phase 2 clinical trial workflow.
ASPIRE Phase 2b Trial (NCT06011798)
This was a multicenter, randomized, double-masked, active-controlled study directly comparing this compound to aflibercept.[7][17]
-
Participants: 52 patients with DME who had a suboptimal response to prior anti-VEGF therapy.[4][7]
-
Intervention: Intravitreal injections of 10 µg this compound every 8 weeks.[4][17]
-
Control: Intravitreal injections of 2 mg aflibercept every 8 weeks.[4][17]
-
Primary Endpoint: Non-inferiority in the mean change in BCVA from baseline to the average of weeks 20 and 24.[4][15][16]
-
Follow-up: Assessments were conducted through 36 weeks.[7][17]
Caption: ASPIRE Phase 2b clinical trial workflow.
Concluding Remarks
This compound has demonstrated a promising and distinct therapeutic profile compared to standard anti-VEGF therapies. The key differentiator lies in its potential for a durable, long-lasting effect after a limited number of treatments, as suggested by the BEHOLD trial where a single injection showed benefits up to 48 weeks.[12][19] While the ASPIRE trial did not meet its primary non-inferiority endpoint at 20-24 weeks, it did achieve non-inferiority to aflibercept at 36 weeks, a significant finding for a novel mechanism of action.[4][7][15]
The subgroup analysis from the ASPIRE study, indicating greater efficacy in patients with less severe DME, suggests a potential for personalized medicine approaches with senolytic therapies.[4][7][15] The favorable safety profile of this compound across multiple studies is also a noteworthy advantage.[4][16]
For researchers and drug development professionals, this compound represents a compelling new avenue in the treatment of retinal diseases. Its senolytic mechanism of action offers the potential to move beyond managing symptoms to modifying the underlying disease process. Further research is warranted to fully elucidate the long-term durability and optimal patient populations for this innovative therapy. The field is moving towards multimodal strategies, and senolytics like this compound may play a crucial role in the future of retinal disease management.[15]
References
- 1. Fundamental principles of an anti-VEGF treatment regimen: optimal application of intravitreal anti–vascular endothelial growth factor therapy of macular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. mdpi.com [mdpi.com]
- 4. UNITY Biotechnology Releases Full 36-Week Results of this compound Phase 2b Study in Diabetic Macular Edema and Corporate Updates [synapse.patsnap.com]
- 5. retina-specialist.com [retina-specialist.com]
- 6. modernretina.com [modernretina.com]
- 7. hcplive.com [hcplive.com]
- 8. foselutoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. modernretina.com [modernretina.com]
- 12. NEJM Publishes this compound DME Phase 2 Results | OBN [ophthalmologybreakingnews.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. ophthalmologytimes.com [ophthalmologytimes.com]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
- 16. UNITY Biotechnology Announces Complete 36-Week Results from the ASPIRE Phase 2b Study of this compound in Diabetic Macular Edema and Provides Corporate Updates - BioSpace [biospace.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. ophthalmologytimes.com [ophthalmologytimes.com]
- 19. UNITY Biotechnology Announces Positive 48-Week Results from Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Unity Biotechnology [ir.unitybiotechnology.com]
A Meta-Analysis of Clinical Trial Outcomes for UBX1325 in Diabetic Macular Edema
A Comparative Guide for Researchers and Drug Development Professionals
UBX1325 (foselutoclax) is an investigational senolytic therapy offering a novel mechanism of action for the treatment of diabetic macular edema (DME). This guide provides a meta-analysis of its clinical trial outcomes, comparing its performance with the standard-of-care anti-VEGF treatment, aflibercept. Detailed experimental protocols and quantitative data from key clinical trials are presented to facilitate an objective evaluation of this emerging therapeutic.
Mechanism of Action
This compound is a small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the BCL-2 family of apoptosis-regulating proteins.[1][2] Senescent cells, which accumulate in the retinal blood vessels of patients with DME, rely on anti-apoptotic proteins like Bcl-xL for their survival.[2][3] By selectively inhibiting Bcl-xL, this compound induces apoptosis in these senescent cells, thereby reducing inflammation, vascular leakage, and potentially reversing the course of the disease.[4][5] This targeted elimination of senescent cells represents a departure from the anti-VEGF mechanism of action that has been the standard of care.[1][6]
Clinical Trial Program Overview
This compound has been evaluated in a series of clinical trials for DME, most notably the Phase 2 BEHOLD study and the Phase 2b ASPIRE study. These trials were designed to assess the safety, tolerability, and efficacy of this compound in patients with DME who had previously been treated with anti-VEGF therapy.
Key Clinical Trial Protocols
BEHOLD Study (Phase 2)
The BEHOLD study (NCT04857996) was a multicenter, randomized, double-masked, sham-controlled trial designed to evaluate the safety and efficacy of a single intravitreal injection of this compound.[7]
-
Participants: 65 patients with DME who had a history of anti-VEGF treatment.[7]
-
Intervention: A single intravitreal injection of 10 µg this compound.[7]
-
Control: A single sham injection.[7]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Change in BCVA over time.
-
Change in central subfield thickness (CST) from baseline.
-
Proportion of patients not requiring rescue anti-VEGF therapy.[7]
-
ASPIRE Study (Phase 2b)
The ASPIRE study (NCT06011798) was a multicenter, randomized, double-masked, active-controlled trial designed to compare the safety and efficacy of this compound with aflibercept.[3][8]
-
Participants: 52 patients with DME who had suboptimal response to prior anti-VEGF therapy.[3][6] All participants received three run-in injections of 2 mg aflibercept before randomization.[1][8]
-
Intervention: Intravitreal injections of 10 µg this compound on day 1 and at week 8 and 16.[1]
-
Control: Intravitreal injections of 2 mg aflibercept on day 1 and at week 8 and 16.[1][3]
-
Primary Efficacy Endpoint: Mean change from baseline in BCVA averaged over weeks 20 and 24, with a primary objective of demonstrating non-inferiority to aflibercept.[6][9]
-
Secondary Endpoints:
Clinical Trial Outcomes: A Comparative Analysis
Efficacy
The clinical trial program for this compound has demonstrated promising efficacy in patients with DME, particularly in maintaining and improving visual acuity with a reduced treatment burden compared to standard care.
| Outcome Measure | BEHOLD (Phase 2) [7] | ASPIRE (Phase 2b) [3][6] | Comparator (ASPIRE) [3][6] |
| BCVA Change from Baseline | +6.2 ETDRS letters at 48 weeks | +5.2 ETDRS letters at 24 weeks | Aflibercept |
| +5.5 ETDRS letters at 36 weeks | |||
| Rescue-Free Rate | 53% of patients did not require rescue through 48 weeks | N/A (Active Comparator) | 22% in sham arm (BEHOLD) |
| DRSS Improvement | 30% showed a ≥2-step improvement at 48 weeks | Not Reported | Not Reported |
| Central Subfield Thickness (CST) | Maintained or improved through 48 weeks | Increase at weeks 16 and 20, leading to some supplemental anti-VEGF treatments | Maintained or improved |
In the BEHOLD study, a single injection of this compound resulted in a statistically significant and clinically meaningful improvement in vision that was maintained for 48 weeks.[7] Notably, over half of the patients treated with this compound did not require any rescue anti-VEGF injections throughout the 48-week follow-up period, a significant improvement over the sham-treated group.[7]
The ASPIRE study demonstrated that this compound was non-inferior to aflibercept in terms of BCVA gains at most time points through 36 weeks, with the exception of the average of weeks 20 and 24.[3][6] Interestingly, patients who switched from aflibercept to this compound experienced consistent and durable vision gains.[3] A subgroup of patients with a central subfield thickness of less than 400 microns showed superior outcomes with this compound compared to aflibercept.[1][6]
Safety and Tolerability
Across all clinical trials, this compound has demonstrated a favorable safety and tolerability profile.
| Adverse Event Profile | BEHOLD (Phase 2) [7] | ASPIRE (Phase 2b) [1][6] |
| Intraocular Inflammation | No cases reported | No cases reported |
| Retinal Artery Occlusion | No cases reported | No cases reported |
| Endophthalmitis | No cases reported | No cases reported |
| Vasculitis | No cases reported | No cases reported |
| Serious Adverse Events (SAEs) | Minimal treatment-emergent adverse events (TEAEs) | Favorable safety profile |
No cases of intraocular inflammation, retinal artery occlusion, endophthalmitis, or vasculitis have been reported in the this compound clinical trial program.[6] The safety profile from the ASPIRE study was consistent with previous studies, reinforcing its potential as a safe treatment option for DME.[1][6]
Conclusion
The meta-analysis of clinical trial data for this compound indicates a promising future for this novel senolytic therapy in the management of DME. Its unique mechanism of action, targeting senescent cells, offers a potential alternative or complementary approach to current anti-VEGF therapies. The durable improvements in visual acuity, coupled with a favorable safety profile and a reduced treatment burden, suggest that this compound could redefine the standard of care for patients with DME, particularly for those who have a suboptimal response to existing treatments. Further late-stage clinical trials are anticipated to confirm these findings and fully elucidate the role of this compound in the treatment landscape of diabetic eye disease.[9]
References
- 1. hcplive.com [hcplive.com]
- 2. retina-specialist.com [retina-specialist.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNITY Biotechnology Announces First Patient Dosed in Phase 1 Study of this compound in Diabetic Macular Edema - - Modern Optometry [modernod.com]
- 6. UNITY Biotechnology Releases Full 36-Week Results of this compound Phase 2b Study in Diabetic Macular Edema and Corporate Updates [synapse.patsnap.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. UNITY Announces Design of Phase 2b ASPIRE Study Evaluating this compound in Diabetic Macular Edema (DME) | Unity Biotechnology [ir.unitybiotechnology.com]
- 9. Unity reports trial results of diabetic macular oedema therapy [clinicaltrialsarena.com]
A Comparative Analysis of UBX1325 and Emerging Therapies for Retinal Diseases
For Immediate Release
This guide provides a detailed comparison of UBX1325, a novel senolytic therapy, with emerging and established treatments for retinal diseases such as Diabetic Macular Edema (DME) and wet Age-related Macular Degeneration (AMD). The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data.
Introduction to Novel Therapeutic Strategies
The landscape of retinal disease treatment is evolving beyond anti-VEGF monotherapy. While anti-VEGF agents have been the standard of care, there is a growing need for therapies with alternative mechanisms of action to address suboptimal responses and reduce treatment burden.[1][2][3] This guide focuses on this compound, a first-in-class senolytic agent, and compares its performance and mechanism with leading emerging therapies, including the bispecific antibody faricimab and high-dose aflibercept.
Mechanism of Action: A New Paradigm
This compound: Targeting Cellular Senescence
This compound operates on a novel mechanism by selectively eliminating senescent cells from the diseased retinal tissue.[4][5] These senescent cells, which accumulate in the retina in conditions like DME and AMD, contribute to pathology by releasing inflammatory mediators and other harmful factors.[4][6][7] this compound is a potent small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a protein crucial for the survival of senescent cells.[5][8][9] By inhibiting Bcl-xL, this compound induces apoptosis in these detrimental cells, which may lead to a reduction in retinal inflammation and vascular leakage, and potentially remodeling of the retinal vasculature.[10][11] Preclinical studies in mouse models of oxygen-induced retinopathy have shown that a single dose of this compound can lead to the regeneration of functional blood vessels and a decrease in neovascularization and avascular areas, a distinct advantage over anti-VEGF therapies.[4]
Faricimab: Dual Inhibition of Ang-2 and VEGF-A
Faricimab is a bispecific antibody that simultaneously targets two key pathways involved in the pathogenesis of retinal vascular diseases: angiopoietin-2 (Ang-2) and vascular endothelial growth factor-A (VEGF-A).[12][13][14] While VEGF-A is a well-established driver of angiogenesis and vascular permeability, Ang-2 contributes to vascular instability and inflammation by disrupting the Tie2 signaling pathway.[12][13] By blocking both pathways, faricimab is designed to enhance vascular stability, reduce leakage, and potentially offer extended treatment intervals compared to therapies that only target VEGF-A.[12][15]
High-Dose Aflibercept: Enhanced VEGF Inhibition
Aflibercept is a recombinant fusion protein that acts as a "VEGF trap," binding to VEGF-A, VEGF-B, and placental growth factor (PlGF) with high affinity.[16][17][18] This prevents them from activating their native receptors on endothelial cells, thereby inhibiting neovascularization and vascular permeability.[16][17] High-dose formulations of aflibercept aim to provide more potent and sustained VEGF inhibition, potentially leading to improved outcomes and less frequent injections.[19]
Signaling Pathway Diagrams
Caption: this compound Mechanism of Action.
Caption: Faricimab's Dual Mechanism.
References
- 1. Emerging treatments for wet age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mivision education [mieducation.com]
- 3. Diabetic macular edema: Upcoming therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modernretina.com [modernretina.com]
- 5. biospace.com [biospace.com]
- 6. retina-specialist.com [retina-specialist.com]
- 7. modernretina.com [modernretina.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. NEJM Publishes this compound DME Phase 2 Results | OBN [ophthalmologybreakingnews.com]
- 11. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Mechanism of the Bispecific Antibody Faricimab | Retinal Physician [retinalphysician.com]
- 14. What is the mechanism of Faricimab? [synapse.patsnap.com]
- 15. Faricimab - Wikipedia [en.wikipedia.org]
- 16. Aflibercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Aflibercept - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Aflibercept? [synapse.patsnap.com]
- 19. Welcome to LWC Communities! [eyleahdhcp.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling UBX1325
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of UBX1325, a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL). Adherence to these procedures is vital to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
This compound is a bioactive compound that selectively induces apoptosis in senescent cells.[1][2] While specific hazard data for this compound is not fully detailed in publicly available safety data sheets (SDS), its mechanism of action as a Bcl-xL inhibitor warrants careful handling. Similar compounds, such as the Bcl-2 family inhibitor ABT-737, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle this compound with a similar level of caution.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is mandatory for all personnel handling this compound. The following table outlines the recommended PPE based on the nature of the task.
| Task | Required Personal Protective Equipment |
| Handling of solid this compound powder | - Disposable nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- Respiratory protection (e.g., N95 respirator or equivalent) |
| Preparation of this compound solutions | - Disposable nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Work should be performed in a chemical fume hood |
| In vitro and in vivo administration | - Disposable nitrile gloves- Laboratory coat- Safety glasses with side shields |
Operational Plans: From Receipt to Disposal
A structured operational plan is essential for the safe and effective use of this compound in a laboratory setting.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically supplied as a solid. For long-term storage, the solid form should be stored at -20°C for up to two years. Stock solutions should be stored at -80°C and are stable for up to six months. Avoid repeated freeze-thaw cycles.
Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies in mice, a stock solution in DMSO can be further diluted with corn oil. For example, a 25.0 mg/mL stock in DMSO can be diluted to a working solution by adding 100 μL of the stock to 900 μL of corn oil.[1] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and make subsequent dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in cell culture is low (typically <0.5%) to avoid solvent-induced toxicity.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should adapt these based on their specific experimental design.
In Vitro Cell Viability Assay
This protocol outlines a method to assess the cytotoxic or senolytic effect of this compound on a cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a concentrated stock solution.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability assay (e.g., MTT, MTS, or a live/dead staining kit) to determine the effect of this compound on cell viability.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).
In Vivo Administration in a Mouse Model of Retinopathy
This protocol is based on preclinical studies of this compound in mouse models of eye disease.[3]
-
Animal Model: Utilize an appropriate mouse model for the disease under investigation (e.g., oxygen-induced retinopathy model).
-
Compound Preparation: Prepare the this compound formulation for intravitreal injection as described in the solution preparation section.
-
Administration: Under anesthesia, perform an intravitreal injection of a small volume (e.g., 1 μL) of the this compound solution into the mouse eye.
-
Monitoring: Monitor the animals for any adverse effects and for the desired therapeutic outcomes at predetermined time points.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
All materials that have come into contact with this compound, including unused compound, contaminated PPE, and labware, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a designated hazardous chemical waste container. |
| This compound Solutions | Collect in a sealed, labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste bag or container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container. |
Follow all local and institutional regulations for the disposal of cytotoxic and hazardous chemical waste.[4] This typically involves incineration or chemical neutralization by a certified waste disposal service.[4]
Signaling Pathway and Experimental Workflow Diagrams
To further clarify the operational and biological context of this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound in inducing apoptosis in senescent cells.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
